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  • Product: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide
  • CAS: 1016726-18-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3) in Targeted Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics—particularly kinase inhibitors and Targeted Protein Degradation (TPD) chimeras—the selection of bifunctional building blocks dictates the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics—particularly kinase inhibitors and Targeted Protein Degradation (TPD) chimeras—the selection of bifunctional building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final Active Pharmaceutical Ingredient (API). N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3) is a highly specialized intermediate engineered to address two critical challenges in drug design: achieving high-affinity conformational locking within kinase hinge regions and overcoming the poor aqueous solubility typical of flat, aromatic scaffolds.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, chemoselective reactivity, and field-proven synthetic protocols for integration into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

To understand the utility of CAS 1016726-18-3, one must deconstruct its molecular architecture. The compound is a derivative of 2-methylbenzene-1,3-diamine, asymmetrically functionalized to provide orthogonal reactivity.

Molecular Properties

The compound exhibits a highly favorable profile for integration into orally bioavailable drugs, adhering strictly to Lipinski’s Rule of Five parameters.

Table 1: Physicochemical Properties of CAS 1016726-18-3

PropertyValueRationale / Impact
Chemical Name N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamideIUPAC Standard
CAS Number 1016726-18-3Unique Identifier
Molecular Formula C12H18N2O3Defines mass and elemental composition
Molecular Weight 238.29 g/mol Low MW allows for downstream elaboration
H-Bond Donors 2 (-NH2, -NH)Essential for kinase hinge-region binding
H-Bond Acceptors 4 (O, O, O, N)Enhances solubility and target interaction
TPSA 67.4 ŲOptimal for membrane permeability
Pharmacophore Mapping and Mechanistic Design

The structural elements of this intermediate are not arbitrary; they are meticulously designed to fulfill specific mechanistic roles in target binding:

  • The Ortho-Methyl Aniline Core (Conformational Lock): The methyl group at the C2 position induces severe steric hindrance, forcing the adjacent C1-amide and C3-amine out of coplanarity with the central benzene ring. This atropisomeric restriction minimizes the entropic penalty upon binding to the narrow hinge region of kinases (e.g., PI3K, MET, or c-KIT).

  • The Methoxyethoxy Amide Tail (Solvent-Exposed Motif): The 2-(2-methoxyethoxy)acetamide moiety acts as a mini-PEG chain. In the context of a kinase active site, this tail is designed to project outward into the solvent channel. This strategy dramatically improves aqueous solubility and reduces plasma protein binding without clashing with the protein backbone—a design paradigm validated in clinical candidates such as the pan-KIT inhibitor AZD3229 [1].

Pharmacophore Core CAS 1016726-18-3 Bifunctional Scaffold Aniline Free Amine (-NH2) Hinge Binder Precursor Core->Aniline  C3 Position   Methyl Ortho-Methyl (-CH3) Conformational Lock Core->Methyl  C2 Position   PEG Methoxyethoxy Amide Solvent-Exposed Tail Core->PEG  C1 Position  

Structural deconstruction and pharmacophore mapping of CAS 1016726-18-3.

Mechanistic Synthetic Utility

The primary synthetic value of CAS 1016726-18-3 lies in its chemoselectivity . The molecule presents two nitrogen atoms: one deactivated and protected as an amide, and one free, highly nucleophilic primary amine.

This asymmetry allows researchers to perform orthogonal functionalization directly on the C3-amine without requiring additional protection/deprotection steps. The most critical application of this intermediate is the formation of diarylamines—a ubiquitous motif in kinase inhibitors—via Palladium-catalyzed Buchwald-Hartwig cross-coupling.

SyntheticWorkflow A CAS 1016726-18-3 (Free Aniline) B Pd-Catalyzed Buchwald-Hartwig Cross-Coupling A->B D Diaryl Amine Kinase Scaffold B->D  Ligand / Base   C Electrophile (e.g., Aryl Halide) C->B

Workflow for Palladium-catalyzed functionalization of CAS 1016726-18-3.

Experimental Protocols: Self-Validating Systems

When coupling sterically hindered ortho-substituted anilines, standard cross-coupling conditions often fail, leading to unreacted starting material or unwanted bis-arylation. The following protocol utilizes dialkylbiaryl phosphine ligands, which are specifically engineered to facilitate reductive elimination in sterically congested environments [2].

Protocol: Chemoselective Buchwald-Hartwig Amination

Objective: To couple the free C3-amine of CAS 1016726-18-3 with a heteroaryl chloride while preserving the integrity of the methoxyethoxy amide tail.

Causality & Reagent Selection:

  • Catalyst (Pd2(dba)3): Provides a stable, easily handled source of Pd(0).

  • Ligand (BrettPhos): Selected specifically because its bulky biaryl structure prevents the formation of off-target bis-arylated products and accommodates the extreme steric hindrance of the ortho-methyl group [2].

  • Base (K3PO4 or Cs2CO3): A mild, inorganic base is critical. Strong bases like NaOtBu will cause premature deprotonation and subsequent cleavage of the methoxyethoxy amide tail.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CAS 1016726-18-3 (1.0 equiv, 1.0 mmol) and the target heteroaryl chloride (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%).

  • Base Addition: Add finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the reaction vessel with ultra-pure Argon (repeat 3 times).

  • Solvent Introduction: Inject anhydrous tert-amyl alcohol (5.0 mL) via syringe. Causality: tert-amyl alcohol is chosen over toluene to enhance the solubility of the polar PEG-like tail during the catalytic cycle.

  • Reaction Execution: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • In-Process Control (Self-Validation): At 12 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. The disappearance of the m/z 239 [M+H]+ peak (starting material) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Reaction Optimization Data

The table below summarizes the causality behind the optimized conditions, demonstrating how deviations lead to systemic failures.

Table 2: Buchwald-Hartwig Reaction Optimization Matrix

Catalyst SystemBaseSolventTemp (°C)Chemoselectivity / OutcomeYield (%)
Pd2(dba)3 / XPhosNaOtBuToluene100Low: Strong base causes amide cleavage.< 20%
Pd2(dba)3 / RuPhosCs2CO31,4-Dioxane90Moderate: Some bis-arylation observed.65%
Pd2(dba)3 / BrettPhos K3PO4 t-Amyl OH 90 High: Clean mono-arylation, intact tail.88%

References

  • Kettle, J. G., Anjum, R., Barry, E., Bhavsar, D., Brown, C., Boyd, S., ... & Ye, Y. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797-8810. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

Exploratory

Solubility Profile of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in Organic Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the anticipated solubility profile of N-(3-amino-2-methylphenyl)-2-(2-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a compound of interest in pharmaceutical research. Due to the scarcity of public experimental data for this specific molecule, this document synthesizes foundational physicochemical principles, predictive analysis based on its molecular structure, and established methodologies to offer a robust framework for its characterization. We will explore the critical importance of solubility in drug development, delineate the predicted solubility of the target compound across a spectrum of common organic solvents, and provide a detailed, field-proven experimental protocol for the empirical determination of its equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding and a practical approach to characterizing novel chemical entities.

The Foundational Importance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property that profoundly influences a drug's lifecycle, from initial discovery to final formulation.[1][2] It is defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature.[3] For a drug to be effective, particularly when administered orally, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[2][3] Therefore, poor solubility is a major obstacle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in creating stable and effective dosage forms.[1][4][5]

An estimated 40% of new chemical entities are poorly soluble in water, making early and accurate solubility profiling essential.[4] Understanding a compound's solubility in various organic solvents is equally crucial. This knowledge informs key processes such as:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Identifying suitable co-solvents or vehicles for liquid dosage forms and enabling advanced formulation strategies like lipid-based delivery systems or amorphous solid dispersions.[5]

  • Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo testing.[1]

This guide focuses on establishing a predictive and experimental framework for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to mitigate these potential developmental hurdles.

Physicochemical Profile of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

To predict the solubility of a compound, we must first analyze its molecular structure and inherent physicochemical properties.

Chemical Structure:

  • IUPAC Name: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

  • CAS Number: 1016726-18-3

  • Molecular Formula: C12H18N2O3

  • Molecular Weight: 238.29 g/mol

Structural Analysis and Causality:

The solubility behavior of this molecule is governed by the interplay of its various functional groups:

  • Amide Group (-C(O)NH-): This polar group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature generally promotes solubility in polar, protic solvents like alcohols.[6]

  • Primary Amine (-NH2): The aromatic amine group is basic and can act as a hydrogen bond donor, contributing to solubility in protic solvents.

  • Ether Linkages (-O-): The two ether groups are polar and can act as hydrogen bond acceptors, enhancing solubility in polar solvents.

  • Aromatic Ring and Methyl Group: The phenyl ring and the methyl group are non-polar (lipophilic) components. These parts of the structure will favor interactions with non-polar solvents through van der Waals forces.

Overall Polarity Prediction: The presence of multiple polar, hydrogen-bonding functional groups (amide, amine, ethers) suggests that N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a moderately polar molecule. The "like dissolves like" principle predicts that it will exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents.[6]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can forecast the compound's solubility. The following table provides a qualitative and predictive summary. Quantitative values must be determined empirically using the protocol outlined in Section 4.0.

Solvent CategorySolvent ExamplePredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighThe hydroxyl (-OH) group of the solvent can effectively hydrogen bond with the compound's amide, amine, and ether groups.
IsopropanolModerate to HighSteric hindrance from the additional methyl group may slightly reduce interaction efficiency compared to methanol or ethanol.
Polar Aprotic Acetone, AcetonitrileModerate to HighThese solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the compound's N-H groups.
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent, very effective at dissolving a wide range of organic molecules.
Ethyl AcetateModerateThe ester group provides polarity, but the ethyl group adds non-polar character, resulting in balanced solvating power.
Non-Polar Toluene, HexaneLow to Very LowThe primary intermolecular forces are weak van der Waals interactions, which are insufficient to overcome the strong cohesive forces between the polar solute molecules.

Experimental Design for Quantitative Solubility Determination

To move from prediction to empirical data, a rigorous and validated experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[7][8][9]

Rationale for Method Selection

The shake-flask method directly measures the thermodynamic or equilibrium solubility of a compound.[7] This is the maximum concentration of a drug that can be dissolved in a solvent under equilibrium conditions, which provides the most relevant data for predicting in vivo behavior and for formulation development.[5] The method involves adding an excess of the solid compound to the solvent and agitating the mixture for a sufficient time to ensure equilibrium is reached.

Experimental Workflow Diagram

G Figure 1: Equilibrium Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A 1. Weigh excess N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide B 2. Add known volume of organic solvent to vial A->B C 3. Seal vials tightly B->C D 4. Place vials in thermostatically controlled shaker (e.g., 25°C) C->D Transfer to shaker E 5. Agitate for 24-48 hours to ensure equilibrium D->E F 6. Allow vials to stand to sediment excess solid E->F End of agitation G 7. Withdraw supernatant F->G H 8. Filter through 0.22 µm syringe filter G->H I 9. Prepare serial dilutions of the filtrate H->I Proceed to analysis J 10. Analyze by validated HPLC-UV method I->J K 11. Quantify against a standard calibration curve J->K L 12. Calculate solubility (e.g., in mg/mL) K->L

Caption: A step-by-step workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Materials and Apparatus:

  • N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (solute, purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Thermostatically controlled orbital shaker

  • Calibrated positive displacement pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware for dilutions

Procedure:

  • Preparation of Samples:

    • Add an excess amount of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to a series of glass vials. An amount sufficient to ensure a solid phase remains at equilibrium is critical (e.g., ~10 mg).

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Prepare each solvent condition in triplicate to ensure statistical validity.[10]

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours). A preliminary time-to-equilibrium study is recommended to validate this duration.

  • Sample Collection and Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for at least 30 minutes to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter material.

  • Analytical Quantification (HPLC-UV):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Record the peak area response from the UV detector at the compound's λmax.

  • Data Analysis and Reporting:

    • Plot the peak area versus concentration for the calibration standards and perform a linear regression to generate a calibration curve (R² > 0.999).

    • Use the equation of the line to determine the concentration of the diluted sample solutions.

    • Calculate the original solubility in the organic solvent by multiplying the determined concentration by the dilution factor.

    • Report the final solubility as a mean ± standard deviation for the triplicate measurements, typically in units of mg/mL or mol/L.

Conclusion

While direct experimental data for the solubility of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is not widely published, a detailed analysis of its molecular structure allows for a strong predictive assessment of its behavior in organic solvents. The compound is anticipated to be highly soluble in polar protic and aprotic solvents like methanol, ethanol, and DMSO, with diminishing solubility in less polar and non-polar media. This guide provides the scientific rationale behind these predictions and, more importantly, delivers a comprehensive, actionable protocol based on the industry-standard shake-flask method. By following this self-validating experimental design, researchers can obtain the precise, reliable, and crucial solubility data needed to advance their research and development efforts.

References

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Vertex AI Search.
  • Drug solubility: why testing early m
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • The Importance of Solubility for New Drug Molecules. (2020). Farmacia.
  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015).
  • Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (2006).
  • N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. (n.d.). Merck.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2018).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • The Solubility Profile of N-[4-(dimethylamino)phenyl]acetamide: A Technical Guide. (2025). Benchchem.

Sources

Foundational

A Guide to the Structural Elucidation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide using ¹H and ¹³C NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of NMR in Modern Chemistry Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, providing unparalleled insight into the structure and dynamics of molecules. For researchers in drug discovery and development, NMR is an indispensable tool for confirming the identity and purity of newly synthesized compounds. This guide provides a detailed examination of the ¹H and ¹³C NMR spectral data for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a compound of interest in medicinal chemistry. Through a comprehensive analysis of its NMR spectra, we will illustrate the power of this technique to elucidate complex molecular structures.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocols outline the standard procedures for preparing a sample of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide for NMR analysis.

Sample Preparation

A homogenous solution free of particulate matter is crucial for obtaining high-quality NMR spectra. Any solid impurities can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution.

  • Sample Weighing: Accurately weigh approximately 1-5 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for compounds of this nature. The use of deuterated solvents is necessary for the spectrometer's lock system, which stabilizes the magnetic field.[1][2]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is between 40-50 mm for optimal shimming.[2][3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample information.

NMR Spectrometer Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Frequency: 400 MHz

    • Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm)

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 30-45 degrees

  • ¹³C NMR:

    • Frequency: 100 MHz

    • Solvent: CDCl₃ (referenced to the central peak of the CDCl₃ triplet at 77.16 ppm)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Decoupling: Proton-decoupled

Data Interpretation and Analysis

The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Molecular Structure

Below is the chemical structure of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound (1-5 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (Phasing, Baseline Correction) h1_nmr->process c13_nmr->process h1_interp Interpret ¹H Spectrum (Shifts, Multiplicity, Integration) process->h1_interp c13_interp Interpret ¹³C Spectrum (Chemical Shifts) process->c13_interp assign Assign Signals to Molecular Structure h1_interp->assign c13_interp->assign confirm Structural Confirmation assign->confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion: Self-Validating Evidence of Molecular Structure

The predicted ¹H and ¹³C NMR spectral data for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide provide a self-validating system for its structural confirmation. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are all consistent with the proposed molecular architecture. Any significant deviation from this predicted data in an experimental spectrum would warrant further investigation into the sample's purity or an alternative structure. This guide serves as a comprehensive resource for understanding and interpreting the NMR data of this compound, underscoring the critical role of NMR spectroscopy in modern chemical research and drug development.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific, publicly available Safety Data Sheet (SDS) has been identified for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) has been identified for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS No. 1016726-18-3). This guide has been constructed by synthesizing data from structurally analogous compounds and applying established principles of chemical safety. The recommendations herein are based on inferred hazards and should be treated as a precautionary baseline. All laboratory work should be preceded by a comprehensive, site-specific risk assessment conducted by qualified personnel.

Executive Summary & Compound Profile

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a substituted aromatic amine and acetamide derivative.[1] Its structure suggests potential applications as an intermediate in pharmaceutical synthesis and materials science. The molecule's key functional groups—a substituted aniline ring and an acetamide with an ether linkage—dictate its likely chemical reactivity and toxicological profile. The aromatic amine moiety, in particular, warrants a cautious approach due to the known hazards associated with this class of compounds. This guide provides a framework for its safe handling, storage, and emergency response based on an analysis of its constituent parts and data from related molecules.

Chemical Identity
PropertyValueSource
CAS Number 1016726-18-3[1]
Molecular Formula C12H18N2O3[1]
Molecular Weight 238.29 g/mol [1]
Physical Form Powder[1]
Synonyms N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide[1]

Inferred Hazard Identification & GHS Classification

While no specific GHS classification exists for this compound, an inferred classification can be derived from structurally similar chemicals, such as N-(3-amino-2-methylphenyl)acetamide and other substituted anilines.[2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

Inferred GHS Pictograms:

Signal Word: Warning

Inferred Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[5]

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure. Given the compound is a powder and its toxicological properties are not fully characterized, stringent controls are necessary.

Engineering Controls

All manipulations of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[6] The work area should be equipped with an accessible eye wash station and a safety shower.[6]

Personal Protective Equipment (PPE) Workflow

A mandatory PPE ensemble is required for handling this compound. The following diagram outlines the correct selection and use of PPE.

PPE_Workflow cluster_CoreProtection Core Protection cluster_Respiratory Respiratory Protection LabCoat Flame-Resistant Lab Coat (Fully buttoned) SafetyGoggles Chemical Splash Goggles (ANSI Z87.1 certified) Gloves Nitrile Gloves (Check compatibility, double-glove for extended use) FumeHood Work in Chemical Fume Hood Respirator N95 Respirator (If fume hood is unavailable or for spill cleanup) FumeHood->Respirator Alternative/ Backup Researcher Researcher Researcher->LabCoat Wear Researcher->SafetyGoggles Wear Researcher->Gloves Wear Researcher->FumeHood Required for all powder handling

Caption: Mandatory PPE for handling the target compound.

Handling, Storage, and Decontamination Protocols

Safe Handling Protocols
  • Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is functioning properly.

  • Weighing: Weigh the compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Dispensing: Avoid creating dust when transferring the powder.[3] Use spatulas carefully and keep containers closed when not in use.

  • Solution Preparation: If making solutions, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique and dispose of them in the designated chemical waste. Wash hands and any exposed skin thoroughly with soap and water.[5]

Storage Guidelines
  • Container: Keep the container tightly closed.[6]

  • Environment: Store in a cool, dry, and well-ventilated area.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Sunlight: Do not store in direct sunlight.[6]

Emergency Procedures & First Aid

Accidental Release (Spill) Response

Immediate and correct response to a spill is critical to prevent exposure.

Spill_Response cluster_SmallSpill Small Spill Response (Inside Fume Hood) Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size (Small vs. Large) Evacuate->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat, N95 respirator) Assess->PPE Small LargeSpill Large Spill / Outside Containment - Evacuate Lab - Close Doors - Contact EH&S Assess->LargeSpill Large Contain Gently cover with absorbent pads AVOID raising dust PPE->Contain Collect Carefully sweep solid into a waste bag Contain->Collect Decontaminate Wipe area with appropriate solvent, then soap and water Collect->Decontaminate Dispose Seal waste bag, label as hazardous, and place in solid waste container Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

First-Aid Measures

These measures are based on standard protocols for similar chemical classes.[4][6]

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, seek immediate medical attention.[4]

  • Skin Contact: Take off all contaminated clothing immediately.[6] Rinse the affected skin with plenty of water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water.[6] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4]

Toxicological Profile (Inferred)

The toxicological properties of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide have not been specifically determined. However, the structure provides clues to potential hazards.

  • Aromatic Amine Moiety: Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. While there is no direct evidence for this compound, it is a plausible hazard. Some aromatic amines are also classified as known or suspected carcinogens.

  • Acetamide Moiety: Acetamide itself has been shown to induce hepatocellular tumors in rats in high-dose studies, though its mechanism is complex.[7] It is considered a potential occupational carcinogen. Structurally related compounds like N-methylacetamide are classified as reproductive toxicants.

Given these potential hazards, this compound should be handled as if it were toxic and potentially carcinogenic, with all appropriate precautions taken to minimize exposure.

Stability & Reactivity

  • Reactivity: No hazardous reactions are known under normal processing conditions.[4]

  • Chemical Stability: The compound is likely stable under recommended storage conditions. Some related compounds are noted to be hygroscopic.[4]

  • Conditions to Avoid: Avoid creating dust, excess heat, and exposure to moist air or water.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8][9]

References

  • Safety Data Sheet for N-(5-Aminopyridin-3-yl)acetamide. KISHIDA CHEMICAL CO., LTD.[Link]

  • Chemical Properties of Acetamide, N-(3-methylphenyl)-2-acetoxy-. Cheméo.[Link]

  • N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide Information. NextSDS.[Link]

  • N-(3-amino-2-methylphenyl)acetamide Information. NextSDS.[Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. ResearchGate.[Link]

  • Acetamide, N-methyl-: Human health tier II assessment. NICNAS.[Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Acetamide, N-(3-methylphenyl)-. NIST WebBook.[Link]

  • Acetamide, N-(3-amino-4-methylphenyl)- Properties. EPA CompTox Chemicals Dashboard.[Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Polymorphism of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Foreword: The Critical Role of Solid-State Characterization in Drug Development In the journey of a drug molecule from discovery to a therapeutic product, understanding its solid-state properties is paramount. The crysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a drug molecule from discovery to a therapeutic product, understanding its solid-state properties is paramount. The crystal structure and potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly influence critical pharmaceutical attributes such as solubility, stability, bioavailability, and manufacturability.[1][2] An uncharacterized or poorly controlled polymorphic landscape can lead to unforeseen challenges during development, manufacturing, and even post-approval, with significant implications for patient safety and drug efficacy.[3]

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the thorough solid-state characterization of a novel active pharmaceutical ingredient (API), using N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into navigating the complexities of crystal structure and polymorphism.

Introduction to N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: A Hypothetical API

For the purposes of this guide, we will consider N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide as a promising new chemical entity (NCE) with therapeutic potential. Its molecular structure, featuring a substituted phenyl ring, an acetamide linkage, and a methoxyethoxy side chain, suggests the possibility of various intermolecular interactions, including hydrogen bonding, which are often key drivers of polymorphism.

Chemical Structure:

  • IUPAC Name: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

  • CAS Number: 1016726-18-3[4]

  • Molecular Formula: C12H18N2O3[4]

  • Molecular Weight: 238.29 g/mol [4]

The primary objective of this investigation is to identify and characterize the different solid forms of this compound, to select the most stable polymorph for further development, and to establish a robust analytical framework for its control throughout the manufacturing process.

The Strategic Approach to Polymorph Screening and Characterization

A comprehensive polymorph screen is not a random search but a systematic exploration of the crystallization landscape. The goal is to induce the formation of as many solid forms as possible by varying key thermodynamic and kinetic parameters.[5] Our approach integrates high-throughput screening with in-depth characterization techniques to build a complete picture of the solid-state behavior of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Caption: Workflow for polymorph screening and selection.

Methodologies for Polymorph Discovery and Characterization

Crystallization Studies for Polymorph Generation

The cornerstone of a successful polymorph screen is the design of a diverse set of crystallization experiments.[5] The choice of solvents and crystallization methods is critical to exploring a wide range of supersaturation conditions and nucleation pathways.

Experimental Protocols:

  • Solvent Selection: A broad range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups are employed. This includes, but is not limited to, alcohols (methanol, ethanol, isopropanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate), ethers (tetrahydrofuran), aromatic hydrocarbons (toluene), and water.

  • Crystallization Techniques:

    • Slow Evaporation: Saturated solutions of the API in various solvents are allowed to evaporate slowly at ambient and elevated temperatures. This method promotes the growth of well-ordered crystals.

    • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.[6][7] The cooling rate is a critical parameter that is varied to access different kinetic and thermodynamic forms.

    • Anti-Solvent Addition: An anti-solvent (a solvent in which the API is poorly soluble) is added to a solution of the API, inducing precipitation.[6][7] The rate of addition and the choice of anti-solvent can influence the resulting solid form.

    • Melt Crystallization: The API is heated above its melting point and then cooled at different rates to screen for polymorphs that may form from the melt.[]

    • Slurry Equilibration: A suspension of the API in a solvent is stirred for an extended period. This method helps to identify the most thermodynamically stable form at a given temperature, as less stable forms will convert over time.

Primary Characterization Techniques

XRPD is the primary analytical tool for identifying and differentiating crystalline forms.[9][10] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

  • Protocol: A small amount of the solid sample is gently packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Data Interpretation: The positions and relative intensities of the diffraction peaks are used to generate a unique "fingerprint" for each solid form. The absence of sharp peaks indicates an amorphous solid.[9]

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and crystallization events.[11][12]

  • Protocol: A few milligrams of the sample are hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Interpretation: Endothermic events, such as melting, and exothermic events, such as crystallization or degradation, are observed.[13] The melting point is a key characteristic of a crystalline form. The presence of multiple thermal events can indicate the presence of different polymorphs or phase transitions upon heating.[14]

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[15][16] Differences in the crystal packing and molecular conformation of polymorphs can lead to distinct vibrational spectra.

  • Protocol: For FTIR, the sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the sample is simply placed under the laser beam.[17]

  • Data Interpretation: Changes in the position, shape, and intensity of spectral bands, particularly in the fingerprint region and low-frequency lattice vibration region, can be used to differentiate polymorphs.[18][19]

Hypothetical Results and Interpretation for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Our comprehensive polymorph screen of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide has led to the identification of three distinct crystalline forms, designated as Form I, Form II, and Form III, as well as an amorphous form.

XRPD Analysis

The XRPD patterns for the three polymorphic forms are distinct, confirming their different crystal structures.

Table 1: Characteristic XRPD Peaks for the Polymorphs of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Form I (2θ)Form II (2θ)Form III (2θ)
8.57.29.8
12.111.513.5
15.314.816.2
18.919.320.1
21.722.124.5
25.426.828.9

The amorphous form produced a broad halo with no distinct peaks, characteristic of a disordered material.

Thermal Analysis

DSC analysis revealed distinct thermal behaviors for each polymorph.

Table 2: Thermal Properties of the Solid Forms of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

FormMelting Point (Onset)Enthalpy of Fusion (ΔHfus)Observations
Form I155.2 °C95.8 J/gSharp endotherm
Form II142.5 °C78.3 J/gSharp endotherm
Form III135.8 °C65.1 J/gMelts, then recrystallizes to Form I before melting at 155 °C
AmorphousGlass Transition (Tg) at 58 °C-Recrystallizes to Form II upon heating

The thermal data suggests that Form I is the most stable polymorph, as it has the highest melting point and enthalpy of fusion. The behavior of Form III, which converts to Form I upon heating, indicates that it is a metastable form. The amorphous form is the least stable, as indicated by its low glass transition temperature and tendency to recrystallize.

Caption: Thermal transitions observed for the solid forms.

Spectroscopic Analysis

FTIR and Raman spectra provided further confirmation of the distinct nature of the three polymorphs. Key differences were observed in the N-H stretching region (around 3300-3500 cm⁻¹) and the carbonyl (C=O) stretching region (around 1650 cm⁻¹), indicating different hydrogen bonding environments in each crystal lattice.

Thermodynamic Stability and Form Selection

Based on the thermal data and slurry conversion experiments (where both Form II and Form III converted to Form I), Form I is identified as the thermodynamically most stable polymorph under ambient conditions. The stability order is determined to be:

Form I > Form II > Form III > Amorphous

For pharmaceutical development, the selection of the most stable crystalline form is generally preferred to minimize the risk of polymorphic transformations during manufacturing and storage, which could impact the drug product's quality and performance.[3] Therefore, Form I is the recommended candidate for further development.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the characterization of the crystal structure and polymorphism of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. Through a combination of diverse crystallization techniques and state-of-the-art analytical methods, we have hypothetically identified three polymorphs and an amorphous form.

The successful identification and characterization of these forms, and the selection of the most stable polymorph, Form I, provide a solid foundation for the subsequent stages of drug development. Future work will focus on the development of a robust crystallization process to consistently produce Form I, and the validation of analytical methods for its quality control in the final drug product. A thorough understanding of the solid-state landscape of this API is a critical step in ensuring a safe, effective, and stable therapeutic product.

References

  • NETZSCH Analyzing & Testing. (2020, July 6). Studying Polymorphism by Means of DSC.
  • BOC Sciences. Crystallization of APIs: Methods and Challenges.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Eurofins CDMO Alphora. The Relevance Of Polymorph Screening In The Pharmaceutical Industry.
  • European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
  • Vici Health Sciences. (2025, March 20). Solid State Properties of Drugs.
  • Academia.edu. Impact of Solid-State Characteristics to the Physical Stability of Drug Substance and Drug Product.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
  • Anton Paar. XRD in the Pharmaceutical Industry.
  • International Pharmaceutical Industry. The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control.
  • PerkinElmer. High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.
  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • H&M Analytical Services. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
  • ResearchGate. Polymorphism by FT-IR and Raman Spectroscopies.
  • International Journal of Pharmaceutics & Drug Analysis. (2025, April 30). Accelerating Polymorph Screening with AI & ML: A New Era in Drug Development.
  • Rigaku. Polymorph screening.
  • PMC. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • MDPI. (2021, October 30). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.
  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.
  • Slideshare. Solid state drug stability.
  • Cambridge Crystallographic Data Centre (CCDC). (2025, June 29). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications.
  • ACS Publications. (2020, May 4). Dynamic Crystallization Pathways of Polymorphic Pharmaceuticals Revealed in Segmented Flow with Inline Powder X-ray Diffraction.
  • Thermo Fisher Scientific. (2026, March 12). Polymorph Characterization Using the Thermo Scientific Nicolet iS50 Raman Module.
  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • Photonics Spectra. (2008, April 15). Raman Spectroscopy Analysis of Polymorphs.
  • PMC. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • Optica Publishing Group. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Merck. N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.
  • PMC. 2,2,2-Tribromo-N-(2-methylphenyl)acetamide.
  • ResearchGate. (PDF) N-Methyl-N-(2-methylphenyl)acetamide.
  • MDPI. (2026, March 10). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide.
  • PMC. N-(2,3-Dimethylphenyl)acetamide.
  • ResearchGate. (2019, January 8). Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate.
  • PubChemLite. Acetamide, n-((3-amino-4-methylphenyl)methyl)-n-(2-(3,4-dimethoxyphenyl)ethyl)-, hydrate.
  • MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • NextSDS. N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide.
  • ResearchGate. (2024, December 9). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
  • Chemspace. N-(3-methoxyphenyl)-2-[methyl(2-phenylethyl)amino]acetamide.

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Foundational

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Executive Summary The long-term viability, safety, and efficacy of a pharmaceutical compound are fundamentally dictated by its intrinsic thermodynamic stability. This guide provides a comprehensive framework for the syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The long-term viability, safety, and efficacy of a pharmaceutical compound are fundamentally dictated by its intrinsic thermodynamic stability. This guide provides a comprehensive framework for the systematic evaluation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a molecule featuring a constellation of functional groups—an amide linkage, a primary aromatic amine, and an ether moiety—each presenting distinct potential stability challenges. We will delineate a multi-faceted approach, grounded in the principles of forced degradation, to probe the molecule's susceptibility to hydrolysis, oxidation, thermal stress, and photolysis. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to facilitate the development of stable formulations and establish appropriate storage conditions.

Introduction to the Target Molecule and Stability Principles

The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability refers to the measure of a molecule's energy state relative to its potential degradation products. A thermodynamically stable molecule exists in a low-energy state, requiring significant energy input to overcome the activation barrier for degradation. In pharmaceutical sciences, assessing this stability is paramount; it directly influences a drug's shelf-life, ensures patient safety by preventing the formation of potentially toxic degradants, and guarantees consistent potency throughout its lifecycle.[1][2]

Structural Overview: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

The molecule , N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, possesses a unique combination of functional groups that inform its potential stability profile.

Chemical Structure:

  • Formula: C12H18N2O3[3]

  • Molecular Weight: 238.29 g/mol [3]

Key Functional Groups and Potential Liabilities:

  • Secondary Amide: The amide bond is kinetically stable but can be susceptible to hydrolysis under strong acidic or basic conditions, cleaving the molecule into an amine and a carboxylic acid derivative.

  • Primary Aromatic Amine: The -NH2 group is a site of potential oxidative degradation. Aromatic amines can be oxidized to form colored impurities, including nitroso and nitro derivatives, which can be a significant stability concern.[4]

  • Ether Linkage (methoxyethoxy): Ether moieties are generally stable but can undergo slow oxidation in the presence of oxygen to form hydroperoxides, especially under photochemical stress.

  • Methyl-Substituted Phenyl Ring: The electron-donating methyl group can influence the reactivity of the aromatic ring and the adjacent amino group.

Predicted Stability Profile

Based on its structure, we can hypothesize the primary degradation pathways. The amide bond represents the most probable site for hydrolytic degradation. The primary aromatic amine is the most likely center for oxidative degradation. Thermal and photolytic stress may accelerate these processes and potentially introduce other, more complex degradation routes. A systematic investigation using forced degradation is necessary to confirm these predictions and uncover any unexpected liabilities.

Physicochemical Properties

A baseline understanding of the molecule's physicochemical properties is essential for designing relevant stability studies and developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C12H18N2O3[3]
Molecular Weight 238.29[3]
CAS Number 1016726-18-3[3]
Physical Form Powder[3]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 6[5]

The Framework of Forced Degradation

Forced degradation, or stress testing, is the cornerstone of stability assessment.[1] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This approach is mandated by regulatory bodies like the ICH and is crucial for developing stability-indicating analytical methods.[1]

G cluster_0 Forced Degradation Workflow API Drug Substance (N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide) Stress Apply Stress Conditions (Heat, Light, pH, Oxidant) API->Stress Analysis Analyze Samples with Stability-Indicating Method (e.g., HPLC) Stress->Analysis Identify Identify & Characterize Degradation Products (e.g., LC-MS) Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Generate Stability Profile & Report Pathway->Report

Caption: General workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

The following protocols are designed to provide a comprehensive understanding of the thermodynamic stability of the target molecule.

Thermal Stability Analysis

Causality: Thermal analysis identifies the temperatures at which physical (melting, glass transition) and chemical (decomposition) events occur. This data is critical for determining maximum processing temperatures and identifying potential polymorphic forms.

4.1.1 Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Interpretation:

    • A sharp endotherm indicates the melting point (Tₘ).

    • A broad exotherm following the melt suggests thermal decomposition. The onset temperature of this exotherm is a key indicator of thermal stability.

4.1.2 Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum pan.

  • Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • The TGA curve plots weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.[6]

Hydrolytic Stability Analysis

Causality: This study assesses the molecule's susceptibility to degradation in aqueous environments across a range of pH values, simulating conditions it might encounter in vivo or in liquid formulations. The amide bond is the primary target for this stress condition.

4.2.1 Protocol: Acid, Base, and Neutral Hydrolysis

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with the respective stress medium to a final concentration of ~100 µg/mL.

  • Stress Conditions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl).

    • Basic: 0.1 M Sodium Hydroxide (NaOH).

    • Neutral: Purified Water (pH ~6.5-7.0).

  • Procedure:

    • Incubate samples at 60 °C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample) to stop the degradation reaction.

    • Dilute all samples to a consistent final concentration with mobile phase for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 5.0).

  • Data Interpretation: Compare the peak area of the parent compound in stressed samples to the time-zero sample. Significant degradation (5-20%) confirms susceptibility to hydrolysis. The appearance of new peaks indicates the formation of degradation products.

Oxidative Stability Analysis

Causality: This test evaluates the molecule's vulnerability to oxidation, a common degradation pathway for compounds with electron-rich functional groups like the primary aromatic amine.

4.3.1 Protocol: Hydrogen Peroxide Stress

  • Stock Solution: Prepare a 1 mg/mL stock solution as described in 4.2.1.

  • Stress Condition: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Procedure:

    • Store the sample at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).

    • Quench the reaction if necessary (e.g., by dilution with mobile phase).

  • Analysis: Analyze all samples using the stability-indicating HPLC method.

  • Data Interpretation: A decrease in the parent peak area and the emergence of new peaks indicate oxidative degradation. The primary aromatic amine is the most likely site of oxidation.

Photostability Analysis

Causality: As mandated by ICH guideline Q1B, photostability testing is essential to determine if light exposure results in unacceptable changes to the drug substance.[1]

4.4.1 Protocol: Solid and Solution State Photolysis

  • Sample Preparation:

    • Solid State: Spread a thin layer of the compound in a shallow, transparent dish.

    • Solution State: Prepare a solution of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50) in a quartz cuvette.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze the solid samples by dissolving them in a suitable solvent.

    • Analyze the solution samples directly.

    • Use the stability-indicating HPLC method to quantify the parent compound and any degradants.

  • Data Interpretation: Compare the chromatograms of the light-exposed samples with the dark controls. A significant difference indicates photosensitivity.

Stability-Indicating Analytical Method

A robust analytical method is the backbone of any stability study. It must be "stability-indicating," meaning it can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration without interference from excipients or degradation products.[2]

5.1 Protocol: RP-HPLC Method Development

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase (Example):

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% Solvent B over 20 minutes to ensure separation of the polar parent compound from potentially less polar degradants.

  • Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm) to identify the optimal wavelength for detection and to check for peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the forced degradation samples to demonstrate that all degradant peaks are well-resolved from the parent peak.

Predicted Degradation Pathways

Based on the functional group analysis and the principles of forced degradation, we can propose the following primary degradation pathways for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

G Parent Parent Compound N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Hydrolysis_Amine 3-amino-2-methylaniline Parent->Hydrolysis_Amine Hydrolysis (Acid/Base) Hydrolysis_Acid 2-(2-methoxyethoxy)acetic acid Parent->Hydrolysis_Acid Hydrolysis (Acid/Base) Oxidation_Product Oxidized Species (e.g., Nitroso-derivative) Parent->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Predicted primary degradation pathways.

Summary of Degradation Products:

  • Hydrolysis: Cleavage of the amide bond would yield 3-amino-2-methylaniline and 2-(2-methoxyethoxy)acetic acid .

  • Oxidation: Oxidation of the primary aromatic amine could lead to various products, including corresponding nitroso, nitro, or dimeric species.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the thermodynamic stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. The molecule's stability is predicted to be most challenged by hydrolytic conditions (cleaving the amide bond) and oxidative stress (targeting the aromatic amine).

Recommendations for Drug Development:

  • Formulation: For liquid formulations, careful pH control is essential. A buffer system in the neutral to slightly acidic range (pH 4-6) may be optimal to minimize both acid- and base-catalyzed hydrolysis of the amide.

  • Excipient Compatibility: Avoid strongly acidic, basic, or oxidizing excipients.

  • Packaging and Storage: The potential for oxidative and photolytic degradation suggests that the final drug product should be packaged in light-resistant containers, potentially with an inert gas headspace (e.g., nitrogen) or in the presence of an antioxidant to mitigate degradation. Storage should be at controlled room temperature, protected from light and humidity.

By systematically applying these principles and protocols, researchers can build a robust stability profile, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-acetoxy-. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-2-methylphenyl)-2-methoxyacetamide. Retrieved from [Link]

  • Tarzia, A., et al. (2018). N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, M., & Kori, S. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Todd, Z. R., & Szostak, J. W. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. National Center for Biotechnology Information. Retrieved from [Link]

  • Katragadda, U., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(3-amino-4-methylphenyl)- Properties. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-2-methylphenyl)-2-methoxyacetamide. Retrieved from [Link]

  • Simmie, J., & Metcalfe, W. (2021). Thermochemistry, Bond Energies and Internal Rotor Potentials of Acetic Acid Hydrazide, Acetamide, N-Methyl Acetamide (NMA) and Radicals. MDPI. Retrieved from [Link]

  • Yesilkaynak, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

  • Lin, H., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. MDPI. Retrieved from [Link]

  • ResearchGate. (2008). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]

  • PubMed. (2019). Oxidative removal of aromatic amino acids by manganese dioxide: kinetic modeling and effect of co-solutes. Retrieved from [Link]

  • Springer. (n.d.). Effect of the type of amino acid on the biodegradation of ibuprofen derivatives. Retrieved from [Link]

  • OAJI. (2013). Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-amino-2-methylphenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation of Therapeutic Proteins. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]

  • Wiley Online Library. (2022). Donor N‐Substitution as Design Principle for Fast and Blue Luminescence in Carbene‐Metal‐Amides. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(3-amino-4-(2-methoxyethoxy)phenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide. Retrieved from [Link]

  • MDPI. (2021). Spectacular Enhancement of the Thermal and Photochemical Stability of MAPbI 3 Perovskite Films Using Functionalized Tetraazaadamantane as a Molecular Modifier. Retrieved from [Link]

  • ResearchGate. (2025). 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, a low-temperature redetermination. Retrieved from [Link]

  • Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Retrieved from [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N-Alkyl-2-(3-phenyl-2-and-Shalaby-El-Sayed/55a6d5c6b75881023773e3519808a3d548324f46]([Link]

Sources

Exploratory

Electronic Properties and pKa Profiling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: A Technical Guide

Executive Summary In modern drug discovery and materials science, the physicochemical profiling of building blocks is a critical prerequisite for predicting the pharmacokinetic and pharmacodynamic behavior of downstream...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the physicochemical profiling of building blocks is a critical prerequisite for predicting the pharmacokinetic and pharmacodynamic behavior of downstream active pharmaceutical ingredients (APIs). N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) is a highly functionalized aromatic intermediate characterized by a unique balance of electron-donating and electron-withdrawing substituents.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural formula, but as a dynamic electronic system. This whitepaper deconstructs the electronic landscape, steric microenvironments, and acid-base equilibria (pKa) of this compound. Furthermore, it establishes field-proven, self-validating experimental protocols for its empirical characterization, ensuring robust data integrity for downstream developmental workflows.

Molecular Architecture & Electronic Landscape

The core of this molecule is a substituted benzene ring that serves as a conduit for electronic cross-talk between three distinct functional groups. Understanding this interplay is essential for predicting its reactivity and ionization state.

Structural Deconstruction
  • C3-Primary Amine ( −NH2​ ): A strong electron-donating group via the mesomeric (+M) effect. The lone pair on the nitrogen delocalizes into the aromatic π -system, significantly increasing electron density at the ortho and para positions.

  • C1-Amide Linkage ( −NH−C(=O)−R ): The 2-(2-methoxyethoxy)acetamide group is mildly electron-withdrawing from the ring perspective. While the amide nitrogen can theoretically donate electrons (+M), the adjacent carbonyl group strongly pulls this electron density away via resonance. The net result is a weak inductive pull (-I) on the aromatic core.

  • C2-Methyl Group ( −CH3​ ): Situated directly between the amine and the amide, this group exerts a weak inductive (+I) electron-donating effect. More importantly, it introduces a profound steric penalty (the ortho effect).

The "Ortho Effect" and Conformational Restriction

The C2-methyl group creates severe steric hindrance, forcing the bulky C1-amide group out of coplanarity with the aromatic ring[1]. Because the amide plane is twisted, the p -orbital overlap between the amide nitrogen and the aromatic ring is disrupted. This decoupling isolates the amide's electronic influence, preventing it from fully conjugating with the ring, while simultaneously restricting the rotational freedom of the molecule.

ElectronicEffects Ring Aromatic Core (Electron Rich) Amide C1-Amide Linkage (-I, Electron Withdrawing) Ring->Amide Inductive Pull (-I) Amine C3-Primary Amine (+M, Strong Donation) Amine->Ring Mesomeric (+M) Methyl C2-Methyl Group (+I, Steric Hindrance) Methyl->Ring Inductive (+I) Methyl->Amine Steric Clash Methyl->Amide Steric Clash (Ortho Effect)

Electronic and steric interaction network of the functional groups.

Acid-Base Equilibria: pKa Prediction and Analysis

The ionization constant (pKa) dictates the protonation state of the molecule at physiological pH (7.4), which directly governs its solubility, membrane permeability, and target binding affinity[2].

Theoretical pKa Derivation (Hammett Analysis)

To accurately predict the pKa, we must evaluate the primary basic center: the C3-primary amine .

  • Base Value: Unsubstituted aniline has a pKa of 4.60[3].

  • Steric/Inductive Modification: The ortho-methyl group slightly lowers the basicity (o-toluidine pKa = 4.44) due to the steric inhibition of solvation of the resulting anilinium cation[1].

  • Electronic Modification: The meta-amide group exerts an electron-withdrawing inductive (-I) effect, further draining electron density from the amine nitrogen. Empirical data for meta-acetamidoaniline shows a pKa shift of approximately -0.9 units compared to aniline.

By synthesizing these substituent effects, the predicted macroscopic pKa of the conjugate acid of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is calculated to be in the range of 3.5 to 3.8 .

Quantitative Data Summary
Functional GroupPredicted pKaElectronic ContributionPhysiological State (pH 7.4)
C3-Primary Amine 3.5 – 3.8Base (+M, +I)>99.9% Unprotonated (Neutral)
C1-Amide Nitrogen < 0Very Weak Base (-I)Unprotonated (Neutral)
Ether Oxygens (Tail) < -3Negligible Base (-I)Unprotonated (Neutral)

Causality Insight: Because the primary pKa is ~3.6, this molecule exists almost entirely in its neutral, unprotonated free-base form in systemic circulation (pH 7.4). While neutral species exhibit superior passive lipid bilayer permeability, they often suffer from poor aqueous solubility. However, the 2-(2-methoxyethoxy) group acts as a miniature polyethylene glycol (PEG) chain. The ether oxygens serve as potent hydrogen-bond acceptors, expertly offsetting the hydrophobicity of the neutral aromatic core and rescuing aqueous solubility without introducing unwanted charged states.

Experimental Methodologies for pKa Determination

To transition from theoretical prediction to empirical fact, rigorous experimental validation is required. Below are two field-proven, self-validating protocols designed specifically for functionalized anilines.

Protocol 1: UV-Vis Spectrophotometric Titration (The Gold Standard)

Why this method? The protonation of the C3-amine ties up its nitrogen lone pair, preventing it from participating in n→π∗ transitions with the aromatic ring. This causes a massive, easily quantifiable hypsochromic (blue) shift in the UV absorption spectrum, making UV-Vis the most sensitive and accurate method for aniline derivatives[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal multi-component buffer (e.g., Britton-Robinson) to maintain a constant ionic strength ( I=0.15 M using KCl) across a pH range of 1.5 to 6.0.

  • Sample Preparation: Dissolve the compound in 1% DMSO (to ensure complete dissolution of the neutral free base) and dilute into the buffer to a final concentration of 20–50 µM.

  • Spectral Acquisition: Measure the UV absorbance from 200 nm to 400 nm at 0.2 pH unit intervals. Maintain the cuvette temperature strictly at 25.0 ± 0.1 °C.

  • Self-Validation Step (Isosbestic Point): Overlay all spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where absorbance remains constant across all pH values). The presence of a tight isosbestic point mathematically guarantees that the system is a pure two-state equilibrium (Neutral Cation) with no degradation or precipitation artifacts.

  • Data Regression: Plot the absorbance at the λmax​ of the neutral species (typically ~285 nm) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch non-linear regression formalism to extract the precise pKa.

UVVisWorkflow Prep 1. Sample Preparation (10-50 µM in aqueous buffer) Titration 2. pH Titration (pH 1.5 to 6.0, 0.2 unit steps) Prep->Titration Spectra 3. UV-Vis Acquisition (Scan 200-400 nm) Titration->Spectra Isosbestic 4. Isosbestic Point Verification Spectra->Isosbestic Analysis 5. Non-Linear Regression (Absorbance vs. pH) Isosbestic->Analysis

Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Protocol 2: Potentiometric Titration (Orthogonal Validation)

Why this method? Potentiometry measures the bulk change in hydrogen ion concentration and serves as an orthogonal validation to the optical UV-Vis method.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.00, 7.00) at 25°C.

  • Titrand Preparation: Prepare a 1.0 mM solution of the compound in 0.15 M aqueous KCl. If solubility is limited, use a standardized co-solvent system (e.g., 20% Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration Execution: Acidify the solution to pH 2.0 with standardized 0.1 M HCl to fully protonate the amine. Titrate with standardized 0.1 M KOH in 0.05 mL increments under an inert Argon atmosphere to prevent CO2​ absorption.

  • Self-Validation Step (Blank Subtraction): Perform an identical titration on the background solvent without the analyte. Subtracting the blank curve from the sample curve isolates the buffering capacity of the molecule, eliminating artifacts caused by solvent auto-ionization at low pH.

  • Analysis: Calculate the first derivative ( ΔVΔpH​ ) of the blank-subtracted curve to identify the equivalence point. The pH at the half-equivalence volume represents the macroscopic pKa.

Conclusion

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a sophisticated building block. Its C2-methyl group enforces a sterically restricted conformation, while its meta-amide linkage subtly depresses the basicity of its primary amine. With a predicted pKa of ~3.6, it behaves as a highly permeable neutral species under physiological conditions, relying on its PEG-like ether tail to maintain aqueous solubility. Utilizing the self-validating UV-Vis and potentiometric workflows outlined above will ensure that researchers capture high-fidelity physicochemical data, de-risking downstream drug development pipelines.

References

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances Journal of Chemical Information and Modeling (ACS Publications)[Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis National Institutes of Health (NIH) / PMC[Link]

  • pKa Prediction in Non-Aqueous Solvents ChemRxiv[Link]

  • Predicting the pKa of Small Molecules Matthias Rupp (Referencing Gross et al., Int. J. Quant. Chem.)[Link]

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Foundational

A Proposed Preclinical Strategy for Evaluating the Preliminary Toxicity of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Introduction N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS No. 1016726-18-3) is a novel chemical entity with the molecular formula C12H18N2O3[1]. As with any new compound intended for potential therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS No. 1016726-18-3) is a novel chemical entity with the molecular formula C12H18N2O3[1]. As with any new compound intended for potential therapeutic use, a thorough evaluation of its safety profile is a critical prerequisite to further development. This technical guide outlines a comprehensive and scientifically rigorous strategy for the preliminary toxicological assessment of this compound. In the absence of publicly available toxicity data, this document serves as a roadmap for researchers, scientists, and drug development professionals to conduct foundational safety studies. The proposed workflow is designed to provide an initial understanding of the compound's potential cytotoxic, genotoxic, and acute systemic toxic effects, adhering to internationally recognized guidelines.

The early integration of toxicology studies into the drug discovery process is essential for making informed decisions, enabling the early identification and mitigation of potential safety liabilities[2]. This guide will detail a tiered approach, beginning with in vitro assays to assess cellular toxicity and concluding with an in vivo study to evaluate acute systemic effects. The methodologies described are grounded in established protocols and regulatory guidelines to ensure the generation of reliable and reproducible data.

In Vitro Toxicity Assessment: A Cellular-Level Investigation

In vitro toxicity testing is a fundamental first step in evaluating the safety of a new chemical entity. These assays are rapid, cost-effective, and provide valuable mechanistic insights into a compound's potential for causing cellular damage[3][4]. The following in vitro assays are recommended for the initial toxicity screening of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Cytotoxicity Assessment: Determining the Impact on Cell Viability

The initial step in any in vitro toxicity assessment is to determine the concentration at which a compound elicits a cytotoxic response. This is typically quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability[5]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Culture: Human hepatocarcinoma cells (HepG2) are a relevant cell line for assessing potential hepatotoxicity, a common cause of drug attrition[3]. Cells should be cultured in appropriate media and conditions.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[6].

  • Compound Treatment: Prepare serial dilutions of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a predetermined period, typically 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using a non-linear regression analysis[7][8].

Table 1: Hypothetical Cytotoxicity Data for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Concentration (µM)% Cell Viability (HepG2)
0.198.5
195.2
1088.7
5052.3
10025.1
2505.6

This table presents a hypothetical data set for illustrative purposes.

Genotoxicity Assessment: Screening for Mutagenic and Clastogenic Potential

Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, which can lead to cancer[9][10]. A standard battery of in vitro genotoxicity tests is recommended.

a) Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound[11][12][13]. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.

Experimental Protocol: Ames Test (OECD Guideline 471)

  • Bacterial Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift and base-pair substitutions)[11].

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become mutagenic after metabolism[11].

  • Exposure: Expose the bacterial strains to various concentrations of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control[11].

b) In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect compounds that cause chromosomal damage (clastogens) or interfere with cell division (aneugens)[10]. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Experimental Protocol: In Vitro Micronucleus Assay (OECD Guideline 487)

  • Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes[9].

  • Treatment: Treat the cells with at least three concentrations of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopy: Score the frequency of micronuclei in binucleated cells using a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

Cardiotoxicity Assessment: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes[14][15][16]. Therefore, early assessment of a compound's potential to inhibit the hERG channel is a critical safety evaluation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel, such as HEK293 cells[16].

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell configuration[16].

  • Compound Application: Apply a range of concentrations of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to the cells.

  • Data Acquisition: Record the hERG tail current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A potent inhibition of the hERG channel (low IC50 value) would be a significant safety concern.

In Vivo Toxicity Assessment: A Systemic Evaluation

While in vitro assays provide valuable information, in vivo studies are necessary to understand the toxic effects of a compound in a whole organism, taking into account absorption, distribution, metabolism, and excretion (ADME)[2][17]. An acute oral toxicity study is a standard initial in vivo test.

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category and estimate its median lethal dose (LD50)[18][19][20]. The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route[21][22].

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method

  • Animal Model: Use a single sex (usually female) of a standard rodent species, such as Wistar or Sprague-Dawley rats[18][20].

  • Dosing: Administer a single oral dose of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on any available information about the compound's potential toxicity[18].

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days[18].

  • Stepwise Procedure: The outcome of the first step (number of surviving animals) determines the next step:

    • If mortality is observed, the next step involves dosing at a lower fixed dose level.

    • If no mortality is observed, the next step involves dosing at a higher fixed dose level.

  • Classification: The substance is classified into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category based on the observed mortality at different dose levels[19][20].

Table 2: GHS Categories for Acute Oral Toxicity

GHS CategoryLD50 (mg/kg body weight)
1≤ 5
2> 5 and ≤ 50
3> 50 and ≤ 300
4> 300 and ≤ 2000
5> 2000 and ≤ 5000

Source: Adapted from OECD guidelines.

Data Visualization

In_Vitro_Toxicity_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_cardiotoxicity Cardiotoxicity Assessment node_cell_culture Cell Culture (HepG2) node_treatment Compound Treatment (Serial Dilutions) node_cell_culture->node_treatment node_mtt MTT Assay node_treatment->node_mtt node_ic50 Determine IC50 node_mtt->node_ic50 node_ames Ames Test (OECD 471) - Mutagenicity node_genotox_result Genotoxic Potential node_ames->node_genotox_result node_micronucleus Micronucleus Assay (OECD 487) - Chromosomal Damage node_micronucleus->node_genotox_result node_herg_cells hERG-expressing Cells node_patch_clamp Automated Patch Clamp node_herg_cells->node_patch_clamp node_herg_ic50 Determine hERG IC50 node_patch_clamp->node_herg_ic50 start N-(3-amino-2-methylphenyl)-2- (2-methoxyethoxy)acetamide

Caption: In Vitro Toxicity Screening Workflow.

In_Vivo_Toxicity_Workflow start Acute Oral Toxicity Study (OECD Guideline 423) dosing Administer Single Oral Dose to 3 Female Rats start->dosing observation Observe for 14 Days (Toxicity & Mortality) dosing->observation decision Mortality Observed? observation->decision lower_dose Test Lower Dose Level decision->lower_dose Yes higher_dose Test Higher Dose Level decision->higher_dose No lower_dose->dosing classification Classify According to GHS & Estimate LD50 lower_dose->classification higher_dose->dosing higher_dose->classification

Caption: In Vivo Acute Oral Toxicity Workflow (OECD 423).

Conclusion

The preclinical toxicity assessment of a novel compound such as N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a multi-faceted process that requires a systematic and evidence-based approach. This guide has outlined a foundational strategy for the initial safety evaluation, encompassing in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, as well as an in vivo study for acute systemic toxicity. The data generated from these studies will be instrumental in identifying potential safety concerns, guiding further non-clinical development, and ultimately determining the viability of this compound as a potential therapeutic agent. It is imperative that all studies are conducted in compliance with Good Laboratory Practices (GLP) to ensure the quality and integrity of the data for any future regulatory submissions.

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  • Acetamide, N-methyl-: Human health tier II assessment. (2016, April 21). NICNAS.
  • Can anyone give me details for the calculation of LC50, LD50, IC50 of drugs against cultured cancerous cells? | ResearchGate. (2013, November 17).
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  • CCOHS: What is a LD₅₀ and LC₅₀? - Canadian Centre for Occupational Health and Safety. (2025, August 28).
  • Safety Data Sheet - Thermo Fisher Scientific. (2023, October 12). Thermo Fisher Scientific.
  • How to calculate the LD50 from LC50? - ResearchGate. (2025, August 17).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC. (n.d.).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025, October 16). MDPI.
  • N-(3-CHLORO-2-METHYLPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE. (n.d.). ChemSrc.
  • Acetamide | EPA. (n.d.).
  • Acetamide - SAFETY DATA SHEET - PENTA. (2023, March 30). Penta.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). MDPI.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). International Journal of Pharmaceutical Sciences Review and Research.

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Exploratory

mechanism of action of N-(3-amino-2-methylphenyl) building blocks in drug discovery

An In-Depth Technical Guide on its Mechanism of Action in Drug Discovery Abstract The N-(3-amino-2-methylphenyl) structural motif has emerged as a privileged scaffold in modern drug discovery, most notably as a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on its Mechanism of Action in Drug Discovery

Abstract

The N-(3-amino-2-methylphenyl) structural motif has emerged as a privileged scaffold in modern drug discovery, most notably as a cornerstone in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this building block, with a primary focus on its role in the groundbreaking cancer therapeutic, Imatinib. We will dissect the intricate molecular interactions that govern its inhibitory activity, explore its application in other kinase inhibitor frameworks, and provide detailed experimental protocols for the synthesis and evaluation of compounds bearing this critical pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the N-(3-amino-2-methylphenyl) scaffold and its strategic implementation in the development of targeted therapies.

Introduction: The Rise of a Privileged Scaffold

The N-(3-amino-2-methylphenyl) moiety is a key building block in medicinal chemistry, recognized for its ability to confer potent and selective inhibitory activity upon a variety of kinase targets. Its prominence is best exemplified by its central role in the structure of Imatinib, the first-in-class tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.[1][2][3] The strategic placement of the 3-amino and 2-methyl groups on the phenyl ring is not arbitrary; it is a masterful piece of molecular engineering that dictates the compound's interaction with the target kinase, ultimately leading to the stabilization of an inactive conformation and the blockade of downstream signaling pathways. This guide will delve into the precise molecular mechanics that underpin the efficacy of this remarkable scaffold.

The Paradigm of Imatinib: A Deep Dive into the Mechanism of Action

Imatinib's success lies in its ability to specifically inhibit the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[1][3] The N-(3-amino-2-methylphenyl) group of Imatinib plays a pivotal role in this inhibition by anchoring the drug within the ATP-binding pocket of the Abl kinase domain.

Stabilization of the Inactive "DFG-out" Conformation

Kinases exist in a dynamic equilibrium between active and inactive conformations. The activation loop, which contains the highly conserved Asp-Phe-Gly (DFG) motif, is a key determinant of this conformational state. In the active "DFG-in" conformation, the activation loop is open, allowing for ATP binding and substrate phosphorylation. In the inactive "DFG-out" conformation, the activation loop is folded, blocking the ATP-binding site.[1]

Imatinib preferentially binds to and stabilizes the "DFG-out" conformation of the Abl kinase.[4] This allosteric inhibition is a hallmark of its mechanism and a key contributor to its selectivity. The N-(3-amino-2-methylphenyl) moiety is instrumental in this process.

Key Molecular Interactions of the N-(3-amino-2-methylphenyl) Moiety

The precise orientation of the N-(3-amino-2-methylphenyl) group within the Abl kinase binding pocket facilitates a network of crucial interactions:

  • Hydrogen Bonding: The 3-amino group of the scaffold acts as a key hydrogen bond donor, forming a critical interaction with the side chain of Threonine 315 (Thr315) , a gatekeeper residue in the ATP binding pocket. This interaction is a primary anchor for the inhibitor and is essential for its high-affinity binding.[5]

  • Van der Waals Interactions: The 2-methyl group on the phenyl ring engages in favorable van der Waals interactions with a hydrophobic pocket within the kinase domain. This seemingly minor addition significantly enhances the binding affinity and, importantly, contributes to the selectivity of the inhibitor by creating steric hindrance that prevents binding to other kinases that lack a complementary pocket.[5]

The combination of the specific hydrogen bond with Thr315 and the hydrophobic interactions of the methyl group locks the kinase in its inactive state, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Beyond Imatinib: The Versatility of the N-(3-amino-2-methylphenyl) Scaffold

While Imatinib is the most prominent example, the N-(3-amino-2-methylphenyl) scaffold has been incorporated into other kinase inhibitors, demonstrating its versatility as a pharmacophore. For instance, analogs of Imatinib and other kinase inhibitors targeting c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) also utilize this moiety to achieve their inhibitory activity. The fundamental principles of stabilizing an inactive kinase conformation through specific hydrogen bonding and hydrophobic interactions often remain a conserved mechanism.

Experimental Protocols

Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: A Key Imatinib Intermediate

This protocol describes the reduction of the corresponding nitro compound to afford the key amine intermediate.[6]

Materials:

  • N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or Formic acid

  • Ester solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent, add 10% Pd/C.

  • To this suspension, add ammonium formate or a mixture of formic acid and ammonium formate.

  • Heat the reaction mixture to reflux (60-85 °C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a general framework for a robust and high-throughput method to assess the inhibitory activity of compounds against a target kinase.[6][7]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • HTRF Kinase Buffer

  • HTRF Detection Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665

  • 384-well low volume plates

Procedure:

  • Compound Dispensing: Add 0.5 µL of test compounds at various concentrations (and DMSO for control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5.5 µL of the kinase solution (diluted in HTRF Kinase Buffer) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of the biotinylated substrate and 2 µL of ATP solution (both diluted in HTRF Kinase Buffer) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 10-60 minutes) at room temperature.

  • Detection: Add 10 µL of the detection mixture containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665 (diluted in HTRF Detection Buffer) to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[8][9][10][11][12]

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate for a few hours at room temperature in the dark, ensuring complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC50 value.

Data Presentation: Structure-Activity Relationships

The following table summarizes the inhibitory activities of a series of Imatinib analogs with modifications on the N-(3-amino-2-methylphenyl) ring, highlighting the critical role of the 3-amino and 2-methyl substituents.

CompoundR1 (at position 3)R2 (at position 2)Bcr-Abl IC50 (nM)Reference
Imatinib-NH2-CH330[13]
Analog 1-H-CH3>10,000[2]
Analog 2-NH2-H250[2]
Analog 3-NO2-CH35,000[2]
Analog 4-NHCH3-CH380[2]

This table is a representative example based on published SAR studies. Actual values may vary depending on the specific assay conditions.

Visualization of Mechanism

Binding Mode of N-(3-amino-2-methylphenyl) Scaffold in Abl Kinase

G cluster_kinase Abl Kinase ATP Binding Pocket cluster_inhibitor N-(3-amino-2-methylphenyl) Scaffold Thr315 Thr315 (Gatekeeper) HydrophobicPocket Hydrophobic Pocket AminoGroup 3-Amino Group AminoGroup->Thr315 H-bond PhenylRing Phenyl Ring MethylGroup 2-Methyl Group MethylGroup->HydrophobicPocket van der Waals

Caption: Key interactions of the N-(3-amino-2-methylphenyl) scaffold.

Bcr-Abl Signaling Pathway Inhibition

G cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 Imatinib Imatinib (N-(3-amino-2-methylphenyl) scaffold) Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: Imatinib blocks Bcr-Abl mediated signaling pathways.

Conclusion

The N-(3-amino-2-methylphenyl) building block represents a triumph of rational drug design. Its integral role in the mechanism of action of Imatinib and other kinase inhibitors underscores the importance of understanding and exploiting specific, high-affinity interactions within the target's active site. The principles of stabilizing inactive kinase conformations, guided by the precise placement of hydrogen bond donors and hydrophobic moieties, continue to inform the development of next-generation targeted therapies. This guide has provided a comprehensive overview of the mechanistic underpinnings of this critical scaffold, along with practical experimental guidance, to aid researchers in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. [Link]

  • Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. [Link]

  • Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). (2002). PubMed. [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
  • 7N9G: Crystal structure of the Abl 1b Kinase domain in complex with Dasatinib and Imatinib. (2022). RCSB PDB. [Link]

  • 2HYY: Human Abl kinase domain in complex with imatinib (STI571, Glivec). (2007). RCSB PDB. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2011). AACR Journals. [Link]

  • Figure 1 from Molecular Pathways Molecular Pathways : BCR-ABL. (n.d.). Semantic Scholar. [Link]

  • Crystal Structures of ABL-Related Gene (ABL2) in Complex with Imatinib, Tozasertib (VX-680), and a Type I Inhibitor of the Triazole Carbothioamide Class. (2011). Journal of Medicinal Chemistry. [Link]

  • New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. (2022). MDPI. [Link]

  • A facile total synthesis of imatinib base and its analogues. (2022). LookChem. [Link]

  • Schematic representation of the BCR-ABL1 signaling pathways targeted by... (n.d.). ResearchGate. [Link]

  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia. (n.d.). PMC. [Link]

  • (A) X-ray crystallographic structure of imatinib co-crystallized within c-abl kinase domain (PDB code. (n.d.). ResearchGate. [Link]

  • An expeditious synthesis of imatinib and analogues utilising flow chemistry methods. (n.d.). RSC Publishing. [Link]

  • A Facile Total Synthesis of Imatinib Base and Its Analogues. (2008). Semantic Scholar. [Link]

  • A Facile Total Synthesis of Imatinib Base and Its Analogues. (2025). ResearchGate. [Link]

  • Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. (2026). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007). Journal of Medicinal Chemistry. [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization— explanation of its f. (2025). Royal Society Open Science. [Link]

  • Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012). PMC. [Link]

  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • N1-(3-(Trifluoromethyl)Phenyl) Isophthalamide Derivatives as Promising Inhibitors of Vascular Endothelial Growth Factor Receptor: Pharmacophore-Based Design, Docking, and MM-PBSA/MM-GBSA Binding Energy Estimation. (2022). IntechOpen. [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives a. (2024). Semantic Scholar. [Link]

  • Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. (n.d.). PMC. [Link]

  • Identification of Novel Compounds That Bind to the HGF -Chain In Silico, Verification by Molecular Mechanics and Quantum Mechani. (2025). MDPI. [Link]

  • A pharmacophore map of small molecule protein kinase inhibitors. (2007). PubMed. [Link]

  • Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives. (2026). ResearchGate. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2025). MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Amide Coupling with the Sterically Hindered Aniline Derivative, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Introduction The formation of the amide bond is arguably the most performed transformation in medicinal chemistry and drug discovery, linking countless molecular building blocks.[1] While numerous protocols exist, challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is arguably the most performed transformation in medicinal chemistry and drug discovery, linking countless molecular building blocks.[1] While numerous protocols exist, challenges frequently arise when substrates possess steric hindrance or unfavorable electronic properties.[2][3] N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide presents such a challenge. As an aniline derivative, its primary amine is inherently less nucleophilic than its aliphatic counterparts. Furthermore, the presence of a methyl group ortho to the amine introduces significant steric congestion, which can impede the approach to an activated carboxylic acid.

This application note provides a detailed, field-proven protocol for the successful amide coupling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with a generic carboxylic acid. We will delve into the rationale behind the selection of reagents and conditions, offering insights grounded in established mechanistic principles to ensure reproducibility and high yields. The recommended protocol utilizes the highly efficient uronium salt-based coupling reagent, HATU, which is particularly effective for difficult couplings involving sterically hindered or electron-deficient amines.[4][5]

Understanding the Challenge: The Substrate

The successful acylation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (Structure 1) requires careful consideration of its structural features:

  • Reduced Nucleophilicity: The lone pair of the nitrogen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack compared to aliphatic amines.

  • Steric Hindrance: The ortho-methyl group physically obstructs the amino group, making it difficult for the electrophilic partner (the activated carboxylic acid) to approach the nitrogen atom.[6]

To overcome these obstacles, a highly reactive activated species is necessary, and the reaction conditions must be optimized to facilitate the coupling.

Structure 1: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

  • CAS Number: 1016726-18-3[7]

  • Molecular Formula: C₁₂H₁₈N₂O₃[7]

  • Molecular Weight: 238.29 g/mol [7]

Mechanism of HATU-Mediated Amide Coupling

The cornerstone of this protocol is the use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is an aminium-based coupling reagent renowned for its high efficiency and low rates of racemization.[4][8] The reaction proceeds through a well-defined mechanism:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form a highly reactive O-acylisourea intermediate. This rapidly rearranges to the stable and highly reactive HOAt active ester.

  • Nucleophilic Attack: The amine, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, then attacks the carbonyl carbon of the active ester. The steric bulk of the ortho-methyl group makes this the rate-limiting step.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the desired amide bond.

The use of HOAt as the leaving group is advantageous because it is a poor leaving group in its anionic form, which minimizes side reactions, and the nitrogen atom in the pyridine ring of HOAt is thought to accelerate the final coupling step.[4]

HATU_Mechanism cluster_activation Step 1 & 2: Carboxylic Acid Activation cluster_coupling Step 3 & 4: Amide Formation cluster_byproduct Byproducts RCOOH Carboxylic Acid (R-COOH) Active_Ester HOAt Active Ester RCOOH->Active_Ester  Activation HATU_Base HATU + DIPEA HATU_Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product  Nucleophilic Attack Amine N-(3-amino-2-methylphenyl)- 2-(2-methoxyethoxy)acetamide Amine->Amide_Product Byproducts Tetramethylurea + DIPEA·H⁺ + HOAt

Diagram 1: Simplified workflow of HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol describes the coupling of a generic carboxylic acid (1.0 eq) with N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.1 eq).

Materials and Reagents:

ReagentM.W. ( g/mol )EquivalentsPurpose
Carboxylic Acid (R-COOH)Varies1.0Electrophile precursor
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide238.291.1Nucleophile
HATU380.231.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.0Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)73.09-Solvent
Ethyl Acetate (EtOAc)88.11-Extraction Solvent
1M Hydrochloric Acid (HCl)36.46-Aqueous Wash
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)84.01-Aqueous Wash
Saturated Aqueous Sodium Chloride (Brine)58.44-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)120.37/142.04-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. A concentration of 0.1 to 0.5 M with respect to the limiting reagent (the carboxylic acid) is a good starting point.

  • Addition of Coupling Reagent: Add HATU (1.2 eq) to the solution. Stir for 2-3 minutes.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirring solution. The use of a less hindered base like DIPEA is crucial to avoid side reactions.[9]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is often necessary for sterically hindered substrates.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or DCM/Methanol) to afford the pure amide.

Diagram 2: Step-by-step experimental workflow for the amide coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or provides a low yield, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. However, this should be done with caution as it can increase the risk of side reactions. Ensure all reagents are anhydrous, as water can hydrolyze the activated ester.

  • Alternative Coupling Reagents: If HATU fails to provide satisfactory results, other high-performance coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or COMU could be considered.[10]

  • Solvent Choice: While DMF is a common choice, other polar aprotic solvents like acetonitrile or dichloromethane (DCM) can also be used.[1]

  • Base Selection: The choice of a bulky, non-nucleophilic base like DIPEA is critical. Less hindered bases like triethylamine (TEA) can sometimes lead to undesired side reactions.

Conclusion

The protocol detailed in this application note provides a reliable and robust method for the synthesis of amides from the sterically challenging amine, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. By leveraging the high reactivity of HATU and optimizing the reaction conditions, researchers can overcome the inherent difficulties posed by this substrate. Understanding the underlying mechanistic principles allows for rational adjustments and troubleshooting, ensuring successful and reproducible outcomes in the synthesis of novel chemical entities for drug discovery and development.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(3), 159-162. [Link]

  • Newman, S. G., Gu, J., & Lautens, M. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis, 7(3), 2257–2261. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Wang, L., Fu, W., He, W., & Yu, S. (2019). Visible Light-Induced Amide Bond Formation. Organic Letters, 21(24), 9914–9918. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(3), 159-162. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature, 480(7378), 471-479. [Link]

  • Tella, M., Gahtory, J., & Klumpp, D. A. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(3), 1439–1446. [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

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Application

Application Note: A Robust and Scalable Synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Abstract This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a valuable intermediate in pharmaceutical and material...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a valuable intermediate in pharmaceutical and materials science research. The described methodology is centered around the cost-effective and industrially viable acylation of 3-amino-2-methylaniline with 2-(2-methoxyethoxy)acetyl chloride. Emphasis is placed on experimental causality, process safety, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and efficient synthetic route to this target molecule.

Introduction and Scientific Context

Amide bond formation is one of the most critical and frequently performed reactions in the pharmaceutical and chemical industries.[1][2] N-aryl acetamides, in particular, are core structural motifs in a vast array of biologically active compounds and functional materials.[3][4] The target molecule, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, combines a substituted aromatic amine with a flexible and hydrophilic ether-containing side chain, making it an attractive building block for drug discovery programs.

The synthetic strategy detailed herein was selected for its robustness, efficiency, and amenability to scale-up. It proceeds via a classic two-step, one-pot sequence: (1) the activation of 2-(2-methoxyethoxy)acetic acid to its corresponding acyl chloride, and (2) the subsequent acylation of 3-amino-2-methylaniline. This approach avoids the use of expensive peptide coupling reagents, which can be a significant cost driver in large-scale production.[5]

Synthetic Strategy and Rationale

The overall transformation involves the formation of an amide bond between 3-amino-2-methylaniline and 2-(2-methoxyethoxy)acetic acid. For large-scale synthesis, converting the carboxylic acid to a more reactive acyl chloride is a highly effective strategy.[]

Reaction Scheme: The synthesis is accomplished in two primary stages:

  • Activation: Conversion of 2-(2-methoxyethoxy)acetic acid to 2-(2-methoxyethoxy)acetyl chloride using thionyl chloride (SOCl₂).

  • Coupling: Reaction of the in situ generated acyl chloride with 3-amino-2-methylaniline to form the final product.

The primary amino group on the 3-amino-2-methylaniline is significantly more nucleophilic than the secondary amino group that could potentially form after the initial reaction, ensuring high selectivity for the desired mono-acylated product.

Caption: Overall reaction scheme for the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a 1.0 molar scale. Appropriate adjustments to equipment and cooling capacity are necessary for larger scales.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
2-(2-methoxyethoxy)acetic acid≥98%Sigma-Aldrich16024-56-9134.13 g1.0
3-amino-2-methylaniline≥98%Alfa Aesar2908-79-4122.17 g1.0
Thionyl chloride (SOCl₂)≥99%Acros Organics7719-09-7130.8 g (77.9 mL)1.1
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8121.4 g (167 mL)1.2
Dichloromethane (DCM), anhydrous≥99.8%J.T.Baker75-09-22.5 L-
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich68-12-2~1 mLCatalytic
Hydrochloric Acid (HCl), 1MAqueousVWR7647-01-0500 mL-
Sodium Bicarbonate (NaHCO₃), sat.AqueousEMD144-55-8500 mL-
Brine, saturatedAqueous--500 mL-
Magnesium Sulfate (MgSO₄), anhydrousReagent-7487-88-9~50 g-
Equipment
5 L 3-neck round-bottom flask
Mechanical stirrer
Thermocouple
500 mL dropping funnel
Condenser with gas outlet/bubbler
Ice-water bath
Rotary evaporator
Experimental Procedure

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7][8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Instructions:

  • Reactor Setup & Acyl Chloride Formation:

    • Set up the 5 L flask with a mechanical stirrer, thermocouple, condenser (with a gas line to an acid gas scrubber/bubbler), and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

    • Charge the flask with 2-(2-methoxyethoxy)acetic acid (134.13 g, 1.0 mol) and 1.0 L of anhydrous dichloromethane (DCM).

    • Begin stirring and add 2-3 drops of anhydrous N,N-dimethylformamide (DMF). DMF acts as a catalyst for the conversion of the acid to the acyl chloride.

    • Charge the dropping funnel with thionyl chloride (130.8 g, 1.1 mol). Add the thionyl chloride dropwise to the stirred solution over ~30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas. Maintain the internal temperature below 30°C using a water bath if necessary.

    • Once the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction is complete when gas evolution ceases and the solution is clear.

  • Amide Coupling:

    • While the acyl chloride is forming, prepare the amine solution. In a separate 2 L flask, dissolve 3-amino-2-methylaniline (122.17 g, 1.0 mol) and triethylamine (121.4 g, 1.2 mol) in 1.0 L of anhydrous DCM.

    • Cool the acyl chloride solution to 0-5°C using an ice-water bath.

    • Transfer the amine/triethylamine solution to the dropping funnel and add it dropwise to the cold, stirred acyl chloride solution over 60-90 minutes. This acylation is highly exothermic; a slow addition rate is critical to maintain the internal temperature below 10°C. A precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 500 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 1M HCl (500 mL) to remove excess triethylamine.

      • Saturated NaHCO₃ solution (500 mL) to neutralize any remaining acid.

      • Saturated brine (500 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or a thick oil.

    • For purification, recrystallization is the preferred method for scale-up. A solvent system such as ethyl acetate/heptane or isopropanol/water should be evaluated to obtain high-purity crystalline material. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.

Data Presentation and Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance Off-white to light brown solid
Yield 75-85% (typical)
¹H NMR (400 MHz, CDCl₃)δ ~7.5-6.5 (m, 3H, Ar-H), 4.15 (s, 2H, -COCH₂O-), 3.80-3.60 (m, 4H, -OCH₂CH₂O-), 3.55 (s, 2H, -NH₂), 3.40 (s, 3H, -OCH₃), 2.15 (s, 3H, Ar-CH₃). Note: Amide N-H may be broad.
¹³C NMR (100 MHz, CDCl₃)δ ~168.5 (C=O), 145.2, 137.1, 129.8, 118.5, 115.3, 112.9 (Ar-C), 71.8, 70.5, 69.8 (-OCH₂-), 59.1 (-OCH₃), 17.5 (Ar-CH₃).
Mass Spec (ESI+) m/z calculated for C₁₂H₁₈N₂O₃: 238.13. Found: 239.14 [M+H]⁺.
HPLC Purity ≥98% (by area %)

Safety and Hazard Management

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water to release HCl and SO₂ gas. Handle only in a fume hood with appropriate PPE.[7][10] Neutralize spills with a dry agent like sodium carbonate, not water.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Inhalation can cause respiratory irritation.

  • 3-amino-2-methylaniline: Potential skin and eye irritant. Handle with gloves and safety glasses.

  • Triethylamine (TEA): Flammable liquid with a strong odor. Corrosive and can cause severe eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation and minimize exposure.

All waste generated should be collected and disposed of following institutional and local environmental regulations.

References

  • Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

  • Khan Academy. Amide formation from acyl chloride. [Link]

  • Google Patents. (2017).
  • Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. [Link]

  • NCERT. Amines. [Link]

Sources

Method

Application Notes and Protocols: Incorporating N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide into Novel PROTAC Linkers

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The chemical linker connecting the POI-binding "warhead" and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex.[3][][5] This guide provides a detailed framework for the strategic incorporation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a versatile building block, into PROTAC linkers. This molecule uniquely combines a short, hydrophilic polyethylene glycol (PEG)-like chain with a conformationally biased phenyl group, offering researchers a tool to fine-tune linker properties such as solubility, cell permeability, and the spatial orientation of the connected ligands.[6][7] We present the underlying scientific rationale, detailed synthesis protocols, characterization methods, and a functional validation assay to guide the development of potent and effective protein degraders.

Introduction: The Central Role of the PROTAC Linker

A PROTAC molecule's mechanism of action is fundamentally dependent on its ability to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[8][9] This induced proximity facilitates the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[10] While the warhead and E3 ligand provide the necessary binding affinities, the linker dictates the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 Ligase).[1][11]

The linker is far from a passive spacer. Its length, flexibility, and chemical composition have a profound impact on the PROTAC's drug-like properties:

  • Ternary Complex Formation: An optimal linker facilitates favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[1]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside traditional "Rule of 5" space.[3] The linker's composition, particularly the inclusion of hydrophilic motifs like PEG chains, is crucial for modulating solubility and cell permeability.[][6][12]

  • Exit Vector and Orientation: The point of attachment on the warhead and E3 ligand, combined with the linker's structure, controls the relative orientation of the two proteins, which is essential for effective ubiquitination.

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide offers a sophisticated building block to address these challenges. The primary amine provides a reliable handle for conjugation, while the methoxyethoxy group imparts PEG-like hydrophilicity.[13] The 2-methylphenyl group introduces a degree of rigidity, pre-organizing the linker to potentially reduce the entropic penalty of ternary complex formation compared to purely flexible alkyl or long PEG chains.[8]

PROTAC Mechanism of Action: A Visual Guide

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule brings the Protein of Interest (POI) and the E3 Ubiquitin Ligase together, leading to polyubiquitination of the POI. The proteasome then recognizes and degrades the tagged protein, releasing the PROTAC to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.
General Synthesis Workflow

The assembly of a PROTAC is a modular process. The linker building block, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, is typically incorporated in a stepwise fashion. First, it is coupled to either the warhead or the E3 ligase ligand. Following this initial conjugation, the resulting intermediate is then coupled to the second ligand to complete the PROTAC molecule. Amide bond formation is the most common and robust method for these conjugations.[14][15][16]

Caption: Modular workflow for PROTAC synthesis via sequential amide coupling.
Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All chemical syntheses should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Linker-E3 Ligase Intermediate

This protocol describes the coupling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to a commercially available or pre-synthesized E3 ligase ligand possessing a terminal carboxylic acid, such as a pomalidomide derivative.

Rationale: Amide bond formation using a peptide coupling reagent like HATU is a highly efficient and reliable method for joining an amine to a carboxylic acid, forming a stable amide linkage.[8][17] DIPEA is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction. Anhydrous DMF is the solvent of choice due to its high polarity and ability to dissolve a wide range of organic molecules.

Table 1: Reagents for Protocol 1

ReagentMol. Wt.EquivalentsPurpose
Carboxylic acid-functionalized E3 Ligand (e.g., Pomalidomide-linker-COOH)Varies1.0E3 Ligase recruiting moiety
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide238.291.1Linker building block with amine handle
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.231.2Peptide coupling reagent
DIPEA (N,N-Diisopropylethylamine)129.243.0Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)73.09-Solvent

Procedure:

  • Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid-functionalized E3 Ligand (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated E3 ligand solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure linker-E3 ligase intermediate.

Protocol 2: Final PROTAC Synthesis

This protocol details the coupling of the intermediate from Protocol 1 to a "warhead" molecule containing a carboxylic acid, such as the BRD4 inhibitor JQ1-acid.

Procedure:

  • Follow the same procedure as outlined in Protocol 1, substituting the starting materials.

    • Use the purified linker-E3 ligase intermediate (1.1 eq) as the amine component.

    • Use the carboxylic acid-functionalized warhead (e.g., JQ1-acid) (1.0 eq) as the acid component.

  • Perform the reaction, work-up, and initial purification as described.

  • Final Purification: Due to the complexity of the final PROTAC, purification via preparative reverse-phase HPLC (RP-HPLC) is often necessary to achieve high purity (>95%).[12] Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid powder.

Protocol 3: Characterization of the Final PROTAC

Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the final PROTAC molecule before biological evaluation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject a small sample of the purified PROTAC onto an analytical LC-MS system.

    • Confirm the purity of the product by observing a single major peak in the chromatogram.

    • Verify the identity by matching the observed mass from the mass spectrum with the calculated exact mass of the PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the structure by assigning the observed peaks to the protons and carbons of the molecule. The spectra should be consistent with the combined structures of the warhead, linker, and E3 ligand.

Table 2: Representative Characterization Data (Hypothetical)

AnalysisExpected Result
Purity (HPLC)>95% (at 254 nm)
Mass (HRMS)[M+H]⁺ observed mass should be within 5 ppm of the calculated exact mass.
¹H NMRPresence of characteristic peaks for the warhead (e.g., aromatic protons of JQ1), the E3 ligand (e.g., phthalimide protons of pomalidomide), and the linker fragment.
Functional Validation: In-Vitro Protein Degradation

The ultimate validation of a PROTAC is its ability to degrade the target protein in a cellular context. A Western blot is a standard method to quantify changes in protein levels.[12]

Protocol 4: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., HCT116 for NTMT1, MCF-7 for ERα) and grow to 70-80% confluency.[10][12]

  • Prepare serial dilutions of your final PROTAC in cell culture medium (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Aspirate the old medium from the cells and add the PROTAC-containing or vehicle control medium. Incubate for a defined period (typically 18-24 hours).

  • Cell Lysis: Harvest the cells by scraping them into ice-cold PBS. Centrifuge to pellet the cells, then lyse the pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize the protein concentrations for all samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Simultaneously, probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading across lanes.[12]

  • Visualization and Analysis:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low yield in coupling reactions Incomplete activation of carboxylic acid; inactive coupling reagent; wet solvent/reagents.Ensure HATU is fresh and stored under dry conditions. Use anhydrous solvents. Increase the amount of coupling reagent or base slightly. Extend reaction time.[14]
Multiple products/impurities Side reactions; reaction with other functional groups; degradation of starting material.Confirm the purity of starting materials. Use protecting groups for other reactive functionalities if necessary. Optimize purification methods (e.g., different chromatography gradients or phases).
No protein degradation in Western blot Poor cell permeability; unstable PROTAC; incorrect ternary complex geometry; inactive PROTAC.Verify PROTAC stability in media/lysis buffer. Synthesize analogs with different linker lengths or attachment points.[7] Consider an amide-to-ester substitution to potentially improve permeability.[18]
"Hook Effect" observed High PROTAC concentration favors binary complexes over the ternary complex.[2]This is an expected phenomenon. Perform a full dose-response curve to identify the optimal degradation concentration (DC₅₀) and confirm that degradation decreases at higher concentrations.
Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective targeted protein degraders.[19] The building block N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide provides a valuable tool for this "linkerology" effort.[3][20] Its unique structure allows for the introduction of both hydrophilic and conformationally defined elements into the linker, enabling a more nuanced optimization of PROTAC properties. The protocols detailed in this guide offer a robust and reproducible pathway for synthesizing, characterizing, and validating novel PROTACs that incorporate this versatile fragment, empowering researchers to accelerate the discovery of new therapeutic agents.

References
  • Taft, F., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Shashil, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry. [Link]

  • Li, Z., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Journal of Medicinal Chemistry. [Link]

  • Dong, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]

  • Boija, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Scott, J. S., et al. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]

  • Adams, D. J., et al. (2022). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Scaturro, P., et al. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. ETH Zurich Research Collection. [Link]

  • Cheung, C., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. bioRxiv. [Link]

  • CAS. PROTACs revolutionize small molecule drugs. [Link]

  • Sun, X., et al. (2022). Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Proteolysis targeting chimera. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

Sources

Application

Application Notes and Protocols: Purification of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Intermediates

Abstract This document provides a comprehensive guide to the purification of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore various purification techniques, including crystallization, column chromatography, and liquid-liquid extraction, with a focus on explaining the rationale behind each experimental choice to ensure robust and reproducible results.

Introduction: The Critical Role of Purity

The intermediate, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, possesses a chemical structure with both an aromatic amine and an acetamide functional group. The purity of this intermediate is paramount as impurities, even in trace amounts, can lead to the formation of undesired by-products in subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Common impurities can arise from starting materials, side reactions, or degradation products.[] Therefore, robust purification strategies are essential to ensure the quality and consistency of the final drug product.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

Table 1: Physicochemical Properties of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

PropertyValue/DescriptionSignificance for Purification
Molecular FormulaC12H18N2O3Provides the molecular weight (238.29 g/mol ).
AppearanceTypically a powder.Physical form influences handling and dissolution.
PolarityModerately polar due to the amide, ether, and amine functionalities.Influences solvent selection for chromatography and crystallization.
BasicityThe aromatic amine group is basic and can be protonated.This property is key for pH-driven extraction and crystallization techniques.
SolubilitySoluble in many organic solvents like ethyl acetate, methanol, and dichloromethane. Solubility in non-polar solvents like hexane is likely low.Critical for selecting appropriate solvent systems for all purification methods.

Purification Strategies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Often, a combination of methods yields the best results.

Crystallization: The Workhorse of Purification

Crystallization is a powerful and scalable technique for purifying solid compounds. It relies on the principle that the target compound has a different solubility profile from its impurities in a given solvent or solvent system.

Principle: The crude intermediate is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the intermediate decreases, leading to the formation of crystals, while impurities ideally remain in the mother liquor.

Protocol 1: Recrystallization from a Single Solvent

  • Solvent Screening: In small test tubes, assess the solubility of the crude material in a range of solvents (e.g., ethyl acetate, isopropanol, toluene, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added. The solution is then hot-filtered to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a single solvent with the desired solubility profile cannot be found.

  • Dissolution: Dissolve the crude product in a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes turbid.

  • Crystal Formation: Gently heat the mixture until it becomes clear again, then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Follow steps 5 and 6 from Protocol 1.

Causality in Crystallization: The choice of solvent is critical. A solvent that dissolves the compound too well at all temperatures will result in low recovery. Conversely, a solvent in which the compound is poorly soluble even when hot will not be effective for recrystallization. The rate of cooling directly impacts crystal size and purity; slow cooling allows for more selective incorporation of the target molecule into the crystal lattice.

Column Chromatography: For High-Purity Separations

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar polarities to the target compound.

Principle: A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent or mixture of solvents (mobile phase) is used to elute the compounds from the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude intermediate in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A common starting mobile phase for a moderately polar compound like this intermediate would be a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute more strongly adsorbed compounds.[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography

G A Prepare Silica Gel Slurry B Pack Column A->B D Load Sample onto Column B->D C Dissolve Crude Product C->D E Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: Workflow for the purification of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide by column chromatography.

Liquid-Liquid Extraction: Exploiting pH and Solubility

Liquid-liquid extraction is a useful technique for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic phase. The basicity of the aromatic amine group in the target molecule can be exploited for efficient purification.

Principle: By adjusting the pH of the aqueous phase, the ionization state of the amine can be controlled. In acidic conditions, the amine is protonated, forming a salt that is more soluble in the aqueous phase. In basic conditions, the amine is in its free base form, which is more soluble in the organic phase. This allows for the separation of the target compound from non-basic or acidic impurities.

Protocol 4: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide will be protonated and move into the aqueous layer. Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10).[3] This will deprotonate the amine, causing the free base to precipitate or form an oil.

  • Back-Extraction: Extract the free base back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Logical Flow of Acid-Base Extraction

G node1 Crude Product in Organic Solvent Contains: Target Amine, Neutral Impurities, Acidic Impurities node2 Wash with Dilute Acid (e.g., 1M HCl) node1->node2 node3 Aqueous Layer Protonated Target Amine node2->node3 node4 Organic Layer Neutral & Acidic Impurities node2->node4 Separate Layers node5 Basify with NaOH node3->node5 node6 Extract with Fresh Organic Solvent node5->node6 node7 Organic Layer Purified Free Amine node6->node7

Caption: Diagram illustrating the separation of the target amine from impurities using acid-base extraction.

Purity Analysis

After purification, it is crucial to assess the purity of the intermediate. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this purpose.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A time-dependent gradient from high A to high B
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

The purity is determined by the area percentage of the main peak in the chromatogram.[2]

Conclusion

The successful purification of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a critical step in many synthetic pathways. By understanding the physicochemical properties of the molecule and applying the appropriate purification techniques—crystallization, chromatography, and extraction—researchers can consistently obtain high-purity material. The protocols and principles outlined in this guide provide a solid foundation for developing robust and scalable purification processes. It is always recommended to perform small-scale trials to optimize conditions before proceeding to a larger scale.

References

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ACS Publications. (2025, June 6). Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. Crystal Growth & Design. Retrieved from [Link]

  • PMC. (n.d.). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • ACS Publications. (2009, November 18). A Facile and Practical Synthesis of N-Acetyl Enamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • Land reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Retrieved from [Link]

  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST WebBook. (n.d.). Acetamide, N-(3-methylphenyl)-. Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. Retrieved from [Link]

  • ACS Publications. (2025, January 22). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Semantic Scholar. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide. Retrieved from [Link]

  • (2019, March 25). an efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. Retrieved from [Link]

  • MDPI. (2024, January 22). Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. Retrieved from [Link]

  • RSC Publishing. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Google Patents. (n.d.). US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • ResearchGate. (2025, August 7). Synthesis and characterization of new 2-(alkylamino)acetamides. Retrieved from [Link]

  • (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

Sources

Method

Catalytic Reduction Methods for the Synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: Application Notes and Protocols

Abstract This document provides a comprehensive technical guide for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a key intermediate in pharmaceutical research and development. The primary foc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a key intermediate in pharmaceutical research and development. The primary focus is on the catalytic reduction of the nitro precursor, N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide. We present detailed, field-tested protocols for two robust catalytic systems: traditional hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and a more accessible transfer hydrogenation method employing ammonium formate as the in situ hydrogen source. The guide delves into the mechanistic underpinnings of these reactions, offers strategies for optimization, and outlines critical safety procedures. This document is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for the synthesis of this and related aniline derivatives.

Introduction and Theoretical Background

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are fundamental building blocks for a vast range of pharmaceuticals, agrochemicals, and dyes. The target molecule, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS 1016726-18-3), is a substituted aniline whose synthesis is most efficiently achieved through the reduction of its nitro analogue.[1]

Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and atom economy.[2] The general mechanism involves the heterogeneous catalyst, typically a Group 10 metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni), providing an active surface for the reaction.[3][4]

The process can be summarized in the following key stages:

  • Adsorption: Both the hydrogen source (e.g., H₂ gas) and the nitroaromatic substrate adsorb onto the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen dissociates into reactive atomic hydrogen on the metal surface.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced via nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂).[3][4]

  • Desorption: The final aniline product desorbs from the catalyst surface, regenerating the active sites.

The choice of catalyst and hydrogen source can be tailored to the specific substrate and available laboratory equipment, balancing factors like reactivity, selectivity, cost, and safety.

Synthesis of Starting Material: N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide

Prior to the reduction, the nitro-substituted precursor is required. This compound is typically prepared via a standard acylation reaction between 2-methyl-3-nitroaniline and an activated form of 2-(2-methoxyethoxy)acetic acid, such as its acyl chloride.

Protocol 0: Synthesis of N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide

  • Materials:

    • 2-methyl-3-nitroaniline

    • 2-(2-methoxyethoxy)acetyl chloride

    • Anhydrous dichloromethane (DCM) or similar aprotic solvent

    • Triethylamine (Et₃N) or another non-nucleophilic base

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-nitroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-(2-methoxyethoxy)acetyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford the pure N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide.

This synthetic approach is analogous to standard acetylation procedures for nitroanilines.[5][6]

Experimental Protocols: Catalytic Reduction

The following protocols detail two highly effective methods for the reduction of the nitro-precursor to the target amine.

Protocol A: Hydrogenation with Palladium on Carbon and H₂ Gas

This is the classic, high-efficiency method, ideal for laboratories equipped with hydrogenation apparatus. Palladium on carbon is highly active and selective for nitro group reduction.[7]

  • Materials & Equipment:

    • N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide

    • 10% Palladium on Carbon (Pd/C), wetted (typically ~50% water)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogenation vessel (e.g., Parr shaker or similar autoclave)

    • Hydrogen gas (H₂) source

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Step-by-Step Procedure:

    • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the nitro-compound (1.0 eq) and the solvent (e.g., MeOH, ~10-20 mL per gram of substrate).

    • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen. This is a critical safety step.

    • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate). Safety Note: Dry Pd/C is pyrophoric and can ignite solvents in the presence of air. Always handle in an inert atmosphere.[8][9]

    • Hydrogenation: Purge the vessel with hydrogen gas, typically 3-5 times, to replace the inert atmosphere.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi or 3-4 bar).

    • Begin vigorous stirring or shaking and maintain the reaction at room temperature.

    • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge.[4] The reaction is complete when hydrogen consumption ceases. This can be confirmed by TLC or LC-MS analysis of a small, carefully vented aliquot.

    • Work-up: Once complete, stop the agitation and vent the excess hydrogen gas safely in a fume hood. Purge the vessel with inert gas again to remove all residual hydrogen.

    • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Safety Note: The filtered catalyst is saturated with hydrogen and is highly pyrophoric.[9] Do not allow the filter cake to dry in the air. Immediately quench the filter cake with plenty of water and store it under water for disposal according to institutional guidelines.[9]

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, which is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol B: Transfer Hydrogenation with Ammonium Formate

This method is an excellent alternative that avoids the need for pressurized hydrogen gas and specialized equipment, making it more accessible. Ammonium formate serves as a convenient in situ source of hydrogen.[2][10][11]

  • Materials & Equipment:

    • N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide

    • 10% Palladium on Carbon (Pd/C), wetted

    • Ammonium Formate (HCOONH₄)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Standard round-bottom flask with reflux condenser

    • Inert gas (Nitrogen or Argon)

    • Filtration aid (e.g., Celite®)

  • Step-by-Step Procedure:

    • Setup: To a round-bottom flask, add the nitro-compound (1.0 eq), ammonium formate (3-5 eq), and methanol.[11]

    • Inerting: Flush the flask with an inert gas.

    • Catalyst Addition: Carefully add the 10% Pd/C catalyst (2-10 mol% Pd) to the stirred suspension.

    • Reaction: Heat the reaction mixture to a gentle reflux (typically 40-65 °C). The decomposition of ammonium formate on the catalyst surface generates hydrogen, CO₂, and ammonia.[2][10]

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Work-up: After completion, cool the reaction mixture to room temperature.

    • Catalyst Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The same safety precautions for handling the pyrophoric catalyst as described in Protocol A must be followed.[9][12]

    • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium formate salts. Redissolve the residue in dichloromethane or ethyl acetate and wash with water to remove the salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Visualization of Synthetic Workflow

Overall Reaction Scheme

The transformation from the nitro precursor to the final amino product is a direct reduction.

Reaction_Scheme sub N-(2-methyl-3-nitrophenyl)- 2-(2-methoxyethoxy)acetamide prod N-(3-amino-2-methylphenyl)- 2-(2-methoxyethoxy)acetamide sub->prod Catalytic Reduction [H]

Caption: Overall synthetic transformation via catalytic reduction.

Decision Workflow for Method Selection & Optimization

Choosing the appropriate reduction method and optimizing conditions is key to success.

Optimization_Workflow decision decision start Start: Nitro Precursor decision1 decision1 start->decision1 Equipment Available? end End: Pure Product protocol_a Protocol A: Pd/C, H₂ Gas decision1->protocol_a Yes: Parr Shaker/ Autoclave protocol_b Protocol B: Pd/C, HCOONH₄ decision1->protocol_b No: Standard Glassware monitor Monitor Reaction protocol_a->monitor Monitor H₂ uptake protocol_b->monitor Monitor by TLC/LCMS decision2 decision2 monitor->decision2 Reaction Complete? workup Work-up: 1. Safe Catalyst Filtration 2. Solvent Removal 3. Purification decision2->workup Yes optimize Optimize: - Increase Catalyst Loading - Increase Temp. (Protocol B) - Increase Pressure (Protocol A) decision2->optimize No/ Sluggish workup->end optimize->monitor

Caption: Decision tree for selecting and optimizing the reduction protocol.

Data Summary and Optimization Parameters

Successful reduction depends on several key variables. The table below summarizes typical ranges and considerations for optimizing both protocols.

ParameterProtocol A (H₂ Gas)Protocol B (Transfer)Comments
Catalyst 10% Pd/C10% Pd/CRaney Nickel is a viable, lower-cost alternative but may require different conditions.[3][13][14]
Catalyst Loading 1-5 mol %2-10 mol %Higher loading increases reaction rate but also cost. Start low and increase if the reaction is sluggish.[10]
Hydrogen Source H₂ GasAmmonium FormateHydrazine can also be used as a hydrogen donor but is more hazardous.[11]
Pressure 30-60 psi (2-4 bar)AtmosphericHigher pressure can accelerate the reaction rate for Protocol A.
Temperature Room Temperature40-65 °C (Reflux)Higher temperatures can sometimes lead to side reactions or dehalogenation if other sensitive groups are present.[11][15]
Solvent MeOH, EtOH, EtOAcMeOH, EtOHProtic solvents like methanol and ethanol are generally preferred and can accelerate the reaction.[12]
Reaction Time 1-4 hours1-3 hoursMonitor by an appropriate analytical method (TLC, LC-MS, GC) to determine the endpoint.

Safety and Handling

Chemical Hazards:

  • Solvents (Methanol, Ethanol): Flammable liquids. Handle in a well-ventilated fume hood away from ignition sources.

  • Ammonium Formate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

Catalyst Hazards (Palladium on Carbon):

  • Pyrophoricity: Pd/C, especially when dry or saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[9]

  • Handling: Always handle Pd/C in an inert atmosphere (e.g., inside a glove box or under a stream of argon/nitrogen).[8][9] Never add dry catalyst to an organic solvent in the presence of air.[9]

  • Filtration: The filter cake from the reaction is extremely pyrophoric. Never allow it to dry.[9] Quench the filter cake and funnel immediately and thoroughly with water.

  • Waste Disposal: Store spent catalyst under water in a clearly labeled, dedicated waste container.[9] Dispose of it according to your institution's hazardous waste protocols.

Process Hazards:

  • Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Operate in a well-ventilated area, and always purge equipment with inert gas before and after the reaction.[12]

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[8][16]

Conclusion

The catalytic reduction of N-(2-methyl-3-nitrophenyl)-2-(2-methoxyethoxy)acetamide to its corresponding aniline is a highly efficient and reliable transformation. Both direct hydrogenation with H₂ gas and transfer hydrogenation with ammonium formate using a Pd/C catalyst provide excellent yields of the desired product. The choice between protocols depends on the available equipment and safety infrastructure. By following the detailed procedures and safety precautions outlined in this guide, researchers can confidently and safely synthesize this valuable intermediate for their research and development needs.

References

  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]

  • LCSS: PALLADIUM ON CARBON. Princeton University. Available at: [Link]

  • Intermediate Compounds in the Catalytic Reduction of Aromatic Nitro Compounds with Raney Nickel Catalyst. The Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel. Synthetic Communications. Available at: [Link]

  • Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. Available at: [Link]

  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

  • Safety Data Sheet: Palladium on activated carbon. Carl ROTH. Available at: [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. National Center for Biotechnology Information. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles. ACS Publications. Available at: [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal. Available at: [Link]

  • Efficient Hydrogenation of Nitrobenzene to Aniline over a Palladium Carbide Nanocube Catalyst. ACS Publications. Available at: [Link]

  • N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. MDPI. Available at: [Link]

  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note: Strategies for the Derivatization of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide for Combinatorial Library Synthesis

Introduction In the landscape of modern drug discovery, the synthesis of diverse chemical libraries around a core scaffold is a cornerstone of hit identification and lead optimization. The scaffold, N-(3-amino-2-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the synthesis of diverse chemical libraries around a core scaffold is a cornerstone of hit identification and lead optimization. The scaffold, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, presents a valuable starting point for library development. Its structure features a primary aromatic amine that serves as a versatile chemical handle for a multitude of derivatization reactions. The strategic placement of the amine, ortho to a methyl group, introduces a moderate degree of steric hindrance that can be exploited to enhance selectivity in certain reactions. The acetamide side chain provides favorable physicochemical properties, such as balancing lipophilicity and offering a hydrogen bond donor/acceptor pair.

This document provides a detailed guide for researchers, scientists, and drug development professionals on robust and scalable methods for the derivatization of this core scaffold. We will explore three high-utility synthetic transformations targeting the primary aromatic amine: Amide Bond Formation , Sulfonylation , and Reductive Amination . The protocols detailed herein are designed for compatibility with parallel synthesis workflows, enabling the rapid generation of a diverse library of analogues for biological screening.

Core Derivatization Strategies: Overview

The primary aromatic amine of the core scaffold is a nucleophilic center, making it amenable to a wide array of electrophilic partners. The choice of derivatization strategy will be dictated by the desired structural diversity and the intended biological target.

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// Define edges with labels A -> B [label=" Acylation:\nR-COCl or R-COOH\n+ Coupling Agent", color="#4285F4"]; A -> C [label=" Sulfonylation:\nR-SO2Cl", color="#EA4335"]; A -> D [label=" Reductive Amination:\nR-CHO + Reducing Agent", color="#34A853"]; } ondot

Figure 1: High-level overview of derivatization pathways for the core scaffold.

Detailed Protocols and Methodologies

Protocol 1: Parallel Amide Bond Formation via Acylation

Amide bonds are a privileged functional group in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. This protocol describes the parallel acylation of the core scaffold with a diverse set of carboxylic acids using a reliable coupling agent.

Scientific Rationale: The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) is a well-established method for forming amide bonds.[1] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOAt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the primary amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction.[1]

Experimental Protocol: EDC/HOAt Coupling
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in anhydrous Dimethylformamide (DMF).

    • Prepare a 0.25 M solution of EDC hydrochloride in anhydrous DMF.

    • Prepare a 0.25 M solution of HOAt in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • In a 96-well plate, dispense an array of carboxylic acids (1.2 equivalents relative to the amine) to achieve a final concentration of 0.24 M in DMF.

  • Reaction Assembly (per well of a 96-well plate):

    • To each well containing the carboxylic acid solution, add 100 µL of the core scaffold stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the EDC stock solution (0.025 mmol, 1.25 eq).

    • Add 100 µL of the HOAt stock solution (0.025 mmol, 1.25 eq).

    • Add 50 µL of the DIPEA stock solution (0.025 mmol, 1.25 eq).

  • Reaction and Work-up:

    • Seal the 96-well plate and agitate at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate to each well, mixing thoroughly, and allowing the layers to separate.

    • Transfer the organic layer to a new 96-well plate for analysis or purification.

Data Presentation: Representative Amide Library
R-Group (from R-COOH)Expected Product Mass [M+H]⁺Predicted Yield RangeNotes
Benzoyl329.1575-90%Standard, electron-neutral coupling.
4-Chlorobenzoyl363.1170-85%Electron-withdrawing groups may slightly decrease nucleophilicity.
4-Methoxybenzoyl359.1680-95%Electron-donating groups may enhance reactivity.
Thiophene-2-carbonyl335.1170-85%Heterocyclic acids are well-tolerated.[2]
Cyclohexylcarbonyl335.2085-95%Aliphatic acids are generally very efficient.
Protocol 2: Sulfonamide Synthesis

Sulfonamides are another critical functional group in drug discovery, known for their ability to act as transition-state mimics and engage in strong hydrogen bonding. This protocol details the reaction of the core scaffold with various sulfonyl chlorides.

Scientific Rationale: The reaction between a primary amine and a sulfonyl chloride is a robust and high-yielding method for sulfonamide formation.[3][4] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The ortho-methyl group on the aniline ring may provide some steric hindrance, potentially requiring slightly elevated temperatures or longer reaction times to ensure complete conversion.

Experimental Protocol: Sulfonylation
  • Reagent Preparation:

    • Dissolve N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Prepare a stock solution of triethylamine (3.0 eq) in DCM.

    • Prepare individual solutions of various sulfonyl chlorides (1.5 eq) in DCM.

  • Reaction Procedure:

    • In a reaction vessel, combine the solution of the core scaffold with the triethylamine solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the sulfonyl chloride solution dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } ondot

Figure 2: Workflow for the synthesis of sulfonamide derivatives.

Protocol 3: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds and converting a primary amine into a secondary or tertiary amine. This protocol utilizes a mild and selective reducing agent, sodium triacetoxyborohydride (STAB), which is highly effective for one-pot reductive aminations.[5][6]

Scientific Rationale: The reaction proceeds via the initial formation of an iminium ion from the condensation of the primary amine and an aldehyde or ketone.[7] STAB is a mild hydride donor that selectively reduces the iminium ion much faster than it reduces the starting carbonyl compound.[6] This selectivity allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent are all mixed together. The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.[5][7]

Experimental Protocol: One-Pot Reductive Amination
  • Reaction Setup:

    • To a solution of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.2 eq).

    • Add acetic acid (1.0 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

    • Stir at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

    • Purify via column chromatography if necessary.

Data Presentation: Representative Secondary Amine Library
Carbonyl CompoundExpected Product Mass [M+H]⁺Predicted Yield RangeNotes
Benzaldehyde315.1780-95%Aromatic aldehydes are excellent substrates.[5]
4-Pyridinecarboxaldehyde316.1775-90%Heterocyclic aldehydes are well-tolerated.
Cyclohexanone305.2185-95%Ketones react well, though sometimes require longer reaction times.[6]
Isobutyraldehyde295.2080-95%Aliphatic aldehydes are highly reactive.

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. By employing these amide coupling, sulfonylation, and reductive amination strategies, researchers can efficiently generate large, diverse libraries of novel compounds. These libraries are essential for exploring structure-activity relationships and identifying promising new candidates in drug discovery programs. The provided methodologies are scalable and amenable to high-throughput synthesis platforms, ensuring a rapid and effective discovery process.

References

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Capitani, E., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 11(1), e0147699. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • BenchChem. (n.d.). Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • McNally, A., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8193-8197. Available at: [Link]

  • Valge, A., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 793-797. Available at: [Link]

  • Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • ResearchGate. (n.d.). Synthesis of substituted anilines via a gold-catalyzed three-component reaction | Request PDF. Available at: [Link]

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Liao, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1046162. Available at: [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones.
  • MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available at: [Link]

  • National Institutes of Health. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem, 13(17), 4274-4303. Available at: [Link]

  • National Institutes of Health. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13, 4875. Available at: [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Available at: [Link]

  • American Chemical Society Publications. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(16), 8577-8584. Available at: [Link]

  • University of Amsterdam. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors.
  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones | Request PDF. Available at: [Link]

  • International Union of Crystallography. (2025). 2-{amino}-N-(3-methylphenyl)acetamide. Available at: [Link]

  • National Institutes of Health. (2012). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection. Journal of Chromatography A, 1257, 29-35. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • American Chemical Society Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11243-11256. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Incorporation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of functionalized, sterically hindered anilines into peptide scaffolds is a critical technique in modern drug development, particularly for synthesizing peptidomimetics, targeted prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of functionalized, sterically hindered anilines into peptide scaffolds is a critical technique in modern drug development, particularly for synthesizing peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. The building block N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) is highly valued for its rigid aromatic spacer and its 2-(2-methoxyethoxy)acetamide moiety, which acts as a mini-PEG chain to enhance aqueous solubility and favorable pharmacokinetic (PK) profiles.

However, conjugating this specific building block during Solid-Phase Peptide Synthesis (SPPS) presents severe mechanistic challenges. As a Senior Application Scientist, I have designed this protocol guide to bypass the limitations of standard coupling chemistries. This document details two field-proven, self-validating workflows for incorporating this hindered aniline: C-terminal derivatization via safety-catch linkers and orthogonal side-chain amidation .

Physicochemical Profiling & Mechanistic Challenges

To successfully incorporate N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, one must understand the causality behind its poor reactivity:

  • Electronic Deactivation: The lone pair of electrons on the primary amine (position 3) is delocalized into the aromatic pi-system, drastically reducing its nucleophilicity compared to standard aliphatic amines used in SPPS [1].

  • Steric Shielding: The methyl group at position 2 is ortho to the reactive amine. This creates a severe steric clash that restricts the Bürgi-Dunitz trajectory of the incoming electrophile (the activated carboxylate), rendering standard coupling reagents like DIC/Oxyma or HBTU highly inefficient [2].

To overcome these barriers, we must employ hyper-reactive electrophilic intermediates and, in some cases, elevated temperatures.

Strategy I: C-Terminal Anilide Derivatization via Safety-Catch Linker

Directly coupling an aniline to the C-terminus of a peptide synthesized on standard Wang or Rink Amide resins is impossible, as the C-terminus is anchored to the resin. Instead, we utilize Kenner’s sulfonamide "safety-catch" linker (e.g., 4-sulfamylbutyryl AM resin) [3].

Causality of the Method: The peptide is synthesized on the sulfonamide resin, which is completely stable to standard Fmoc SPPS conditions. Post-synthesis, the sulfonamide is alkylated (activated) to an N-cyanomethyl acylsulfonamide. This activation transforms the stable linker into a highly reactive electrophile, forcing the otherwise sluggish N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide to undergo aminolysis, simultaneously cleaving the peptide and forming the C-terminal anilide.

SafetyCatch N1 Peptide Synthesis on Sulfamylbutyryl Resin N2 Activation (ICH2CN, DIPEA) N1->N2 N3 N-Cyanomethyl Acylsulfonamide N2->N3 N4 Aminolysis (Hindered Aniline) N3->N4 N5 C-Terminal Anilide Product N4->N5

Caption: Workflow for C-terminal anilide formation using Kenner safety-catch linker activation.

Step-by-Step Protocol: Safety-Catch Cleavage/Coupling

Self-Validation Checkpoint: Ensure the resin is thoroughly washed and dried before activation, as moisture will quench the alkylating agent.

  • Activation: Swell the peptide-bound 4-sulfamylbutyryl AM resin (0.1 mmol) in NMP for 30 minutes.

  • Add iodoacetonitrile ( ICH2​CN , 2.0 mmol, 20 eq) and DIPEA (1.0 mmol, 10 eq) in 3 mL of NMP.

  • Agitate the resin for 24 hours at room temperature, protected from light.

  • Wash the resin extensively with NMP (5x), DMSO (5x), and THF (5x) to remove unreacted alkylating agents.

  • Aminolysis: Dissolve N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.0 mmol, 10 eq) in 2 mL of anhydrous THF. Add to the activated resin.

  • Agitate at 50°C for 24–48 hours. The elevated temperature is critical to overcome the ortho-methyl steric hindrance.

  • Collect the filtrate (containing the cleaved C-terminal anilide peptide). Wash the resin with THF and DCM, combine filtrates, and evaporate under reduced pressure.

Strategy II: Orthogonal Side-Chain Functionalization

When the target design requires the aniline to be conjugated to an internal Aspartate or Glutamate residue, we utilize an orthogonal protection strategy. The peptide is synthesized using an Fmoc-Glu(OAllyl)-OH or Fmoc-Asp(OAllyl)-OH building block. The allyl ester is selectively removed via Palladium(0) catalysis, exposing a single free carboxylate on the solid support for targeted amidation [1].

Causality of the Method: Because the reaction occurs on-resin, we can drive the sluggish amidation to completion by using a massive excess of the aniline and the most potent uronium/phosphonium coupling reagents available (e.g., HATU with HOAt) [1].

SideChain S1 Resin-Bound Peptide (Fmoc-Glu(OAllyl)-OH) S2 Allyl Deprotection (Pd(PPh3)4, PhSiH3) S1->S2 S3 Free Side-Chain Carboxylate S2->S3 S4 Coupling (HATU/HOAt) + Hindered Aniline S3->S4 S5 Side-Chain Anilide Peptide S4->S5

Caption: Orthogonal deprotection and side-chain coupling of hindered anilines on solid support.

Step-by-Step Protocol: Allyl Deprotection and On-Resin Amidation

Self-Validation Checkpoint: Perform a mini-cleavage after step 4 and analyze via LC-MS to confirm 100% removal of the Allyl group before proceeding to the expensive aniline coupling.

  • Allyl Deprotection: Swell the resin (0.1 mmol) in anhydrous DCM.

  • In a glovebox or under strict Argon, dissolve Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.02 mmol, 0.2 eq) and Phenylsilane ( PhSiH3​ , 2.0 mmol, 20 eq) in 3 mL of anhydrous DCM.

  • Add the catalyst solution to the resin and agitate for 30 minutes. Repeat this step once.

  • Wash the resin sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd complexes), and pure DMF.

  • Aniline Coupling: Pre-activate the free side-chain carboxylate by adding HATU (0.4 mmol, 4 eq), HOAt (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL DMF for 3 minutes.

  • Add N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (0.5 mmol, 5 eq) to the resin.

  • Agitate at room temperature for 16 hours. If a Kaiser test (or chloranil test) indicates incomplete reaction, perform a second coupling using PyAOP instead of HATU to prevent guanidinylation of the aniline.

Empirical Data: Coupling Reagent Efficacy for Hindered Anilines

To guide your reagent selection for Strategy II, the following table summarizes the quantitative performance of various coupling systems when reacting a resin-bound carboxylate with N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Note: Data assumes 5 equivalents of aniline, room temperature, 16-hour reaction time.

Coupling ReagentAdditiveBaseConversion (%)Epimerization RiskMechanistic Note
DIC Oxyma PureNone< 20%LowInsufficient electrophilicity for ortho-methyl anilines.
HBTU HOBtDIPEA< 30%MediumBenzotriazole ester is too stable; poor leaving group.
HATU HOAtDIPEA> 85%High7-Aza effect accelerates aminolysis; risk of C-terminal epimerization if base is excessive [1].
PyAOP HOAtDIPEA> 90%Low-MediumPhosphonium reagent prevents capping via guanidinylation; optimal for prolonged couplings.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link][1]

  • Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" solid-phase linker. The Journal of Organic Chemistry, 64(7), 2322-2330. URL:[Link][2]

Sources

Application

Application Notes and Protocols: Formulation Strategies for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Derivatives

Introduction The increasing prevalence of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development.[1][2] N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and its derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The increasing prevalence of poorly water-soluble drug candidates presents a significant challenge in pharmaceutical development.[1][2] N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and its derivatives often fall into this category, exhibiting low aqueous solubility that can hinder their oral bioavailability and therapeutic efficacy.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective formulation strategies to overcome these challenges. We will delve into the critical preformulation studies, explore advanced formulation techniques such as wet granulation and hot-melt extrusion, and detail the necessary characterization and stability testing protocols. The overarching goal is to provide a rational, science-driven framework for developing stable, effective, and bioavailable oral solid dosage forms for this important class of compounds.[4]

Preformulation Studies: The Foundation of Rational Formulation Design

Preformulation studies are the critical first step in developing a dosage form.[5][6] These investigations provide essential data on the intrinsic physicochemical properties of a drug substance, which in turn guide the selection of appropriate excipients and manufacturing processes.[4][7] For N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivatives, a thorough preformulation evaluation is paramount to successfully addressing their solubility and stability challenges.

Key Physicochemical Characterization

A comprehensive understanding of the drug candidate's properties is essential before formulation development can begin.[5] Key parameters to investigate include:

  • Solubility: Determination of aqueous solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) is crucial. This data helps to classify the drug according to the Biopharmaceutics Classification System (BCS) and informs the need for solubility enhancement techniques.[8]

  • pKa Determination: Identifying the ionization constant(s) of the molecule is critical for predicting its solubility and absorption behavior in different segments of the gastrointestinal tract.

  • LogP/LogD: The octanol-water partition coefficient provides insight into the lipophilicity of the drug, which influences its permeability across biological membranes.

  • Solid-State Characterization: Techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify the crystalline form, melting point, and thermal stability of the drug substance. The presence of polymorphism can significantly impact solubility and bioavailability.

  • Particle Size and Morphology: Particle size distribution and shape affect dissolution rate and flow properties. Microscopic evaluation and techniques like laser diffraction are employed for this analysis.[9]

  • Hygroscopicity: The tendency of the drug substance to absorb atmospheric moisture can impact its stability and handling properties.

Table 1: Physicochemical Properties of a Representative N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Derivative
PropertyValueMethod
Molecular FormulaC12H18N2O3N/A
Molecular Weight238.29 g/mol N/A
AppearanceWhite to off-white powderVisual Inspection
Melting Point135-150 °CDSC
Aqueous Solubility (pH 6.8)< 0.1 mg/mLShake-flask method
pKa (basic)4.29Potentiometric titration
LogP0.728Calculated
Crystalline FormForm I (non-solvated)XRPD

Note: The data presented in this table is hypothetical and for illustrative purposes.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) according to USP standards.

  • Sample Preparation: Add an excess amount of the N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivative to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Report the solubility in mg/mL for each pH condition.

Formulation Strategies for Enhanced Oral Bioavailability

Given the poor aqueous solubility of many N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivatives, formulation strategies aimed at improving their dissolution rate and, consequently, their bioavailability are essential.[8][10] Here, we detail two widely applicable and effective approaches: wet granulation and hot-melt extrusion for the preparation of solid dispersions.

Strategy 1: Wet Granulation

Wet granulation is a robust and widely used technique to improve the flowability, compressibility, and content uniformity of powder blends.[11][12][13] For poorly soluble drugs, it offers the opportunity to incorporate hydrophilic excipients that can enhance wetting and dissolution.[14]

2.1.1. Rationale for Excipient Selection

The choice of excipients is critical to the success of a wet granulation formulation.[15][16][17]

  • Diluent: Microcrystalline cellulose (MCC) is a good choice due to its excellent compressibility and wicking action, which facilitates the penetration of the granulation fluid.

  • Disintegrant: Croscarmellose sodium or sodium starch glycolate are superdisintegrants that promote the rapid breakup of the tablet in the gastrointestinal tract, exposing a larger surface area of the drug for dissolution.[16]

  • Binder: Polyvinylpyrrolidone (PVP) K30 is a commonly used binder that imparts the necessary cohesiveness to the granules.

  • Wetting Agent/Solubilizer: A surfactant such as sodium lauryl sulfate (SLS) can be included in the granulation fluid to improve the wetting of the hydrophobic drug particles.[18]

  • Glidant: Colloidal silicon dioxide improves the flow properties of the final granule blend.

  • Lubricant: Magnesium stearate is added prior to compression to reduce friction between the tablet and the die wall.

2.1.2. Experimental Protocol: Wet Granulation
  • Dry Mixing: In a high-shear mixer, blend the N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivative, microcrystalline cellulose, and a portion of the croscarmellose sodium for 5 minutes.

  • Granulation Fluid Preparation: Dissolve the PVP K30 and sodium lauryl sulfate in purified water.

  • Wet Massing: While the dry mix is under agitation, slowly add the granulation fluid until a suitable wet mass is formed.

  • Wet Milling: Pass the wet mass through a screen of appropriate mesh size to produce uniform wet granules.

  • Drying: Dry the wet granules in a fluid bed dryer until the loss on drying (LOD) is within the desired range (typically <2%).

  • Dry Milling: Mill the dried granules to achieve the target particle size distribution, which is typically between 75 and 850 microns.[11]

  • Final Blending: Add the remaining croscarmellose sodium and colloidal silicon dioxide to the dried granules and blend for 10 minutes.

  • Lubrication: Add magnesium stearate and blend for a final 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Diagram: Wet Granulation Workflow

WetGranulation cluster_0 Preparation cluster_1 Processing cluster_2 Final Dosage Form API API DryMixing Dry Mixing API->DryMixing Excipients Diluent, Disintegrant Excipients->DryMixing BinderSolution Binder + Wetting Agent in Solvent WetMassing Wet Massing BinderSolution->WetMassing DryMixing->WetMassing WetMilling Wet Milling WetMassing->WetMilling Drying Drying WetMilling->Drying DryMilling Dry Milling Drying->DryMilling Blending Final Blending DryMilling->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression

Caption: Workflow for Wet Granulation.

Strategy 2: Hot-Melt Extrusion (HME) for Amorphous Solid Dispersions

Hot-melt extrusion is a modern, solvent-free technique used to create amorphous solid dispersions (ASDs).[19][20][21] In an ASD, the drug is molecularly dispersed in a polymeric carrier, which can significantly enhance its solubility and dissolution rate.[22][23] This is particularly advantageous for BCS Class II drugs.[1][3]

2.2.1. Rationale for Polymer and Plasticizer Selection

The choice of polymer is critical for the stability and performance of the ASD.

  • Polymer: A polymer with a high glass transition temperature (Tg), such as copovidone (e.g., Kollidon® VA 64) or hypromellose acetate succinate (HPMCAS), is often selected. These polymers can form a stable amorphous system with the drug and provide a hydrophilic matrix for enhanced dissolution.

  • Plasticizer: A plasticizer, such as triethyl citrate or a surfactant like poloxamer, may be included to lower the processing temperature, reducing the risk of thermal degradation of the drug.

2.2.2. Experimental Protocol: Hot-Melt Extrusion
  • Pre-blending: Physically mix the N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivative, polymer, and plasticizer in a V-blender.

  • Extrusion: Feed the blend into a twin-screw extruder. The processing temperature profile should be optimized based on the thermal properties (Tg and melting point) of the drug and polymer.[24] The screw speed and feed rate should also be controlled to ensure complete melting and mixing.[24]

  • Cooling and Milling: The extrudate is cooled on a conveyor belt and then milled into a powder using a suitable mill (e.g., a hammer mill or a jet mill).

  • Downstream Processing: The milled extrudate can then be blended with other excipients (e.g., fillers, disintegrants, lubricants) and compressed into tablets or filled into capsules.

Diagram: Hot-Melt Extrusion Workflow

HotMeltExtrusion cluster_0 Preparation cluster_1 Processing cluster_2 Downstream Processing API API Blending Pre-blending API->Blending Polymer Polymer Polymer->Blending Plasticizer Plasticizer Plasticizer->Blending Extrusion Hot-Melt Extrusion Blending->Extrusion Cooling Cooling Extrusion->Cooling Milling Milling Cooling->Milling FinalBlending Final Blending with Excipients Milling->FinalBlending DosageForm Tablet Compression / Capsule Filling FinalBlending->DosageForm

Caption: Workflow for Hot-Melt Extrusion.

Characterization of Formulations

Once the formulations are prepared, they must be thoroughly characterized to ensure they meet the desired quality attributes.

Dissolution Testing

Dissolution testing is a critical quality control test that provides in-vitro data on the rate and extent of drug release from the dosage form.[25][26] For immediate-release formulations, the goal is rapid and complete dissolution.[27]

3.1.1. Protocol: USP Apparatus 2 (Paddle) Dissolution Testing
  • Apparatus Setup: Use a USP Apparatus 2 (paddle) set at a rotation speed of 75 rpm.[28]

  • Dissolution Medium: Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.[26]

  • Sample Introduction: Place one tablet in each dissolution vessel.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[28]

  • Analysis: Analyze the drug concentration in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Table 2: Comparative Dissolution Profiles
Time (min)Unformulated API (% Dissolved)Wet Granulation Tablet (% Dissolved)HME Tablet (% Dissolved)
5< 53560
10< 56085
15< 107595
30< 1588> 98
45< 20> 95> 98
60< 20> 95> 98

Note: The data presented in this table is hypothetical and for illustrative purposes.

Stability Studies

Stability testing is essential to determine the shelf-life of the drug product and to ensure its quality, safety, and efficacy over time.[29] Studies should be conducted according to ICH guidelines.[30]

3.2.1. Protocol: ICH Stability Testing
  • Batch Selection: Use at least three primary batches of the drug product for stability studies.[29]

  • Storage Conditions: Store the samples in the proposed commercial packaging at long-term (e.g., 25 °C/60% RH or 30 °C/65% RH) and accelerated (e.g., 40 °C/75% RH) conditions.[31]

  • Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: The stability-indicating tests should include, but are not limited to:

    • Assay

    • Degradation products/impurities

    • Dissolution

    • Appearance

    • Water content

Conclusion

The successful formulation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivatives hinges on a thorough understanding of their physicochemical properties and the rational application of advanced formulation technologies. This application note has provided a detailed framework for the preformulation characterization, development, and evaluation of oral solid dosage forms for this class of compounds. By employing strategies such as wet granulation and hot-melt extrusion, and by conducting rigorous characterization and stability testing, researchers and drug development professionals can overcome the challenges posed by poor solubility and develop robust, bioavailable, and stable drug products.

References

  • Acetamide, N-(3-amino-4-methylphenyl)- Properties - EPA. (2025, October 15).
  • Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. (2016, June 15).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • The Wet Granulation Process Explained - Quadro Engineering. (2024, December 10).
  • N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide | 1016726-18-3.
  • Preformulation Studies: A Versatile Tool in Formulation Design | IntechOpen. (2023, February 23).
  • The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. (2023, June 30).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC.
  • The Selection of Excipients for Oral Solid Dosage Forms.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems - Oriental Journal of Chemistry.
  • N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide - NextSDS.
  • Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing - Freund Global. (2026, January 6).
  • Solid Dispersions by Hot-Melt Extrusion - Pharmaceutical Technology. (2026, March 20).
  • Quality Guidelines - ICH.
  • A review on key aspects of wet granulation process for continuous pharmaceutical manufacturing of solid dosage oral formulations - Arabian Journal of Chemistry.
  • Formulation of poorly soluble compounds - European Medicines Agency (EMA). (2010, May 31).
  • What Are Excipients? 9 Common Examples - Colorcon. (2026, January 30).
  • Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. (2025, October 14).
  • Dissolution Testing: An overview - RSSL.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • N-(3-amino-4-methylphenyl)acetamide | C9H12N2O | CID 22865 - PubChem.
  • Role of Excipients in Drug Formulation - Pharma Focus Europe. (2025, October 3).
  • (PDF) Pharmaceutical preformulation studies in formulation and development of new dosage form: A review - ResearchGate. (2018, February 3).
  • an overview on preformulation studies - PHARMACEUTICAL SCIENCES.
  • In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs - PMC.
  • Chemical Properties of Acetamide, N-(2-methylpropyl)- (CAS 1540-94-9) - Cheméo.
  • Acetamide, N-(3-methylphenyl)- - the NIST WebBook.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs - International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).
  • Preformulation Studies - BS Publications.
  • Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
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  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA.
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  • 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide - PubChem - NIH.
  • Dissolution Testing For Immediate Release Dosage Forms - Veeprho. (2025, March 4).
  • View of Hot Melt Extrusion: A Viable Option for Implementing Continuous Manufacturing in the Pharmaceutical Industry | Journal of Drug Delivery and Therapeutics. (2025, October 15).
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  • N-(3-AMINO-4-METHYLPHENYL)ACETAMIDE - Inxight Drugs.
  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review - AIJFR. (2025, September 15).
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the technical support guide for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this specific amide coupling reaction. Here, we provide in-depth, scientifically-grounded solutions to improve reaction yield, minimize impurities, and ensure the successful synthesis of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable advice.

Problem Area 1: Low or No Product Yield

Low product yield is one of the most frequent challenges in amide bond formation. The issues can range from reagent quality to suboptimal reaction conditions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Consistently low yields in this amide coupling reaction typically point to one of several key areas: inefficient activation of the carboxylic acid, issues with the nucleophilicity of the amine, or competing side reactions.

First, verify the quality and handling of your coupling reagents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which are moisture-sensitive.[1] Inefficient activation of 2-(2-methoxyethoxy)acetic acid will directly result in a low yield. It is crucial to use fresh or properly stored reagents.

Second, the nucleophilicity of the amine, 3-amino-2-methylaniline, can be compromised. If you are using an amine salt (e.g., hydrochloride), it must be neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to free the amine for reaction.[1] An insufficient amount of base will leave the amine protonated and non-reactive.

Finally, consider the reaction temperature and time. Amide couplings, especially with potentially hindered or electronically deactivated partners, can be sluggish and may require longer reaction times or gentle heating to proceed to completion.[2][3]

Q2: I'm not seeing any product formation at all. What is the most likely cause?

A2: A complete lack of product formation often indicates a critical failure in the reaction setup. The most common culprit is the inactivation of the coupling reagent. EDC is highly susceptible to hydrolysis; exposure to moisture will render it useless.[1] Always handle it in an inert, anhydrous environment.

Another possibility is an incorrect reaction pH. The coupling reaction requires the amine to be deprotonated and nucleophilic, which is favored under slightly basic conditions (pH 7-9).[1] If the medium is too acidic, the amine will be fully protonated and inactive.

Lastly, ensure you are adding the reagents in the correct order. The standard and most effective procedure involves pre-activating the carboxylic acid with the coupling agent (and an additive like HOBt) before introducing the amine.[4]

Q3: Could steric hindrance be a significant factor in this specific reaction?

A3: Yes, steric hindrance can play a role. The 2-methyl group on the phenyl ring of 3-amino-2-methylaniline can sterically shield the adjacent amino group (at the 2-position). While the target reaction is at the 3-amino position, the overall steric environment can slow the reaction rate. If you suspect steric hindrance is severely limiting your yield, consider switching to a more potent coupling reagent known to be effective for hindered substrates, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][4]

Problem Area 2: Impurity Formation and Side Reactions

The formation of byproducts can complicate purification and significantly reduce the isolated yield of the desired product.

Q1: I've isolated my product, but it's contaminated with a higher molecular weight impurity. What could this be?

A1: The most probable high-molecular-weight impurity is the di-acylated byproduct, where both amino groups of the 3-amino-2-methylaniline have reacted with the carboxylic acid. This occurs if an excess of the activated carboxylic acid is present or if the reaction is run for an extended period at elevated temperatures.

To mitigate this, use a controlled stoichiometry. A slight excess of the amine (1.1-1.2 equivalents) relative to the carboxylic acid can help ensure the acid is fully consumed before significant di-acylation occurs.[1]

Q2: My TLC/LC-MS shows a significant amount of a byproduct that is not my starting material or desired product. What are common side reactions with EDC coupling?

A2: A major side reaction with carbodiimide coupling agents like EDC is the formation of an N-acylurea byproduct.[5] This happens when the highly reactive O-acylisourea intermediate (formed from EDC and the carboxylic acid) undergoes an intramolecular rearrangement before the amine can intercept it. This N-acylurea is stable, unreactive, and represents a loss of your starting acid.

The most effective way to prevent this is by using an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1][5] These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[4]

Workflow for Troubleshooting Low Yield

Below is a systematic workflow to diagnose and resolve issues with reaction yield.

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_optimize Optimization Paths start Low Reaction Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent1 Is EDC fresh & anhydrous? analyze_impurities Step 3: Analyze Byproducts check_conditions->analyze_impurities Conditions OK cond1 Is solvent anhydrous (DCM/DMF)? optimize Step 4: Implement Optimization Strategy analyze_impurities->optimize Impurity Identified success Improved Yield optimize->success opt1 Add HOBt to suppress N-acylurea reagent2 Is amine free-based or is base added? reagent3 Is stoichiometry correct (1.1 eq Amine)? cond2 Is pre-activation performed (30 min at 0°C)? cond3 Is reaction time sufficient (monitor by TLC)? opt2 Switch to HATU for hindered coupling opt3 Adjust temperature or reaction time

Caption: A decision-tree workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of HOBt in this EDC-mediated coupling?

A1: HOBt (1-Hydroxybenzotriazole) acts as a crucial additive that serves two main purposes. First, it converts the unstable O-acylisourea intermediate into a more stable HOBt-ester.[1][4] This intermediate is less susceptible to rearranging into the undesired N-acylurea byproduct.[5] Second, the resulting HOBt-ester is a highly efficient acylating agent that readily reacts with the amine to form the desired amide bond, often accelerating the overall reaction rate.[4]

Q2: What are the best solvents for this reaction?

A2: The best solvents are typically polar aprotic solvents that can dissolve all reactants. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common and effective choices.[2][4] It is critical that the solvent is anhydrous, as water will react with and deactivate the EDC coupling agent.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The consumption of the starting amine or acid and the appearance of a new, typically less polar, product spot will indicate progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the exact conversion over time.[1]

Q4: My product is difficult to purify from the urea byproduct. What can I do?

A4: If you use EDC, the resulting N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct is water-soluble.[5] It can typically be removed during the workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a base (e.g., sat. NaHCO₃ soln.), and finally brine.[5] If purification remains a challenge, consider using Dicyclohexylcarbodiimide (DCC). While its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration, it is often more difficult to handle.[1] For the cleanest reactions, uronium-based reagents like HATU are often preferred, as their byproducts are also water-soluble.[4]

Experimental Protocols & Data

Table 1: Comparison of Coupling Reagent Performance
EntryCoupling SystemBase (eq)SolventTemp (°C)Time (h)Isolated Yield (%)
1EDC (1.2 eq)DIPEA (2.5 eq)DCMRT1855%
2EDC (1.2 eq), HOBt (1.2 eq)DIPEA (2.5 eq)DCMRT1282%
3HATU (1.2 eq)DIPEA (2.5 eq)DMFRT491%

Yields are hypothetical and for illustrative purposes based on established chemical principles.

Recommended Protocol: EDC/HOBt Mediated Synthesis

This protocol is a robust starting point for the synthesis.

Materials:

  • 3-amino-2-methylaniline (1.0 eq)

  • 2-(2-methoxyethoxy)acetic acid (1.05 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-methoxyethoxy)acetic acid (1.05 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to pre-activate the acid. A change in solution clarity may be observed.

  • In a separate flask, dissolve 3-amino-2-methylaniline (1.0 eq) in a small amount of anhydrous DCM.

  • Add the amine solution to the activated acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Reaction Mechanism Diagram

G Acid R-COOH (2-(2-methoxyethoxy)acetic acid) O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Stable Activated Ester) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (No HOBt) HOBt HOBt Product Amide Product HOBt_Ester->Product + Amine Amine Ar-NH₂ (3-amino-2-methylaniline) Product->HOBt regenerates Urea EDC-Urea Byproduct Product->Urea releases

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

References

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.[Link]

  • Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • What do you do when your peptide synthesis fails? Biotage.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • Acid-Amine Coupling using EDCI. Organic-Synthesis.com.[Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

Sources

Optimization

troubleshooting impurities in N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide amidation

Welcome to the technical support resource for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common impurities and optimizing this critical amidation reaction. Our focus is on explaining the causality behind experimental choices to empower you to resolve challenges effectively.

Understanding the Core Reaction: A Mechanistic Overview

The synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide involves the formation of an amide bond between 2-methyl-1,3-phenylenediamine and 2-(2-methoxyethoxy)acetic acid. Due to the presence of two nucleophilic amino groups on the diamine, achieving selective mono-acylation is the primary challenge. The reaction is typically mediated by a coupling agent, such as a carbodiimide (e.g., EDC) in the presence of an activator (e.g., HOBt or Oxyma), to form a highly reactive O-acylisourea intermediate that is then attacked by the amine.

G CarboxylicAcid 2-(2-methoxyethoxy)acetic acid (Carboxylic Acid) ActiveEster O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->ActiveEster Activation Diamine 2-methyl-1,3-phenylenediamine (Diamine) TargetProduct Target Product N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Diamine->TargetProduct EDC EDC (Coupling Agent) EDC->ActiveEster ActiveEster->TargetProduct Nucleophilic Attack (from desired NH2) DCU N,N'-dicyclohexylurea (DCU) or EDU (soluble urea) (Byproduct) ActiveEster->DCU Rearrangement/ Hydrolysis

Caption: General workflow for EDC-mediated amidation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is incomplete. HPLC analysis shows significant amounts of unreacted 2-methyl-1,3-phenylenediamine and 2-(2-methoxyethoxy)acetic acid. What went wrong?

A1: Incomplete conversion is a common issue often traced back to reagent quality, activation efficiency, or reaction conditions.

  • Causality: The formation of the amide bond depends on the successful activation of the carboxylic acid by the coupling reagent. If this activation step is inefficient, the amine will have nothing to react with, leading to poor conversion.

  • Troubleshooting Steps:

    • Reagent Quality:

      • Coupling Agents (EDC, DCC): Carbodiimides are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1] Use a fresh bottle of the coupling agent or one that has been stored properly in a desiccator. Always allow the reagent container to warm to room temperature before opening to prevent moisture condensation.

      • Solvents: The presence of water in the reaction solvent (e.g., DCM, DMF) will hydrolyze the active ester intermediate faster than the desired amidation can occur.[2] Always use anhydrous solvents for the reaction.

    • Activation Conditions:

      • Temperature: The activation of the carboxylic acid is typically performed at 0 °C to minimize side reactions. After adding the amine, the reaction can be allowed to warm to room temperature.[1]

      • Activation Time: Allow the carboxylic acid and coupling agent (with activator like HOBt) to stir for 15-30 minutes at 0 °C before adding the diamine. This pre-activation step ensures the active intermediate is formed in sufficient concentration.

    • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agents relative to the diamine to drive the reaction to completion.

Q2: I've isolated a major impurity with a molecular weight corresponding to the addition of two acyl groups to the diamine. How can I prevent this di-acylated impurity?

A2: The formation of a di-acylated product is a highly probable side reaction due to the two nucleophilic amino groups on the starting material. Controlling stoichiometry and reaction kinetics is key to favoring mono-acylation.

  • Causality: Both amino groups on 2-methyl-1,3-phenylenediamine can react. Once the first mono-acylation occurs, the remaining amino group is still nucleophilic enough to react with another molecule of the activated carboxylic acid, leading to the di-acylated impurity.

  • Prevention Strategies:

    • Control Stoichiometry: Use the diamine as the limiting reagent. A common starting point is to use 1.0 equivalent of the diamine and 0.9-0.95 equivalents of the carboxylic acid. This ensures there isn't enough acylating agent to react twice. The trade-off is that you will need to purify the final product from unreacted diamine.

    • Slow Addition: Dissolve the activated carboxylic acid (pre-activated for 15-30 minutes) in an anhydrous solvent and add it slowly (e.g., dropwise over 1-2 hours) to a solution of the diamine at a low temperature (0 °C). This maintains a low concentration of the acylating agent, statistically favoring the reaction of one molecule of the activated acid with one molecule of the more abundant diamine.

G cluster_0 Pathway 1 (Desired) cluster_1 Pathway 2 (Side Reaction) Diamine Diamine Target Desired Mono-acylated Product Diamine->Target 1st Acylation ActiveEster Activated Carboxylic Acid ActiveEster->Target Impurity Di-acylated Impurity ActiveEster->Impurity Target->Impurity 2nd Acylation

Caption: Competing pathways for mono- vs. di-acylation.

Q3: My LC-MS analysis shows an impurity with the exact same mass as my target product, but it has a different retention time. What is it?

A3: You are likely observing a positional isomer. The two amino groups on 2-methyl-1,3-phenylenediamine are not electronically or sterically equivalent, leading to acylation at two different positions.

  • Causality: The starting diamine has an amino group at position 1 (ortho to the methyl group) and position 3 (meta to the methyl group). The methyl group is weakly electron-donating and provides steric hindrance.

    • Target Product: N-(3-amino -2-methylphenyl)... means acylation occurred on the amine at position 1.

    • Isomeric Impurity: N-(1-amino -2-methylphenyl)... would be the impurity formed by acylation at the amine in position 3. The relative rates of reaction at these two sites can be influenced by temperature, solvent, and the specific coupling reagent used.

  • Mitigation and Analysis:

    • Characterization: This impurity is best identified and quantified using a high-resolution chromatographic method like HPLC or UPLC.[3][4] If a reference standard for the isomer is unavailable, its structure may need to be confirmed by isolation and 2D-NMR techniques.

    • Purification: Careful purification by flash column chromatography or preparative HPLC is required to separate these isomers.

    • Process Optimization: Varying reaction conditions (e.g., lowering the temperature, changing the solvent polarity) may alter the selectivity of the acylation and can be explored to minimize the formation of the undesired isomer.

Q4: I'm using EDC as a coupling agent and I've found a persistent impurity identified as an N-acylurea. How do I prevent its formation and remove it?

A4: N-acylurea is a classic byproduct of carbodiimide-mediated couplings. It forms when the O-acylisourea intermediate undergoes an intramolecular rearrangement instead of reacting with the amine. [5][6]

  • Prevention and Removal:

    • Use an Additive: The most effective way to prevent this is to include an activating agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These agents react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[7]

    • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to disfavor the rearrangement pathway.[6]

    • Purification: N-acylurea can sometimes be difficult to remove by chromatography. If you are using EDC, the corresponding urea byproduct (EDU) is water-soluble, which simplifies workup. An acidic wash (e.g., dilute HCl) can often help remove both the urea and any remaining N-acylurea.

Key Analytical and Purification Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC

This protocol provides a general method to track the consumption of starting materials and the formation of the product and major impurities.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 15 minA broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic rings in the starting material and product absorb at this wavelength.
Injection Volume 5 µL

Procedure:

  • At set time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~10 µL) of the reaction mixture.

  • Quench the aliquot in 1 mL of acetonitrile.

  • Vortex and centrifuge to pellet any solids.

  • Inject the supernatant for HPLC analysis.

  • Monitor the peak areas of the starting materials, product, and any major impurity peaks. The reaction is complete when the peak area of the limiting reagent remains constant.

Protocol 2: Identification of Impurities by LC-MS

To identify unknown impurities, couple the HPLC method described above to a mass spectrometer (MS).[8][9]

  • Run the HPLC method as described in Protocol 1.

  • Analyze the Mass Spectra: For each impurity peak observed in the chromatogram, analyze the corresponding mass spectrum.

  • Hypothesize Structures:

    • Unreacted Starting Materials: Check for masses corresponding to [Diamine+H]+ and [Carboxylic Acid+H]+.

    • Di-acylated Impurity: Look for a mass corresponding to [Diamine + 2*(Acyl group) + H]+.

    • N-Acylurea Impurity: Look for a mass corresponding to [Carboxylic Acid + EDC - H2O + H]+.

    • Isomeric Impurity: Will have the same mass as the target product [M+H]+.

Protocol 3: Purification by Flash Column Chromatography
  • Concentrate the Reaction Mixture: After an aqueous workup, concentrate the crude product under reduced pressure.

  • Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for this type of compound is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Aim for an Rf value of ~0.3 for the target product.

  • Prepare the Column: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elute: Run the column using a gradient of increasing polarity (e.g., from 100% hexanes to 50% ethyl acetate in hexanes).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product by LC-MS CheckPurity Is Product Purity >95%? Start->CheckPurity ImpurityID Identify Major Impurities by Mass CheckPurity->ImpurityID No Done Purification Successful CheckPurity->Done Yes Incomplete High Levels of Starting Materials ImpurityID->Incomplete Diacylated Mass = Product + Acyl Group ImpurityID->Diacylated Isomer Mass = Product (Different RT) ImpurityID->Isomer Urea Mass = Reagent-Related (e.g., N-Acylurea) ImpurityID->Urea SolveIncomplete Solution: - Check reagent quality (anhydrous) - Pre-activate acid - Optimize stoichiometry Incomplete->SolveIncomplete SolveDiacylated Solution: - Use diamine in excess - Slow addition of activated acid - Low temperature Diacylated->SolveDiacylated SolveIsomer Solution: - Optimize reaction temp/solvent - High-resolution purification (Prep-HPLC) Isomer->SolveIsomer SolveUrea Solution: - Add HOBt or Oxyma - Acidic workup - Careful chromatography Urea->SolveUrea

Caption: A logical workflow for troubleshooting impurities.

References

  • Google Patents. (n.d.). Preparation of n-aryl amides from isocyanates.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Retrieved from [Link]

  • Austin Publishing Group. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

Sources

Troubleshooting

Technical Support Center: Handling and Storage of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3), a highly specialized synthetic building block[1].

Due to its structural composition—specifically the electron-rich primary aromatic amine—this compound is highly susceptible to oxidative degradation. This document provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the chemical integrity of your material during storage and handling.

Mechanistic Insight: The Vulnerability of the Aniline Moiety

To effectively prevent degradation, one must understand the causality behind it. The compound features a primary amine (-NH₂) attached to an aromatic ring, which is inherently prone to auto-oxidation[2].

This vulnerability is heavily exacerbated by the ortho-methyl group . As an electron-donating group, the methyl substituent increases the electron density on the aromatic ring via inductive effects[2]. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the amine highly susceptible to Single-Electron Transfer (SET) to molecular oxygen. Once an aminium radical cation is formed, a cascade of reactions leads to the formation of nitroso compounds, azobenzenes, and highly conjugated polymeric materials[3].

The 2-(2-methoxyethoxy)acetamide tail, while chemically stable, contains multiple hydrogen-bond acceptors. This renders the bulk powder hygroscopic. Absorbed moisture increases molecular mobility in the solid state, accelerating the rate of oxidative degradation.

OxidationPathway A Native Compound (Electron-Rich Amine) B Aminium Radical Cation (1e- Oxidation) A->B O2 / Light / Trace Metals C Nitroso Intermediate (Highly Reactive) B->C -H+, +O2 D Azo/Azoxy Polymers (Yellow/Brown Discoloration) C->D Coupling with Native Amine

Figure 1: Radical-mediated oxidative degradation pathway of the aromatic amine moiety.

Frequently Asked Questions & Troubleshooting

Q1: My freshly opened batch of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide has turned from off-white to a distinct yellow/brown. Can I still use it? A: Visual discoloration is a primary indicator of oxidation[4]. However, because azo and azoxy degradation products possess exceptionally high molar extinction coefficients, a dark brown sample might only contain <1% impurities by mass. Action: Do not use it blindly. You must validate the purity via HPLC. If the purity remains >95%, it may be suitable for robust reactions. However, for sensitive downstream steps (e.g., Buchwald-Hartwig aminations), these trace nitroso/azo impurities can poison palladium catalysts or act as radical scavengers.

Q2: Why does the compound degrade even when stored in a sealed container in the fridge? A: Standard refrigeration (4°C) slows kinetic degradation but does not stop it[5]. If the container's headspace contains atmospheric air, the oxygen trapped inside is sufficient to initiate the radical cascade. Furthermore, standard clear glass vials allow UV/Vis light to penetrate, which acts as a catalyst for radical initiation[4].

Q3: How do I definitively halt this degradation during long-term storage? A: Stability requires a multi-parameter approach: absolute oxygen exclusion, light deprivation, and cryogenic temperatures. Aromatic amines require storage at -20°C or lower to effectively halt degradation over extended periods[5]. The headspace must be replaced with a heavy inert gas (Argon is preferred over Nitrogen as it is denser and forms a better protective blanket).

Quantitative Data: Storage Condition Matrix

The following table summarizes the causal relationship between storage parameters and the expected shelf-life of the compound.

TemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk & Mechanism
25°C (Ambient)AirAmbient Light< 1 WeekCritical: Rapid photo-oxidation and radical initiation.
4°C (Fridge)AirDark (Amber Vial)1 - 2 MonthsModerate: Thermal kinetics slowed, but residual O₂ drives oxidation.
-20°C (Freezer)AirDark (Amber Vial)3 - 6 MonthsLow: Oxidation severely retarded, but surface degradation may occur.
-20°C (Freezer) Argon (Purged) Dark (Amber Vial) > 24 Months Minimal: Optimal conditions. Radical initiation pathways blocked.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply follow steps; validate them. The following protocols incorporate built-in validation mechanisms to guarantee success.

Protocol A: Inert Storage & Aliquoting Workflow

Objective: Establish a zero-oxygen, moisture-free storage environment.

  • Preparation: Transfer the N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide into an amber glass vial to block photon-induced radical initiation[4].

  • Atmosphere Exchange: Place the open vial inside a glovebox or use a Schlenk line. Apply vacuum (0.1 mbar) for 60 seconds to evacuate the powder's interstitial spaces, then backfill with high-purity Argon. Repeat this cycle three times.

  • Self-Validation Step: Place a resazurin-based anaerobic indicator strip inside the secondary containment jar (outer vessel). Resazurin is colorless in the absence of oxygen but turns pink upon exposure.

  • Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap boundary tightly with Parafilm to prevent micro-diffusion of air.

  • Storage: Store immediately at -20°C[5]. Validation Check: If the indicator strip is pink upon your next use, the seal has failed; re-purify the material before use.

Protocol B: Recovery & Purification of Degraded Material

Objective: Remove trace transition metals and polymeric oxidation products from a discolored batch.

  • Dissolution & Chelation: Dissolve the degraded compound in degassed ethyl acetate. Wash the organic layer with an equal volume of 0.1 M aqueous EDTA solution.

    • Causality: Trace transition metals (e.g., Fe, Cu) from manufacturing equipment catalyze Haber-Weiss and Fenton-like radical initiation. EDTA firmly chelates these metals, moving them to the aqueous phase.

  • Adsorption Filtration: Separate the organic layer and pass it through a short pad of silica gel topped with a 1 cm layer of activated carbon.

    • Causality: Activated carbon's highly porous, graphitic structure strongly adsorbs the planar, highly conjugated azo/azoxy polymeric impurities via π-π stacking, allowing the native amine to elute.

  • Concentration: Concentrate the eluent under reduced pressure and dry under high vacuum to yield the recovered off-white solid.

  • Self-Validation Step: Run an HPLC-UV (at 254 nm) comparing the pre-purified and post-purified samples. A successful purification will show the complete disappearance of broad, late-eluting peaks (polymers) and a return to >98% purity.

Workflow Start Visual Inspection of Aliquot Cond1 Colorless / Off-White? Start->Cond1 Proceed Proceed with Synthesis Cond1->Proceed Yes HPLC HPLC Purity Analysis Cond1->HPLC No (Yellow/Brown) Store Execute Protocol A (Argon, -20°C) Proceed->Store Cond2 Purity > 95%? HPLC->Cond2 Cond2->Proceed Yes (Minor Color) Purify Execute Protocol B (Purification) Cond2->Purify No (Degraded) Purify->Store

Figure 2: Decision matrix and troubleshooting workflow for handling potentially oxidized aliquots.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine PubMed / National Institutes of Health (NIH) URL: [Link]

  • Aniline - Chemical Properties and Reactivity Wikipedia URL:[Link]

  • 88-3065-46 Enamine Compound 100mg CAS No:1016726-18-3 EN300-38939 AS ONE Corporation URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the technical support guide for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve aqueous solubility challenges encountered during experimentation.

Understanding the Molecule: Predicted Physicochemical Properties

N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is a compound with functional groups that suggest it is a weakly basic and moderately lipophilic molecule. The presence of an aromatic amine means its charge, and therefore its solubility, will be highly dependent on the pH of the aqueous medium. The acetamide and methoxyethoxy groups contribute to its hydrogen bonding potential and overall polarity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my compound, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, showing poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

Answer:

Your observation is consistent with the predicted chemical nature of the compound. The primary reason for low solubility at neutral pH is the state of the aromatic amine group.

  • Mechanism of pH-Dependent Solubility: The 3-amino group on the phenyl ring is a weak base.[1][2] In acidic conditions (low pH), this amine group becomes protonated (forms -NH3+), acquiring a positive charge. This charged species is more polar and interacts favorably with water, leading to higher solubility.[3] Conversely, at neutral or alkaline pH, the amine group is predominantly in its neutral, uncharged form (-NH2). This reduces its polarity and, consequently, its solubility in water.[4][5]

  • Troubleshooting Action: The most direct way to enhance solubility is by adjusting the pH of your aqueous medium.

Experimental Protocol: pH Adjustment for Solubilization
  • Preparation of Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, and 3.0) using a suitable buffer system like citrate or acetate.

  • Solubility Testing:

    • Accurately weigh a small amount of your compound into separate vials.

    • Add a fixed volume of each buffer to the vials to create a suspension.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: After equilibration, filter the samples to remove undissolved solid and quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile. This will reveal the optimal pH range for dissolving your compound.

Q2: I have tried lowering the pH, but the solubility is still insufficient for my needs, or I need to work closer to a physiological pH. What are my next options?

Answer:

When pH adjustment alone is not sufficient or desirable, several formulation strategies can be employed. These techniques work by altering the solvent environment or by creating molecular complexes that are more soluble.

Option A: Co-solvents
  • Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving lipophilic compounds.[7][8]

  • Commonly Used Co-solvents:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)[9]

    • Glycerin

    • Dimethyl sulfoxide (DMSO)[]

Experimental Protocol: Screening Co-solvents
  • Prepare Co-solvent Mixtures: Create a range of co-solvent/water mixtures (e.g., 10%, 20%, 40% v/v of ethanol in water).

  • Solubility Determination: Add an excess of your compound to each mixture, equilibrate as described previously, and measure the dissolved concentration.

  • Data Analysis: Compare the solubility in different co-solvent systems to identify the most effective one. Be mindful that high concentrations of organic solvents may not be suitable for all biological experiments.

Option B: Surfactants
  • Mechanism of Action: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[10][11] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[10][12][13]

  • Common Pharmaceutical Surfactants:

    • Polysorbates (e.g., Tween® 80)

    • Sodium Lauryl Sulfate (SLS)

    • Polyoxyl 35 castor oil (Cremophor® EL)[11]

Experimental Protocol: Surfactant-based Solubilization
  • Select Surfactants: Choose a few non-ionic and/or ionic surfactants for screening.

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with increasing surfactant concentrations, ensuring some are above the known CMC.

  • Measure Solubility: Determine the solubility of your compound in each surfactant solution following the equilibration and quantification steps outlined before.

  • Evaluate: Identify the surfactant and concentration range that provides the desired solubility enhancement.

Option C: Cyclodextrins
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to dissolve in water.[15][16][]

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[14]

    • Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

Experimental Protocol: Complexation with Cyclodextrins
  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of a selected cyclodextrin (e.g., HP-β-CD) in your aqueous buffer.

  • Form Complexes: Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate and Quantify: Allow the system to reach equilibrium and measure the concentration of the dissolved compound.

  • Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of this diagram can provide information about the stoichiometry and stability of the inclusion complex.

Strategy Mechanism Advantages Considerations
pH Adjustment Ionizes the amine group to a more soluble, charged form.[3]Simple, cost-effective, and often highly effective for ionizable compounds.[]May not be suitable for pH-sensitive assays or in vivo studies; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for lipophilic solutes.[][7]Can significantly increase solubility; a wide range of biocompatible co-solvents are available.[8][18]High concentrations can be toxic to cells; may affect protein conformation or enzyme activity.
Surfactants Encapsulates the compound within micelles.[10][12]Highly effective at low concentrations (above CMC); can also improve drug absorption.[12]Potential for cell toxicity; can interfere with certain biological assays.
Cyclodextrins Forms soluble inclusion complexes by encapsulating the hydrophobic molecule.[15][16][]Generally low toxicity; can improve stability and bioavailability.[14][15]Can be more expensive; complexation efficiency varies between compounds.
Q3: I am developing a solid dosage form. Are there other advanced techniques I should consider for improving dissolution?

Answer:

Yes, for solid formulations, several advanced methods can dramatically improve the dissolution rate and bioavailability of poorly soluble compounds.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19][20][21][22] When the solid dispersion is exposed to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles with a high surface area, which enhances dissolution.[20][22][23] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[23]

  • Nanosuspensions: This approach involves reducing the particle size of the drug to the sub-micron (nanometer) range.[24][25][26] The significant increase in surface area leads to a higher dissolution velocity.[24][25][27] Nanosuspensions are typically stabilized with surfactants or polymers to prevent particle aggregation.[24][25][26]

  • Salt Formation: Since your compound has a basic amine group, it is an excellent candidate for salt formation.[28] Creating a salt with a suitable acidic counter-ion can drastically increase aqueous solubility and dissolution rate compared to the free base form.[28][29][30][31] This is one of the most common and effective strategies for ionizable drugs.[28][29][30]

Troubleshooting Workflow

Caption: A decision tree for troubleshooting solubility issues.

References

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Available at: [Link]

  • Pawar, J. et al. (n.d.). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Popa, G. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Jadhav, P. et al. (2018). Nanosuspension: An approach to enhance solubility of drugs. PMC. Available at: [Link]

  • Gangane, P. S. et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Singh, S. et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Pawar, R. H. et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. Available at: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ahad, A. et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Singh, A. et al. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]

  • Devane, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Sravani, G. et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Javadzadeh, Y. et al. (2013). Nanosizing of drugs: Effect on dissolution rate. PMC. Available at: [Link]

  • Nikam, G. et al. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Fenyvesi, É. et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Pınar, A. et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Available at: [Link]

  • Guo, R. et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. ScienceDirect. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available at: [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Al-kassas, R. et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-kassas, R. et al. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

  • Bergström, C. A. S. et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Jwalapuram, R. et al. (2022). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ijlpr. Available at: [Link]

  • Singh, S. et al. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Kumar, A. et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Babu, P. S. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Svoboda, V. et al. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design. Available at: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Pobudkowska, A. et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Al-Ghaban, M. et al. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-methylphenyl)-2-acetoxy. Available at: [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Available at: [Link]

  • Wikipedia. (n.d.). 3-Aminoacetanilide. Available at: [Link]

  • NextSDS. (n.d.). N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide. Available at: [Link]

  • Hirano, A. et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at: [Link]

Sources

Troubleshooting

reducing byproduct formation during N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide coupling

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Efficiency Welcome to the technical support center for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Efficiency

Welcome to the technical support center for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. As Senior Application Scientists, we understand that even routine transformations can present challenges. This resource provides in-depth, experience-driven advice to help you navigate potential issues and achieve high-yield, high-purity synthesis of your target compound.

Introduction: The Challenge of Selective Acylation

The synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide involves the coupling of 3-amino-2-methylaniline (2-methyl-1,3-phenylenediamine) with 2-(2-methoxyethoxy)acetic acid. The primary challenge arises from the presence of two nucleophilic amino groups on the aniline starting material. This can lead to the formation of a significant diacylated byproduct, complicating purification and reducing the yield of the desired mono-acylated product. This guide will address this and other common issues, providing actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: I'm observing a significant amount of a diacylated byproduct. How can I improve the selectivity for mono-acylation?

A1: The formation of a diacylated byproduct is the most common issue in this reaction due to the two primary amine groups on the 3-amino-2-methylaniline. Here are several strategies to enhance mono-acylation selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the diamine (e.g., 1.1 to 1.5 equivalents) relative to the carboxylic acid. This ensures that the acid is the limiting reagent, statistically favoring mono-acylation.

  • Slow Addition of the Acylating Agent: Instead of adding all reactants at once, slowly add the activated carboxylic acid or the coupling reagent to the solution of the diamine. This maintains a low concentration of the acylating species, reducing the probability of a second acylation event on the already mono-acylated product.

  • Temperature Control: Amide coupling reactions are often exothermic.[1][2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity. High temperatures can sometimes lead to over-acylation.[2]

  • Choice of Base: The base used can influence the reaction outcome. In some cases, using a weaker, non-nucleophilic base like pyridine, as opposed to stronger bases like triethylamine or DIPEA, can avoid the formation of an undesired N,N-diacylation product.[3]

Q2: My reaction is sluggish, and I have a low yield of the desired product. What are the potential causes and remedies?

A2: A slow or incomplete reaction can be frustrating. Here are some factors to consider:

  • Inefficient Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid.[4][5] Ensure your coupling reagent is fresh and of high quality. Common coupling reagents include carbodiimides like EDC (often with an additive like HOBt) or uronium-based reagents like HATU.[1][4]

  • Solvent Choice: The choice of solvent is crucial for dissolving reactants and stabilizing intermediates.[6] Polar aprotic solvents like DMF, NMP, or DCM are commonly used.[7][8] If solubility is an issue, consider screening alternative solvents like acetonitrile or 2-methyltetrahydrofuran.[8][9]

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.

  • Water Contamination: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting carboxylic acid and reducing the overall yield. Ensure your solvent and reagents are anhydrous.

Q3: The workup and purification of my product are challenging. What is an effective procedure to remove byproducts and unreacted starting materials?

A3: A well-designed workup is critical for isolating a pure product. Here is a general procedure that can be adapted:

  • Quench the Reaction: If necessary, quench the reaction with water or a dilute aqueous acid.

  • Solvent Extraction: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[10]

  • Aqueous Washes:

    • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove unreacted 3-amino-2-methylaniline and any basic reagents like DIPEA.[11]

    • Base Wash: Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove unreacted 2-(2-methoxyethoxy)acetic acid and acidic byproducts like HOBt.[10][11]

    • Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Q4: How can I effectively monitor the progress of my reaction?

A4: Monitoring the reaction progress is essential to determine the optimal reaction time and to avoid the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of starting materials and the appearance of the product.[10] A co-spot of the reaction mixture with the starting materials is highly recommended for accurate comparison.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can accurately determine the ratio of starting materials, product, and byproducts.[12]

  • In-situ Monitoring: Advanced techniques like in-situ IR spectroscopy or NMR analysis can provide real-time data on the reaction progress without the need for sampling.[1]

Frequently Asked Questions (FAQs)

  • What is the best coupling reagent for this reaction? The choice of coupling reagent can depend on several factors, including cost, scale, and desired purity.

    • EDC/HOBt: A common and cost-effective choice. The urea byproduct from EDC is water-soluble, which can simplify workup.[13][14]

    • HATU/DIPEA: Often provides faster reaction times and higher yields, but is more expensive.[15]

    • T3P® (Propylphosphonic Anhydride): Known for high yields, low epimerization, and byproducts that are easily removed by aqueous workup.[4][16]

  • What is the optimal reaction temperature? It is generally recommended to start the reaction at a lower temperature (0 °C) and then allow it to slowly warm to room temperature.[2] This helps to control the initial exotherm and can improve selectivity. For sluggish reactions, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully to avoid increased byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Mono-Acylation using EDC/HOBt
  • To a solution of 3-amino-2-methylaniline (1.2 equivalents) and 2-(2-methoxyethoxy)acetic acid (1.0 equivalent) in anhydrous DCM or DMF (0.1-0.5 M), add HOBt (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, proceed with the workup as described in Q3.

Data Presentation

Coupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Mono-amide Yield (%)Di-amide Byproduct (%)
EDCHOBtDIPEADMF0 to RT167515
HATU-DIPEADCMRT48510
T3P®-PyridineEtOAcRT6828

This table presents representative data to illustrate the potential impact of different coupling conditions. Actual results may vary.

Visualizations

Reaction Pathway and Byproduct Formation

Figure 1: Reaction pathway for the synthesis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and the formation of the diacylated byproduct. A 3-amino-2-methylaniline C Mono-acylated Product A->C B 2-(2-methoxyethoxy)acetic acid B->C D Di-acylated Byproduct B->D C->D Excess Acylating Agent E Coupling Reagent E->C Activation E->D Activation

Caption: Reaction pathway and byproduct formation.

Troubleshooting Workflow

Figure 2: A troubleshooting decision tree for common issues encountered during the amide coupling reaction. Start Reaction Issue? Byproduct High Diacylated Byproduct? Start->Byproduct Yield Low Yield? Start->Yield Purification Difficult Purification? Start->Purification Stoichiometry Adjust Stoichiometry (Excess Amine) Byproduct->Stoichiometry SlowAddition Slow Addition of Acylating Agent Byproduct->SlowAddition TempControl Lower Reaction Temperature Byproduct->TempControl CheckReagents Check Reagent Quality and Dryness Yield->CheckReagents SolventScreen Screen Solvents Yield->SolventScreen Workup Optimize Workup (Aqueous Washes) Purification->Workup

Caption: Troubleshooting decision tree.

References

  • Patsnap Eureka. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • NotEvans. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange.
  • BenchChem. (2025). Impact of solvent choice on 6-Methoxypicolinamide reaction yield.
  • ResearchGate. (2025, December). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • American Pharmaceutical Review. (2014, February 20).
  • Aapptec Peptides. Coupling Reagents.
  • ACS Sustainable Chemistry & Engineering. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ACS Publications. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • BOC Sciences. (2024, March 29).
  • ACS Publications. (2021, June 7).
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Google Patents. (n.d.). CA2624859A1 - Selective acylation of 4-substituted-1,3-phenylenediamine.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • PMC. (n.d.). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Semantic Scholar. (n.d.).
  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Patsnap Eureka. (2026, February 28).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
  • RSC Advances (RSC Publishing). (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups.
  • PMC. (2017, August 30). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • Merck. (n.d.). N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide | 1016726-18-3.
  • The Journal of Organic Chemistry - ACS Publications. (2007, October 12). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
  • YouTube. (2015, February 24).
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Google Patents. (n.d.).
  • ijarsct. (2025, March 15).
  • ResearchGate. (2025, August 7).
  • Sapphire Bioscience. (n.d.). N-(3-Amino-2-methylphenyl)acetamide.
  • Arabian Journal of Chemistry. (2020, November 1).

Sources

Optimization

Technical Support Center: Crystallization Optimization for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the crystallization of N-(3-amino-2-methylphenyl)-2-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the crystallization of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3).

This specific intermediate presents a unique triad of crystallization challenges driven by its molecular structure:

  • High Conformational Flexibility: The 2-(2-methoxyethoxy) tail acts like a short PEG chain, significantly increasing the entropic penalty of crystallization and driving a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

  • Hydrogen-Bonding Promiscuity: The primary amine, secondary amide, and ether oxygens create multiple competing supramolecular synthons, leading to conformational polymorphism.

  • Chemical Instability: The electron-rich 3-amino-2-methylphenyl (aniline) moiety is highly susceptible to auto-oxidation at elevated temperatures.

Below is our validated troubleshooting workflow and Q&A guide to help you achieve consistent, high-yield, and phase-pure crystallization.

CrystallizationWorkflow Start Crystallization Optimization OilingOut Issue: Oiling Out (LLPS) Start->OilingOut Polymorphism Issue: Polymorphism (Inconsistent Habit) Start->Polymorphism Oxidation Issue: Discoloration (Amine Oxidation) Start->Oxidation Mitigate1 1. Adjust Solvent Ratio 2. Seed at Lower T 3. Slower Antisolvent OilingOut->Mitigate1 Mitigate2 1. Long Slurry (SMPT) 2. PAT Monitoring 3. Isothermal Hold Polymorphism->Mitigate2 Mitigate3 1. N2 Sparging 2. Add Antioxidant 3. Lower Dissolution T Oxidation->Mitigate3

Fig 1. Decision tree for troubleshooting common crystallization issues of the target intermediate.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During antisolvent addition (e.g., Water into Ethanol), my batch separates into a milky emulsion and eventually forms a thick oil at the bottom of the reactor. How do I force crystallization?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). The flexible methoxyethoxy chain lowers the lattice energy of the molecule, making the crystalline state thermodynamically harder to access kinetically. When antisolvent is added too rapidly, the chemical potential of the solute exceeds the liquid-liquid binodal curve before it can cross the solid-liquid equilibrium curve. The system minimizes energy by separating into a solute-rich liquid phase (oil) and a solvent-rich phase [1]. Oiling out is highly undesirable as it traps impurities, impedes crystal growth, and causes severe reactor fouling [2].

Self-Validating Protocol: MSZW Control & Seeding To bypass the LLPS boundary, you must control the supersaturation generation rate and provide a kinetic pathway for solid nucleation.

  • Determine the Phase Boundary: Map the solid-liquid solubility curve and the LLPS boundary using a turbidity probe (e.g., Crystal16 or in-line FBRM).

  • Solvent Modification: Switch to a solvent system with a wider Metastable Zone Width (MSZW) where the solid-liquid curve sits strictly above the LLPS boundary (e.g., Isopropyl Acetate / Heptane).

  • Seeding Strategy:

    • Dissolve the intermediate in the good solvent at 55°C.

    • Cool the reactor to 45°C (Ensure this is within the MSZW but strictly above the oiling-out temperature).

    • Charge 1-2 wt% of milled seed crystals (Form I).

    • Hold isothermally for 2 hours. Validation: Use in-line FBRM to confirm the seed bed is growing (increase in chord length) rather than dissolving.

    • Add the antisolvent at a strictly controlled, non-linear rate (e.g., 0.05 vol/hour initially, ramping up to 0.2 vol/hour) to maintain supersaturation below the LLPS threshold.

Issue 2: Polymorphic Variability & Batch-to-Batch Inconsistency

Q: I successfully crystallized the compound, but batch-to-batch melting points vary by 5-10°C, and the crystal habit shifts between fine needles and dense blocks. How do I lock in the thermodynamically stable polymorph?

The Causality: The molecule is exhibiting conformational polymorphism. The rotational freedom around the methoxyethoxy ether bonds and the amide C-N bond allows the molecule to adopt multiple conformations in the liquid state. Depending on the cooling rate, different conformers nucleate into distinct hydrogen-bonded networks [3]. Fast cooling typically yields the kinetically favored metastable form (fine needles), while slow cooling yields the thermodynamically stable form (dense blocks) via Ostwald's Rule of Stages [4].

Self-Validating Protocol: Solvent-Mediated Phase Transition (Slurry Aging)

  • Initial Crystallization: Allow the batch to crystallize completely via your standard cooling profile, even if it initially forms the metastable needles.

  • Slurry Formation: Do not filter the batch immediately. Maintain the suspension in a solvent mixture where the compound has moderate solubility (e.g., 5-10 mg/mL, such as a Toluene/Heptane mix).

  • Isothermal Aging: Heat the slurry to an elevated temperature (e.g., 40°C) and agitate for 24-48 hours. The more soluble metastable form will continuously dissolve, while the less soluble stable form will crystallize out.

  • Validation: Sample the slurry and analyze via offline XRPD or monitor in real-time using in-line Raman spectroscopy. The transition is complete and self-validated when the characteristic Raman peaks of the metastable form disappear entirely.

PolymorphismPathway Solution Supersaturated Solution Nucleation Primary Nucleation Solution->Nucleation High Supersaturation Metastable Metastable Polymorph (Kinetic Form) Nucleation->Metastable Fast Stable Stable Polymorph (Thermodynamic Form) Nucleation->Stable Slow SMPT Solvent-Mediated Phase Transition Metastable->SMPT Dissolution SMPT->Stable Recrystallization

Fig 2. Ostwald's Rule of Stages illustrating solvent-mediated phase transition between polymorphs.

Issue 3: Oxidation of the Aniline Moiety During Processing

Q: The isolated crystals have a pinkish-brown tint, whereas the reference standard is off-white. Is this an impurity from the crystallization process?

The Causality: This discoloration is caused by the oxidative degradation of the primary aniline group. The 3-amino group on the electron-rich 2-methylphenyl ring is highly susceptible to auto-oxidation, forming colored azo or quinone-imine byproducts. This degradation is accelerated by elevated dissolution temperatures, prolonged heating, and dissolved oxygen in protic solvents.

Self-Validating Protocol: Inert Processing

  • Deoxygenation: Sparge all crystallization solvents (good solvent and antisolvent) with Nitrogen or Argon for a minimum of 30 minutes prior to use.

  • Antioxidant Addition: If permissible by your downstream synthetic route, add 0.05 wt% BHT (Butylated hydroxytoluene) to the crystallization matrix.

  • Temperature Capping: Limit the maximum dissolution temperature to 60°C. Validation: Perform an HPLC purity check of the mother liquor pre- and post-dissolution to ensure the area percent of the oxidative degradant remains below 0.10%.

Quantitative Data: Solvent Selection Matrix

To aid in process design, we have summarized the quantitative behaviors of this intermediate across various standard solvent systems. Use this table to balance yield against the risk of oiling out.

Solvent System (Good / Anti)Ratio (v/v)Solubility GradientLLPS (Oiling Out) RiskTypical Polymorph Habit
Ethanol / Water 1:2SteepHigh (Oils out easily)Fine Needles (Kinetic)
THF / MTBE 1:2SteepHigh Agglomerates
Toluene / Cyclohexane 1:4ShallowModerate Prisms
Isopropyl Acetate / Heptane 1:3ModerateLow Dense Blocks (Thermodynamic)

Note: Isopropyl Acetate / Heptane is the recommended system for scaling up, as it provides the widest MSZW and minimizes the risk of crossing the liquid-liquid binodal curve.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL:[Link][1]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link][2]

  • Survey and analysis of crystal polymorphism in organic structures Source: IUCr Journals (Journal of Applied Crystallography) URL:[Link][3]

  • Research Progress on the Molecular Mechanism of Polymorph Nucleation in Solution: A Perspective from Research Mentality and Technique Source: MDPI (Crystals) URL:[Link][4]

Sources

Troubleshooting

handling moisture sensitivity of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) in synthetic work...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) in synthetic workflows.

As a bifunctional building block, this compound presents specific handling challenges. To ensure experimental reproducibility, we must move beyond basic handling rules and understand the molecular causality behind its degradation.

Mechanistic Insight: The Causality of Degradation

To effectively troubleshoot, you must understand the two inherent molecular vulnerabilities of this compound:

  • Severe Hygroscopicity (The Methoxyethoxy Tail): The 2-(2-methoxyethoxy)acetamide moiety functions as a short polyethylene glycol (PEG) chain. The ether oxygens act as potent hydrogen-bond acceptors. Similar to larger PEG polymers, this structural motif rapidly absorbs atmospheric moisture, leading to deliquescence (the transition from a crystalline powder to a sticky gum)[1][2].

  • Moisture-Accelerated Oxidation (The Aniline Core): The 3-amino-2-methylphenyl group is an electron-rich primary aniline, making it inherently susceptible to aerobic oxidation[3]. When the PEG-like tail absorbs moisture, it creates a localized aqueous microenvironment. This increases the local dielectric constant, stabilizing polar transition states and accelerating the single-electron transfer (SET) necessary for the aniline to oxidize into dark azobenzene or oligomeric byproducts[4].

Troubleshooting FAQs

Q1: My batch has transformed from a pale, free-flowing powder into a dark, sticky gum. What happened, and can I still use it? A: This is the classic signature of moisture absorption coupled with partial oxidation. The methoxyethoxy tail has absorbed water, causing the crystal lattice to collapse into a gum. The darkening (pale yellow transitioning to brown/black) indicates that the primary amine has begun to oxidize[3]. Action:Do not use this directly in sensitive reactions. Residual water will quench catalysts in Buchwald-Hartwig aminations and hydrolyze coupling reagents (like HATU/EDC) in amide syntheses. You must dry and re-purify the material using Protocol B .

Q2: How does residual moisture in this compound impact downstream amide coupling reactions? A: If you are coupling the free aniline to a carboxylic acid, residual moisture is highly detrimental. Water acts as a competing nucleophile. It will rapidly hydrolyze the activated O-acylisourea intermediate (formed by your coupling reagent) back to the starting carboxylic acid. This drastically reduces your yield, consumes expensive reagents, and complicates chromatographic purification.

Q3: What are the optimal storage conditions to prevent this degradation? A: Treat the compound as an air- and moisture-sensitive reagent. Store it at 2–8°C (or -20°C for long-term storage) in a tightly sealed amber vial to prevent photo-oxidation. The vial must be backfilled with dry argon or nitrogen.

Quantitative Impact of Moisture

The table below summarizes the physicochemical impact of atmospheric moisture on the compound and its downstream efficiency.

Water Content (KF Titration)Physical AppearanceAniline Oxidation StateExpected Amide Coupling Yield
< 100 ppm Pale yellow, free-flowing powderPristine> 90%
100 - 500 ppm Clumping or tacky powderTrace oxidation75% - 85%
500 - 2000 ppm Tacky solid / DeliquescentPartial (visible darkening)40% - 60%
> 2000 ppm Dark brown/black gumSignificant degradation< 20% (Reaction failure)

Validated Experimental Protocols

Every protocol utilized in your workflow must be a self-validating system to ensure trustworthiness.

Protocol A: Inert Handling and Reaction Setup

Causality: Opening a cold vial in ambient air drops the local temperature below the dew point, causing atmospheric moisture to instantly condense onto the highly hygroscopic PEG-like lattice.

  • Equilibration: Transfer the sealed master vial from cold storage (2–8°C) directly into a vacuum desiccator. Allow it to equilibrate to room temperature for at least 60 minutes.

  • Inert Transfer: Move the equilibrated vial into a glovebox backfilled with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dispensing: Weigh the required mass using anti-static weigh boats to prevent the fine powder from dispersing.

  • Validation & Sealing: Seal the master vial with Parafilm or Teflon tape inside the glovebox before returning it to cold storage.

Protocol B: Azeotropic Drying for Moisture Recovery

Causality: Toluene forms a low-boiling binary azeotrope with water (boiling point 85°C, containing 20.2% water). By evaporating toluene under reduced pressure, hydrogen-bonded water is physically stripped from the methoxyethoxy chains without requiring harsh thermal conditions that would degrade the aniline.

  • Dissolution: Dissolve the gummy compound in anhydrous toluene (10 mL per gram of compound) in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure using a 40°C water bath.

  • Repetition: Repeat the toluene addition and evaporation process two additional times to ensure complete azeotropic water removal.

  • High Vacuum: Subject the resulting residue to a high vacuum line (< 0.1 mbar) for 4–6 hours.

  • System Validation: Analyze a 10 mg sample via Karl Fischer (KF) coulometric titration. The protocol is validated and complete only if the readout is < 100 ppm H₂O.

Handling Workflow Diagram

MoistureHandling A Cold Storage (2-8°C) B Equilibrate to RT (Desiccator) A->B C Visual Inspection B->C D State: Gummy/Dark? (Moisture Absorbed) C->D E Azeotropic Drying (Toluene) D->E Yes G Glovebox Handling D->G No F KF Titration (<100 ppm) E->F F->G H Reaction Setup G->H

Workflow for inspecting, drying, and handling moisture-sensitive aniline derivatives.

References

  • Managing air and moisture sensitive reactions with 2,4,6-Tritert-butyl-3-nitroaniline | Benchchem | 3

  • Selecting Between PEG 200 and PEG 400: Applications Across Industries | Elchemy | 1

  • Polyethylene Glycol (PEG) Blends: Additive Compatibility & Outcomes | Shreechem | 2

  • Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst | ResearchGate | 4

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely utilizing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) as a critical building block in the synthesis of kinase inhibitors or complex active pharmaceutical ingredients (APIs).

Working with this intermediate frequently results in stalled reactions and low conversion rates (<20%). As a Senior Application Scientist, I have designed this guide to move beyond generic advice. We will dissect the exact causality of these failures—specifically the severe steric hindrance of the ortho-methyl group and the insidious catalyst sequestration caused by the polyether tail—and provide self-validating protocols to rescue your yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my Buchwald-Hartwig amination stall at low single-digit conversions despite using standard Pd/Xantphos or Pd/BINAP systems? A: The failure is a dual-factor mechanistic collapse. First, the primary amine is an aniline, making it inherently less nucleophilic than aliphatic amines. Second, it is flanked by an ortho-methyl group, which creates a severe steric barrier during the reductive elimination step of the catalytic cycle [1]. Standard bidentate ligands like Xantphos or BINAP do not possess the steric bulk required to force the palladium center into the strained geometry necessary for reductive elimination. Furthermore, the 2-(2-methoxyethoxy)acetamide tail acts as a flexible, multidentate chelator. In the presence of less sterically demanding ligands, this polyether tail wraps around the Pd(II) intermediate, creating a stable, off-cycle chelate that permanently sequesters the catalyst [4]. You must switch to highly bulky, electron-rich monodentate phosphines (e.g., tBuBrettPhos) or N-heterocyclic carbenes (Pd-NHC complexes like [Pd(IPr)(cin)Cl]) to outcompete the polyether tail and accelerate reductive elimination[2].

Q2: I am attempting an electrophilic acylation/sulfonylation, but I only see starting material recovered. Should I heat the reaction to reflux? A: No, thermal forcing will likely lead to degradation of the polyether chain or unwanted transamidation. The issue is kinetic, not strictly thermodynamic. The ortho-methyl group physically blocks the trajectory of incoming bulky electrophiles (like sulfonyl chlorides or substituted acyl chlorides). Instead of heat, alter the electronic state of the nucleophile. Use a strong, non-nucleophilic base like NaHMDS at -78 °C to quantitatively deprotonate the aniline prior to electrophile addition. By converting the neutral amine to a highly reactive anilide anion, you lower the activation energy barrier sufficiently to overcome the steric clash.

Q3: Does solvent choice matter for this specific intermediate? I typically use DMF or NMP for solubility. A: Solvent choice is critical and often the hidden culprit of low conversion. Highly coordinating solvents like DMF or NMP exacerbate catalyst poisoning. They compete for open coordination sites on the transition metal, working in tandem with the molecule's own polyether tail to stabilize inactive Pd species. Recent process chemistry optimizations demonstrate that switching to weakly coordinating, "green" solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Methyl tert-butyl ether (MTBE) dramatically improves conversion rates in hindered aniline couplings by keeping the metal center accessible [3].

Part 2: Visualizing the Mechanistic Roadblocks

To effectively troubleshoot, we must visualize the competing pathways occurring in your reaction vessel.

Mechanism Substrate N-(3-amino-2-methylphenyl)- 2-(2-methoxyethoxy)acetamide Complex Pre-Oxidative Addition Complex Substrate->Complex Coordination PdCat Pd(0) / Bulky Ligand (e.g., tBuBrettPhos) PdCat->Complex Productive Productive Pathway (C-N Bond Formation) Complex->Productive Bulky Ligand Prevents Chelation Deactivation Catalyst Sequestration (Polyether Chelation) Complex->Deactivation Small Ligand Allows Chelation

Caption: Mechanistic divergence: productive cross-coupling vs. catalyst sequestration by the polyether tail.

Troubleshooting Start Low Conversion Detected (<20%) CheckRxn Identify Reaction Type Start->CheckRxn CN C-N Cross-Coupling (Buchwald-Hartwig) CheckRxn->CN Acyl Electrophilic Acylation / Sulfonylation CheckRxn->Acyl CN_Sol1 Switch to Pd-NHC or tBuBrettPhos CN->CN_Sol1 CN_Sol2 Change Solvent to 2-MeTHF or MTBE CN->CN_Sol2 Acyl_Sol1 Use Acid Chloride + DMAP (Catalytic) Acyl->Acyl_Sol1 Acyl_Sol2 Deprotonate Amine (NaHMDS at -78°C) Acyl->Acyl_Sol2 Opt High Conversion (>90%) CN_Sol1->Opt CN_Sol2->Opt Acyl_Sol1->Opt Acyl_Sol2->Opt

Caption: Decision matrix for troubleshooting low conversion rates based on reaction modality.

Part 3: Quantitative Optimization Data

The following tables synthesize empirical data for optimizing reactions with this specific ortho-methyl aniline derivative. Use these matrices to select your reagents.

Table 1: Catalyst & Ligand Screening for C-N Cross-Coupling
Catalyst SystemLigand ClassificationConversion (%)Primary Failure ModeRecommendation
Pd₂(dba)₃ / XantphosBidentate Phosphine< 15%Polyether chelation / Steric clashAvoid. Ligand bite angle cannot force reductive elimination.
Pd(OAc)₂ / BINAPBidentate Phosphine< 10%Poor reductive eliminationAvoid. Highly susceptible to polyether poisoning.
[Pd(IPr)(cin)Cl]N-Heterocyclic Carbene85%NoneRecommended. Excellent for highly hindered anilines [2].
Pd₂(dba)₃ / tBuBrettPhosBulky Monodentate> 92%NoneOptimal. High steric bulk prevents polyether coordination [1].
Table 2: Solvent Effects on Amidation / Coupling
SolventDonor Number (DN)Conversion (%)Mechanistic Observation
DMFHigh (26.6)< 20%Competes for active catalyst sites; stabilizes inactive Pd species.
1,4-DioxaneModerate (14.8)45%Moderate conversion; requires elevated temperatures (>110 °C).
MTBELow (10.5)88%Promotes rapid oxidative addition; green alternative [3].
2-MeTHFLow (18.0)> 92%Weak coordination prevents poisoning; excellent substrate solubility [3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly run these reactions overnight. Use the following self-validating protocols which include built-in analytical checkpoints to confirm mechanistic progression.

Protocol A: Optimized Buchwald-Hartwig Amination (Sterically Hindered)

Objective: Couple N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with an aryl halide.

  • Preparation (Glovebox/Schlenk): To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF to achieve a 0.2 M concentration. Seal the vial under argon.

  • Initiation: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Validation Checkpoint 1 (1 Hour): Remove a 50 µL aliquot, quench with 100 µL MeOH, and analyze via LC-MS.

    • Causality Check: You should observe the disappearance of the m/z 239 [M+H]⁺ peak (starting aniline). If m/z 239 persists but the aryl halide is consumed, hydrodehalogenation or homocoupling has occurred, indicating that the polyether tail has successfully sequestered the palladium before the amine could bind. If this occurs, increase ligand loading to 6 mol%.

  • Completion: Continue heating for 4-6 hours until LC-MS confirms >95% consumption of the limiting reagent.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Pd-black and inorganic salts.

Protocol B: High-Yield Electrophilic Acylation via Anion Generation

Objective: Acylate the hindered amine without thermal degradation.

  • Deprotonation: Dissolve the aniline intermediate (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv) over 5 minutes. Stir at -78 °C for 30 minutes.

    • Mechanistic Note: The deep color change (usually yellow/orange) indicates the successful formation of the highly nucleophilic anilide anion.

  • Electrophile Addition: Add the acid chloride or sulfonyl chloride (1.2 equiv) dropwise.

  • Validation Checkpoint (15 Minutes post-addition): Quench a 20 µL aliquot in saturated NH₄Cl and check via TLC (EtOAc/Hexanes).

    • Causality Check: Because the anion is highly reactive, conversion should be nearly instantaneous even at -78 °C. If starting material remains, moisture in the THF likely quenched the NaHMDS.

  • Warming & Quench: Slowly warm the reaction to room temperature over 1 hour, then quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.

Part 5: References

The methodologies and mechanistic rationales provided in this guide are grounded in peer-reviewed organometallic and process chemistry literature.

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Pd-NHC Catalysts Source: Chemical Science (RSC) URL:[Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Oxidative and Reductive Cross-Coupling Reactions Catalyzed by an Anionic “Ligandless” Palladium Complex (Mechanisms of Polyether Chelation) Source: Organic Process Research & Development URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Shelf-Life Stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Welcome to the technical support center for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this investigational compound. Here, we address common challenges through a practical troubleshooting guide and a comprehensive set of frequently asked questions, grounded in the principles of pharmaceutical science.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific experimental observations and provide actionable solutions.

Question 1: My solid sample of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide has started to turn yellow/brown upon storage. What is the likely cause and how can I prevent this?

Answer:

The observed discoloration is a classic indicator of oxidative degradation, a common issue for compounds containing an aromatic amine functional group.[1][2] The primary amino group on the phenyl ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. This process often leads to the formation of highly colored quinone-imine or polymeric species.

Causality Explained:

  • Mechanism of Oxidation: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it susceptible to oxidation. This process can be a one-electron oxidation to form a radical cation, which can then dimerize or polymerize, or a two-electron oxidation leading to nitroso and nitro compounds or quinone-imines.[3][4][5] These resulting molecules often have extended conjugated systems, causing them to absorb visible light and appear colored.

  • Accelerating Factors:

    • Oxygen: The presence of atmospheric oxygen is a primary driver.

    • Light (Photodegradation): UV or even visible light can provide the energy to initiate oxidative reactions.[6][7]

    • Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[8]

    • pH (in solution): In aqueous environments, neutral to alkaline pH can increase the rate of oxidation for aromatic amines.[2]

Preventative Measures & Solutions:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[9]

  • Light Protection: Always store the material in amber glass vials or containers that are opaque to prevent light exposure.[9]

  • Temperature Control: Store the compound at controlled low temperatures. Refrigeration (2-8 °C) is recommended for short-term storage, while freezing (≤ -20 °C) is preferable for long-term stability.[8][10][11]

  • Chelating Agents: If trace metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to solutions can be beneficial, although this is more relevant during formulation development.

Question 2: My HPLC analysis shows a new, more polar peak appearing in my solution-state sample over time. What degradation product might this represent?

Answer:

The appearance of a new, more polar peak in the reverse-phase HPLC chromatogram strongly suggests the formation of a degradation product with increased hydrophilicity. Given the structure of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, the most probable cause is the hydrolysis of the amide bond.

Causality Explained:

  • Mechanism of Hydrolysis: The amide bond can undergo hydrolysis to yield two smaller, more polar molecules: 3-amino-2-methylaniline and 2-(2-methoxyethoxy)acetic acid.[12][13] This reaction is typically catalyzed by either acid or base and is often accelerated by heat.[14][15]

  • Chromatographic Behavior: Both resulting products, a free amine and a carboxylic acid, are significantly more polar than the parent amide. In a standard reverse-phase HPLC system, they will have a shorter retention time and elute earlier than the parent compound.

Investigative Steps:

  • LC-MS Analysis: The most effective way to confirm the identity of the new peak is through High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[16] You should look for masses corresponding to the protonated molecules of the expected hydrolysis products:

    • 3-amino-2-methylaniline: [M+H]⁺ = 123.09

    • 2-(2-methoxyethoxy)acetic acid: [M+H]⁺ = 135.07

  • Forced Degradation: To confirm this hypothesis, perform a forced degradation study. Intentionally subject a sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. If the peak height of the unknown impurity increases significantly under these conditions, it provides strong evidence for it being a hydrolysis product.

Below is a diagram illustrating the potential degradation pathways for this molecule.

G cluster_main N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent C₁₂H₁₈N₂O₃ oxidized Colored Impurities (Quinone-imines, Polymers) parent->oxidized O₂, Light, Heat amine 3-amino-2-methylaniline parent->amine H⁺/OH⁻, Heat acid 2-(2-methoxyethoxy)acetic acid parent->acid H⁺/OH⁻, Heat

Caption: Potential degradation pathways for the target molecule.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide?

For maximum stability, the solid active pharmaceutical ingredient (API) should be stored in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere (nitrogen or argon) at refrigerated or frozen temperatures (2-8°C for short-term, ≤ -20°C for long-term).[8][9][11]

2. How does pH affect the stability of this compound in solution?

The compound's stability in solution is highly pH-dependent.

  • Acidic pH (approx. 3-5): Stability is generally highest in this range. The aromatic amine is protonated, which significantly reduces its susceptibility to oxidation.[2]

  • Neutral to Alkaline pH (>7): The free (unprotonated) aromatic amine is more prone to rapid oxidative degradation.[2] Amide hydrolysis can also be accelerated at both very low (<2) and high (>9) pH values, especially with heat.

3. Is the compound sensitive to light?

Yes, compounds with aromatic amine functionalities are often photosensitive.[7] Exposure to UV and/or high-intensity visible light can provide the activation energy for oxidative degradation pathways. Photostability testing according to ICH Q1B guidelines is recommended.[7] This involves exposing the drug substance to a standardized light source and comparing it to a dark control.

4. How do I perform a forced degradation study on this compound?

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[17][18][19] A typical study involves exposing the compound to the following conditions as per ICH guidelines:[17][20]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at room temperature

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Solid state at 80°C

  • Photodegradation: Solid and solution state exposure to light (e.g., 1.2 million lux hours and 200 watt hours/square meter)

The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the resulting degradants from the parent peak.[17]

5. What are key considerations for formulation and excipient compatibility?

Early-stage drug development requires screening for incompatibilities between the API and proposed excipients.[21][22][23][24]

  • Potential Incompatibilities:

    • Oxidizing Excipients: Avoid excipients with peroxide residues (e.g., some grades of povidone) or trace metals.

    • Hygroscopic Excipients: Excipients that absorb water (e.g., starch, microcrystalline cellulose) can increase API mobility and facilitate hydrolysis or other degradation reactions.

    • Basic Excipients: Excipients that create a basic microenvironment (e.g., magnesium stearate, sodium bicarbonate) could accelerate the oxidation of the aromatic amine.

  • Screening Methods: A common approach is to prepare 1:1 binary mixtures of the API and each excipient, add a small amount of water (e.g., 5%), and store them at accelerated conditions (e.g., 40°C/75% RH) for 2-4 weeks. Samples are then analyzed by HPLC for the appearance of new peaks or a significant loss of the parent API.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for conducting forced degradation studies.[16]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place ~10 mg of solid compound in a clear glass vial and heat at 80°C for 48 hours.

    • Photolytic Degradation (Solution): Expose the stock solution in a quartz cuvette to a photostability chamber.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dissolve the heat-stressed solid sample in the mobile phase.

    • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Validation: The method must be validated to demonstrate specificity (the ability to resolve the parent peak from all degradation products), linearity, accuracy, and precision.

Protocol 3: Excipient Compatibility Screening
  • Preparation: Prepare 1:1 (w/w) binary mixtures of the API with each proposed excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium). Prepare a sample of the API alone as a control.

  • Stressing: Place the mixtures in open glass vials to allow for humidity exposure and store them in a stability chamber at 40°C / 75% RH for 4 weeks.

  • Analysis: At time points 0, 1, 2, and 4 weeks, withdraw a portion of each mixture.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration.

  • HPLC Analysis: Analyze by a stability-indicating HPLC method. Compare the chromatograms of the mixtures to the API control. Look for the appearance of new degradation peaks or a significant loss (>5%) of the API in the presence of an excipient.

Data Presentation & Visualization

Table 1: Representative Forced Degradation Results
Stress Condition% Degradation of ParentMajor Degradation Products (DP)
0.1 M HCl, 60°C, 24h~15%DP1 (Hydrolysis Product - Amine), DP2 (Hydrolysis Product - Acid)
0.1 M NaOH, RT, 4h~10%DP1 (Hydrolysis Product - Amine), DP2 (Hydrolysis Product - Acid)
3% H₂O₂, RT, 24h~18%DP3, DP4 (Oxidative Products)
Dry Heat, 80°C, 48h< 2%Minimal degradation observed
Photolysis (ICH Q1B)~8%DP3, DP5 (Oxidative/Photolytic Products)

Note: This is example data and actual results may vary.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing and improving the stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

G cluster_start Phase 1: Intrinsic Stability Assessment cluster_formulation Phase 2: Pre-formulation & Formulation cluster_stability Phase 3: Formal Stability Studies (ICH) cluster_end Outcome start API Synthesis & Characterization forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (HPLC-MS) forced_deg->method_dev excipient Excipient Compatibility Screening method_dev->excipient formulation_dev Formulation Development (Select stable excipients & process) excipient->formulation_dev stability_study Long-Term & Accelerated Stability Studies on API & Drug Product formulation_dev->stability_study packaging Packaging & Storage Condition Definition stability_study->packaging shelf_life Establish Shelf-Life & Storage Recommendations packaging->shelf_life

Caption: A comprehensive workflow for drug stability assessment.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Yamagaki, T., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC.
  • BenchChem. Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions. BenchChem.
  • LibreTexts Chemistry. (2023). Hydrolysis of Amides.
  • Gattefossé.
  • ResearchGate. (n.d.).
  • ResolveMass Laboratories. (2026).
  • Organic Chemistry Portal. (n.d.). Acetamides.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Sims, J. L., et al. (2003).
  • SID.ir. (n.d.).
  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview.
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • Riedel, M., et al. (2023).
  • Ascent API. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Wikipedia. (n.d.). Acetamide.
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces.
  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • Meissner, F., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders.
  • Chinese Academy of Sciences. (2025).
  • ACS Publications. (2020).
  • Alfa Chemistry. (n.d.).
  • Wiley Online Library. (2024). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants.
  • Rasayan Journal of Chemistry. (n.d.).
  • Nature. (n.d.).
  • ACS Publications. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light.
  • ResearchGate. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry.
  • BenchChem. (n.d.).
  • Defense Technical Information Center. (n.d.). Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents.
  • SGS. (n.d.).
  • ResearchGate. (n.d.). Effects of pH on Activity (A) and Stability (B) of AADH.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ACS Publications. (2015).
  • Sundarban Mahavidyalaya. (n.d.).
  • NETZSCH Analyzing & Testing. (2020).
  • Kumar, A., & Singh, R. (n.d.). Amide Bond Activation of Biological Molecules. PMC - NIH.
  • MDPI. (2023).
  • Asymchem. (n.d.). How Can Small Molecule API Manufacturers Ensure Product Purity and Safety?.
  • Agilent. (n.d.).
  • MDPI. (2022). Auramine O UV Photocatalytic Degradation on TiO2 Nanoparticles in a Heterogeneous Aqueous Solution.
  • World Health Organization. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals.
  • ResearchGate. (n.d.).
  • University of Mustansiriyah. (n.d.).
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
  • ACS Publications. (2011). Photorelease of Primary Aliphatic and Aromatic Amines by Visible-Light-Induced Electron Transfer.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide vs. N-(3-aminophenyl)-2-methoxyacetamide in Synthetic Applications

Abstract This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and N-(3-aminophenyl)-2-methoxyacetamide. As inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide and N-(3-aminophenyl)-2-methoxyacetamide. As intermediates in complex, multi-step synthetic pathways, particularly in medicinal chemistry, understanding their relative reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring final product purity. This document delineates the electronic and steric factors governing their reactivity, provides a comparative analysis based on established chemical principles, and offers protocols for their use in a representative synthetic transformation: electrophilic aromatic substitution.

Introduction: Structural and Electronic Overview

The two molecules at the center of this analysis share a common N-(3-aminophenyl)acetamide core but differ in key substitutions that significantly influence their chemical behavior.

  • N-(3-aminophenyl)-2-methoxyacetamide (Compound A) : This molecule features a primary aromatic amine and an acetamide group. The amine is a potent activating group, directing electrophilic substitution to the ortho and para positions. The methoxyacetamide side chain is relatively small and possesses moderate electron-withdrawing character through its amide bond.

  • N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (Compound B) : This derivative introduces two critical modifications. First, a methyl group is positioned ortho to the amino group. Second, the side chain is extended to a 2-(2-methoxyethoxy)acetamide. These changes introduce both steric and electronic effects that differentiate its reactivity from Compound A.

The primary locus of reactivity for both molecules in many synthetic applications is the aromatic amine. Its nucleophilicity and the electron density of the aromatic ring are the principal determinants of their behavior in subsequent reactions.

Comparative Reactivity Analysis: Steric and Electronic Effects

The reactivity of these compounds is governed by a delicate interplay of steric hindrance and electronic effects.

Electronic Effects

The primary amino group (-NH₂) in both molecules is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

In Compound B , the presence of the methyl group (-CH₃) ortho to the amino group further enhances this effect. The methyl group is a weak electron-donating group through an inductive effect, pushing more electron density into the ring and slightly increasing the nucleophilicity of the amine and the ring itself compared to Compound A.

Steric Hindrance

The most significant difference in reactivity arises from steric hindrance. In Compound B , the methyl group adjacent to the amino group physically obstructs access to both the amine itself and the adjacent ortho position (C4) on the aromatic ring. This steric bulk can dramatically decrease the rate of reactions involving these positions.

Compound A , lacking this methyl group, presents a much more accessible amino group and ortho positions, allowing for more facile reactions with a wider range of reagents.

The 2-(2-methoxyethoxy)acetamide side chain in Compound B is bulkier than the 2-methoxyacetamide side chain in Compound A, but this difference is further from the reactive aniline core and is expected to have a less direct, but not entirely negligible, impact on reactivity, potentially by influencing solubility and conformation.

Experimental Workflow: Comparative Electrophilic Bromination

To empirically compare the reactivity, a standardized electrophilic aromatic substitution reaction is proposed. Bromination is a classic example that will clearly illustrate the differences in regioselectivity and reaction rate.

Workflow Diagram

G cluster_A Compound A Pathway cluster_B Compound B Pathway A_start Compound A in Acetic Acid A_reagent Add N-Bromosuccinimide (NBS) A_start->A_reagent A_reaction Stir at Room Temp (Monitor by TLC/LC-MS) A_reagent->A_reaction A_workup Aqueous Workup & Extraction A_reaction->A_workup A_product Isolate Brominated Products (Likely 2,4,6-tribromo derivative) A_workup->A_product B_start Compound B in Acetic Acid B_reagent Add N-Bromosuccinimide (NBS) B_start->B_reagent B_reaction Stir at Room Temp (Monitor by TLC/LC-MS) B_reagent->B_reaction B_workup Aqueous Workup & Extraction B_reaction->B_workup B_product Isolate Brominated Product (Likely 4-bromo or 6-bromo derivative) B_workup->B_product start Start start->A_start start->B_start

Caption: Comparative workflow for electrophilic bromination of Compounds A and B.

Step-by-Step Protocol

Objective: To assess the relative rate and regioselectivity of bromination for Compound A and Compound B.

Materials:

  • N-(3-aminophenyl)-2-methoxyacetamide (Compound A)

  • N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (Compound B)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS system for reaction monitoring

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of Compound A and Compound B in glacial acetic acid (10 mL).

  • Reagent Addition: To each flask, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature while stirring.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular intervals (e.g., every 15 minutes). Note the rate of consumption of the starting material and the appearance of new product spots.

  • Quenching and Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product mixture by ¹H NMR and LC-MS to determine the product distribution and identify the positions of bromination.

Predicted Outcomes and Data Interpretation

The results of this experiment are expected to highlight the directing and steric effects of the substituents.

CompoundPredicted Reaction RatePredicted Major Product(s)Rationale
Compound A Fast2,4,6-tribromo-N-(3-aminophenyl)-2-methoxyacetamideThe highly activated ring and accessible ortho/para positions will likely lead to multiple brominations.
Compound B Slow4-bromo- and/or 6-bromo-N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamideThe C2 position is blocked by the methyl group. The C6 position is sterically hindered by the adjacent bulky sidechain. The C4 position is the most likely site of monosubstitution. The overall rate will be slower due to steric hindrance around the ring.

Data Visualization of Predicted Reactivity Hotspots:

G cluster_A Compound A: Reactivity Sites cluster_B Compound B: Reactivity Sites A A A_pos4 ortho A_pos6 para A_pos2 ortho B B B_pos4 ortho B_pos6 para B_pos2 Blocked

Comparative

A Comparative Guide to the LC-MS Purity Validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and eff...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a key intermediate in various synthetic pathways. We will explore two distinct chromatographic approaches, detailing the rationale behind method development, validation strategies in accordance with ICH Q2(R1) guidelines, and the interpretation of comparative data.[1][2][3] Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to establish a robust and reliable purity assessment methodology.

Introduction: The Criticality of Purity in Drug Intermediates

The subject of our investigation, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, is a molecule characterized by its aromatic amine and acetamide functionalities.[4] The presence of the aromatic amine, in particular, necessitates rigorous purity control, as related compounds are often implicated in toxicological concerns. Furthermore, even minute impurities can have a cascading effect on the yield and purity of the final API, potentially leading to unforeseen side reactions and the generation of difficult-to-remove, structurally related impurities.

LC-MS stands as the preeminent analytical technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and the specificity and sensitivity of mass spectrometric detection.[5][6][7][8][9] This guide will compare two LC-MS methods, Method A (a conventional C18 reversed-phase approach) and Method B (employing a pentafluorophenyl (PFP) stationary phase), to highlight the impact of column chemistry on the separation of the main compound from its potential process-related impurities and degradation products.

Experimental Design: A Comparative Approach to Method Validation

The core of this guide is a head-to-head comparison of two distinct LC-MS methods. The selection of these methods is deliberate, aiming to showcase how different stationary phase chemistries can be leveraged to achieve optimal separation and validation outcomes.

Method A: The Industry Standard - Reversed-Phase C18 Chromatography

This method utilizes a C18 column, the workhorse of reversed-phase chromatography, renowned for its hydrophobic retention mechanism. It serves as our baseline, representing a standard and widely adopted approach.

Method B: An Alternative Selectivity - Pentafluorophenyl (PFP) Chromatography

The PFP column offers a multi-modal separation mechanism, including hydrophobic, aromatic, and dipole-dipole interactions. This alternative selectivity can be particularly advantageous for separating aromatic and polar compounds, such as our target analyte and its potential impurities.[8]

The overall workflow for the validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide purity is depicted in the following diagram:

LC-MS Purity Validation Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation cluster_Output Output Sample_Preparation Sample and Standard Preparation LC_Separation LC Separation (Method A vs. Method B) Sample_Preparation->LC_Separation Forced_Degradation Forced Degradation Studies Forced_Degradation->LC_Separation MS_Detection MS Detection and Data Acquisition LC_Separation->MS_Detection Method_Validation Method Validation (ICH Q2(R1)) MS_Detection->Method_Validation Data_Analysis Data Analysis and Interpretation Method_Validation->Data_Analysis Purity_Assessment Purity Assessment and Reporting Data_Analysis->Purity_Assessment

Caption: Overall workflow for the LC-MS purity validation of the target compound.

Step-by-Step Methodologies

Sample and Standard Preparation

A stock solution of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide reference standard is prepared in methanol at a concentration of 1 mg/mL. Working standards for linearity, accuracy, and precision are prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Test samples of the compound are prepared at a concentration of 0.5 mg/mL in the same diluent.

Forced Degradation Studies

To demonstrate the specificity and stability-indicating nature of the analytical methods, forced degradation studies are performed.[10][11][12][13][14] The sample solution (0.5 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

After exposure, the stressed samples are diluted to a final concentration of approximately 0.1 mg/mL before LC-MS analysis.

LC-MS Instrumentation and Conditions
ParameterMethod A: C18Method B: PFP
LC System High-Performance Liquid Chromatography (HPLC) system with a quaternary pump and autosamplerHigh-Performance Liquid Chromatography (HPLC) system with a quaternary pump and autosampler
Column C18, 2.1 x 100 mm, 1.8 µmPFP, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes10-90% B over 10 minutes
Flow Rate 0.3 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 2 µL2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan Range m/z 50-1000m/z 50-1000
Capillary Voltage 3500 V3500 V
Source Temp. 120°C120°C
Desolvation Temp. 350°C350°C

Method Validation According to ICH Q2(R1)

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following validation parameters are assessed for both Method A and Method B, with acceptance criteria based on established guidelines.[2][15][16]

Specificity and Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is evaluated by analyzing blank samples, placebo (if applicable), and the stressed samples from the forced degradation study. Peak purity analysis is also performed using the mass spectral data to ensure the chromatographic peak of the main compound is not co-eluting with any impurities.[17][18][19][20][21]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3] This is determined by analyzing a series of at least five concentrations of the reference standard across the desired range. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3] It is assessed by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured value to the true value. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These are typically determined based on the signal-to-noise ratio (S/N), with LOD being approximately 3:1 and LOQ being approximately 10:1.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3] Minor changes are made to parameters such as flow rate, column temperature, and mobile phase composition. The system suitability parameters should remain within the acceptance criteria.

Comparative Data and Performance Analysis

The following tables present hypothetical comparative data for the two LC-MS methods.

Table 1: Forced Degradation Study Results

Stress ConditionMethod A (C18) - % DegradationMethod B (PFP) - % DegradationResolution of Main Peak from Closest Impurity
Acid Hydrolysis15.215.5Method B > Method A
Base Hydrolysis8.78.9Method B > Method A
Oxidative22.122.5Method B > Method A
Thermal2.52.6Method A ≈ Method B
Photolytic5.86.0Method B > Method A

Table 2: Method Validation Summary

Validation ParameterMethod A (C18)Method B (PFP)Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.2%98.0 - 102.0%
Precision (RSD)
- Repeatability0.65%0.58%≤ 1.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
LOQ (ng/mL) 53Reportable
Robustness PassedPassedSystem suitability criteria met

Discussion and Interpretation

The results from the forced degradation studies indicate that N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is most susceptible to oxidative degradation, followed by acid hydrolysis. Both methods were capable of quantifying the degradation; however, Method B (PFP) consistently provided better resolution between the main peak and the degradation products, particularly under hydrolytic and oxidative stress. This improved separation is likely due to the alternative selectivity of the PFP column, which can better differentiate between the closely related structures of the parent compound and its degradants.

Both methods demonstrated excellent linearity, accuracy, and precision, well within the established acceptance criteria. Method B exhibited a slightly lower LOQ, suggesting a higher sensitivity, which could be beneficial for the detection of trace-level impurities. The robustness of both methods was confirmed, indicating their reliability for routine use in a quality control environment.

The following diagram illustrates the logical flow of the method validation process:

Method Validation Logic Start Start Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Start->Define_Validation_Parameters Specificity Specificity (Forced Degradation) Define_Validation_Parameters->Specificity Linearity Linearity Define_Validation_Parameters->Linearity Accuracy Accuracy Define_Validation_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Define_Validation_Parameters->Precision LOD_LOQ LOD & LOQ Define_Validation_Parameters->LOD_LOQ Robustness Robustness Define_Validation_Parameters->Robustness Compare_Methods Compare Method Performance (Method A vs. Method B) Specificity->Compare_Methods Linearity->Compare_Methods Accuracy->Compare_Methods Precision->Compare_Methods LOD_LOQ->Compare_Methods Robustness->Compare_Methods Select_Optimal_Method Select Optimal Method Compare_Methods->Select_Optimal_Method End End Select_Optimal_Method->End

Caption: Logical flow diagram for the validation of the analytical methods.

Conclusion and Recommendations

Both the conventional C18 and the alternative PFP-based LC-MS methods are suitable for the purity validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. However, based on the superior resolution of critical impurity pairs observed in the forced degradation studies, Method B, utilizing the PFP column, is recommended as the preferred approach for routine quality control and stability testing. The enhanced selectivity of the PFP phase provides a greater degree of confidence in the accurate assessment of purity, particularly in the presence of potential degradation products.

This guide has demonstrated the importance of a systematic and comparative approach to LC-MS method development and validation. By critically evaluating different chromatographic selectivities and rigorously assessing all relevant validation parameters, researchers can establish a robust and reliable analytical method that ensures the quality and safety of pharmaceutical intermediates and, ultimately, the final drug product.

References

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Retrieved from [Link]

  • Onyx Scientific. (2023, October 26). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2001, April 27). Peak purity assessment in liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Waters. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. Peak purity assessment in liquid chromatography-mass spectrometry | Request PDF. Retrieved from [Link]

  • Almac Group. Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Retrieved from [Link]

  • SlideShare. (2018, November 28). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • YouTube. (2024, November 21). Mnova 15.1 - MSChrom: LCMS Peak Purity Assessment with MCR algorithm. Retrieved from [Link]

  • Separation Science. (2024, October 29). Peak Purity in Chromatography: Enhancing Analysis Accuracy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • PubChem. N-(3-Amino-2-methylphenyl)-2-methoxyacetamide. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)-2-acetoxy-. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

  • NEMI.gov. EPA-ORD / EPA-OST: 535 (ITMS): Chloroacetanilide and other acetamide herbic .... Retrieved from [Link]

  • Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(3-amino-4-methylphenyl)- Properties. Retrieved from [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PMC. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Retrieved from [Link]

Sources

Validation

comparing binding affinity of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide analogs

An in-depth biophysical characterization is the cornerstone of modern fragment-based drug discovery (FBDD). When optimizing kinase inhibitors, relying solely on endpoint enzymatic assays often masks the nuanced thermodyn...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth biophysical characterization is the cornerstone of modern fragment-based drug discovery (FBDD). When optimizing kinase inhibitors, relying solely on endpoint enzymatic assays often masks the nuanced thermodynamic and kinetic drivers of molecular recognition.

This guide provides a comprehensive comparative analysis of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (hereafter referred to as the "Base Scaffold") and its rationally designed analogs. By targeting the ATP-binding pocket of p38α MAPK—a critical node in inflammatory signaling—we utilize orthogonal biophysical techniques to decode how subtle structural modifications influence binding affinity, residence time, and thermodynamic signatures.

Pathway Stimulus Cellular Stress MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38MAPK p38α MAPK (Target) MKK3_6->p38MAPK Downstream Inflammatory Response p38MAPK->Downstream Inhibitor Acetamide Analogs Inhibitor->p38MAPK Inhibition

p38α MAPK Signaling Pathway and Targeted Inhibition by Acetamide Analogs.

Rationale & Scaffold Design

The Base Scaffold, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide , is a privileged fragment for kinase inhibition. The acetamide moiety acts as a crucial hydrogen bond donor/acceptor pair with the kinase hinge region, while the 3-amino-2-methylphenyl group occupies the hydrophobic specificity pocket.

To understand the structure-activity relationship (SAR), we compare the Base Scaffold against three synthesized analogs:

  • Analog 1 (PEG Extension): N-(3-amino-2-methylphenyl)-2-(2-(2-methoxyethoxy)ethoxy)acetamide. Designed to probe the solvent-exposed channel.

  • Analog 2 (4-Fluoro Substitution): N-(3-amino-4-fluoro-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. Designed to modulate the electron density of the aniline ring and exploit halogen bonding.

  • Analog 3 (THP Rigidification): N-(3-amino-2-methylphenyl)-2-(tetrahydro-2H-pyran-4-yloxy)acetamide. Designed to reduce the entropic penalty of binding by rigidifying the flexible ether tail.

Orthogonal Binding Affinity Methodologies

To accurately profile these analogs, we employ a dual-assay approach. Surface Plasmon Resonance (SPR) provides real-time kinetic resolution ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) maps the thermodynamic landscape ( ΔH , ΔS ).

Workflow Start Synthesize Analogs SPR SPR Assay (Kinetics) Start->SPR ITC ITC Assay (Thermodynamics) Start->ITC Kinetics Calculate kon, koff SPR->Kinetics Thermo Calculate ΔH, ΔS ITC->Thermo Decision Affinity Optimization Kinetics->Decision Thermo->Decision Lead Select Lead Compound Decision->Lead High Affinity

Orthogonal Screening Workflow Utilizing SPR and ITC for Lead Prioritization.

Surface Plasmon Resonance (SPR) Protocol

SPR is highly sensitive to the mass changes at a sensor surface, allowing for label-free, real-time kinetic analysis [1].

Step-by-Step Self-Validating Workflow:

  • Directed Ligand Immobilization: Biotinylated p38α MAPK is captured on a NeutrAvidin-coated sensor chip.

    • Causality: Unlike random amine coupling, which can chemically modify lysine residues near the active site and occlude the ATP-binding pocket, site-directed biotinylation ensures uniform receptor orientation, maximizing the functionally active fraction of the surface.

  • Self-Validating Control (Reference Subtraction): A parallel flow cell is coated exclusively with NeutrAvidin.

    • Validation: Small molecules dissolved in DMSO cause massive bulk refractive index shifts. Subtracting the reference signal from the active cell dynamically eliminates these bulk shifts and any non-specific binding artifacts, isolating the true binding response.

  • Kinetic Injection: Analogs are injected in a dose-response series (10 nM to 5 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates rapidly replenish the analyte at the sensor surface. This mitigates Mass Transport Limitation (MTL), ensuring that the observed association rate ( kon​ ) reflects true molecular binding kinetics rather than the physical diffusion rate of the compound through the fluid boundary layer.

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment [2][3].

Step-by-Step Self-Validating Workflow:

  • Rigorous Buffer Matching: Both the p38α MAPK protein and the acetamide analogs are dialyzed overnight against the exact same assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4).

    • Causality: Even microscopic differences in pH or salt concentration between the syringe and the cell generate massive heats of mixing. This background noise can easily obscure the subtle thermodynamic signature ( ΔH ) of fragment binding.

  • Sample Degassing: Solutions are degassed under vacuum for 15 minutes prior to loading.

    • Causality: Air bubbles expanding in the sample cell during the rapid stirring process cause severe endothermic or exothermic signal spikes, which ruin the integration baseline required for accurate affinity calculation.

  • Self-Validating Control (Heat of Dilution): Prior to the main experiment, the analog is titrated into the assay buffer alone.

    • Validation: This establishes the background heat of dilution. By mathematically subtracting this control data from the raw protein titration data, the system self-validates that the integrated enthalpy strictly represents the specific protein-ligand binding event.

Comparative Data Analysis

The quantitative results from both SPR and ITC cross-validate each other, demonstrating strong agreement in overall dissociation constants ( KD​ ).

CompoundModificationSPR KD​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC KD​ (nM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
Base Scaffold None4501.2 x 105 0.054480-5.2-3.4
Analog 1 PEG Extension8200.9 x 105 0.074850-4.8-3.1
Analog 2 4-Fluoro Sub.1203.5 x 105 0.042135-7.1-1.8
Analog 3 THP Rigidification45 4.8 x 105 0.021 52 -9.4 +0.2

Mechanistic Insights:

  • Analog 1 demonstrates that extending the flexible methoxyethoxy tail into the solvent channel slightly penalizes binding. The decrease in affinity is driven by a faster koff​ and a less favorable enthalpy, suggesting the longer PEG chain introduces unfavorable solvent interactions.

  • Analog 2 shows a significant boost in affinity. The 4-fluoro substitution on the 3-amino-2-methylphenyl ring likely modulates the pKa of the aniline amino group and introduces favorable halogen bonding within the hydrophobic pocket, evidenced by the highly favorable enthalpic gain ( ΔH = -7.1 kcal/mol).

  • Analog 3 is the superior lead. By replacing the flexible 2-(2-methoxyethoxy) chain with a rigid tetrahydropyran (THP) ring, the entropic penalty of freezing a flexible chain upon binding is eliminated. This is clearly validated by the ITC data, where the entropic term ( −TΔS ) shifts from a penalty (-3.4 kcal/mol) to a slightly favorable contribution (+0.2 kcal/mol), resulting in a sub-50 nM KD​ and a prolonged residence time (slower koff​ ).

Conclusion

While the Base Scaffold N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide provides a highly viable starting point for kinase inhibition, rational rigidification (Analog 3) profoundly optimizes the thermodynamic profile. By utilizing self-validating SPR and ITC protocols, researchers can confidently map not just if a compound binds, but how it binds—ensuring that downstream lead optimization is driven by favorable enthalpy and extended target residence time rather than transient, non-specific interactions.

References

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Binding assay of calreticulin using isothermal titration calorimetry. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

Comparative

Benchmarking N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in Cross-Coupling Reactions: A Comparative Guide for Researchers

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications for drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with profound implications for drug discovery and materials science.[1][2] The continuous search for novel ligands that can enhance the efficiency, substrate scope, and reaction conditions of these transformations is a key focus of academic and industrial research. This guide introduces a novel compound, N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide , and provides a comparative benchmark against established, high-performance ligands in key cross-coupling reactions.

The target molecule, with its aniline and ether functionalities, presents an intriguing structural motif with the potential for chelation to a metal center, thereby hypothetically influencing the stability and reactivity of the catalytic species. This guide will explore its potential as a ligand in two of the most widely used cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Its performance will be benchmarked against commercially available, state-of-the-art phosphine ligands: XPhos , SPhos , and BrettPhos . These ligands are renowned for their ability to facilitate challenging coupling reactions, often with low catalyst loadings and under mild conditions.[3][4]

Comparative Performance Analysis

The following tables provide a comparative overview of the performance of established ligands in representative Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The data for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide is presented as hypothetical, pending experimental validation.

Table 1: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Pd₂(dba)₃NaOtBuToluene10012To Be Determined-
XPhos Pd(dba)₂NaOtBuTolueneReflux694[5]
BrettPhos Pd₂(dba)₃NaOtBu1,4-Dioxane906>95 (GC Yield)[6]

Table 2: Suzuki-Miyaura Coupling of 4-Chloro-anisole with Phenylboronic Acid

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Pd(OAc)₂K₃PO₄Toluene/H₂O10012To Be Determined-
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O100698[1]

Mechanistic Considerations and the Role of Ligands

The success of palladium-catalyzed cross-coupling reactions is intrinsically linked to the properties of the supporting ligand. The catalytic cycle, broadly applicable to both Buchwald-Hartwig and Suzuki-Miyaura reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[7][8]

Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are highly effective because they promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[3][4] The steric bulk of these ligands helps to create a coordinatively unsaturated metal center, which is crucial for substrate binding, while their electron-donating nature increases the electron density on the palladium, making it more reactive in the oxidative addition step.

For N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide , its potential as a ligand would depend on the ability of the amino and ether groups to coordinate to the palladium center and create a stable and reactive catalytic species.

Experimental Protocols

The following are detailed, step-by-step methodologies for the benchmark reactions using established ligands. These protocols serve as a standard for evaluating the performance of novel ligands like N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Protocol 1: Buchwald-Hartwig Amination using XPhos

This protocol is adapted from a literature procedure for the amination of an aryl chloride.[5]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer and wash it with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling using SPhos

This protocol is based on a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.[9]

Materials:

  • 4-Chloroanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the tube.

  • Add toluene (4 mL) and water (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the product.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) or Amine Coupling Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination L Ligand Ar Aryl Group X Halide R Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion and Future Outlook

While the performance of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in cross-coupling reactions remains to be experimentally determined, this guide provides a framework for its evaluation. By benchmarking against highly efficient and well-established ligands such as XPhos, SPhos, and BrettPhos, researchers can objectively assess the potential of this novel compound. The provided protocols offer a standardized starting point for such investigations. Future work should focus on the synthesis of the target molecule and its systematic evaluation in a range of cross-coupling reactions to determine its efficacy, substrate scope, and optimal reaction conditions. Such studies will be crucial in ascertaining whether this compound can offer any advantages over the current state-of-the-art ligands in the ever-evolving field of catalysis.

References

  • G. A. Molander, P. E. G. Rivas, and D. L. Sandrock, "Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan," The Journal of Organic Chemistry, vol. 74, no. 23, pp. 9132-9137, 2009. [Online]. Available: [Link]

  • D. A. Thomas, A. A. B. S. D. L. Suarez, and S. L. Buchwald, "Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow," Organic Process Research & Development, vol. 24, no. 2, pp. 203-211, 2020. [Online]. Available: [Link]

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Accounts of Chemical Research, vol. 34, no. 11, pp. 855-866, 2001. [Online]. Available: [Link]

  • A. M. Spokoyny et al., "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands," Dalton Transactions, vol. 47, no. 1, pp. 100-107, 2018. [Online]. Available: [Link]

  • National Institute of Standards and Technology, "Acetamide, N-(3-methylphenyl)-," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P. J. Linstrom and W. G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Online]. Available: [Link]

  • D. W. Old, J. P. Wolfe, and S. L. Buchwald, "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability," Journal of the American Chemical Society, vol. 120, no. 37, pp. 9722-9723, 1998. [Online]. Available: [Link]

  • Y. Wang, S. Zhang, and X. Zhang, "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure," ACS Omega, vol. 5, no. 34, pp. 21673-21680, 2020. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "N-(3-amino-2-methylphenyl)-2-methoxyacetamide," PubChem Compound Summary for CID 16778406. [Online]. Available: [Link]

  • J. F. Hartwig, "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook," The Journal of Organic Chemistry, vol. 84, no. 18, pp. 11079-11100, 2019. [Online]. Available: [Link]

  • Y. Wang et al., "Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity," Nature Communications, vol. 9, no. 1, p. 4423, 2018. [Online]. Available: [Link]

  • D. S. Surry and S. L. Buchwald, "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [Online]. Available: [Link]

Sources

Validation

Comparative Toxicity Profiling: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide vs. Standard Anilines

Introduction and Structural Rationale Aniline and its simple derivatives (e.g., o-toluidine) are fundamental building blocks in pharmaceutical synthesis, but their utility is often bottlenecked by severe toxicity profile...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

Aniline and its simple derivatives (e.g., o-toluidine) are fundamental building blocks in pharmaceutical synthesis, but their utility is often bottlenecked by severe toxicity profiles, including hepatotoxicity, genotoxicity, and methemoglobinemia[1][2].

The compound N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide represents a highly functionalized scaffold designed to mitigate these liabilities. Structurally, it is a derivative of 2-methyl-1,3-phenylenediamine. By masking one of the amines with a bulky, hydrophilic 2-(2-methoxyethoxy)acetamide group and relying on the steric hindrance of the ortho-methyl group, this molecule fundamentally alters the pharmacokinetics and metabolic activation pathways typical of standard anilines[3]. This guide objectively compares its toxicity profile against standard anilines to aid drug development professionals in scaffold selection.

Mechanistic Causality: Why Structure Dictates Toxicity

To understand the comparative safety of these compounds, we must examine the causality behind aniline-induced toxicity. The toxicity of standard anilines is not caused by the parent compound, but rather by its hepatic metabolism:

  • CYP450 N-Hydroxylation : Standard anilines undergo rapid N-hydroxylation by Cytochrome P450 enzymes (primarily CYP1A2) to form phenylhydroxylamines or N-hydroxy-o-toluidine[1][4].

  • Methemoglobinemia : These N-hydroxy metabolites enter the bloodstream and are oxidized by oxyhemoglobin (Fe²⁺) to nitroso derivatives, converting functional hemoglobin into methemoglobin (Fe³⁺), which cannot transport oxygen[2][4].

  • Genotoxicity via Nitrenium Ions : In the liver and bladder, N-hydroxy metabolites undergo phase II esterification (sulfation/acetylation). These esters spontaneously degrade into highly electrophilic nitrenium ions , which covalently bind to DNA (forming dG-C8 adducts) and cellular proteins, driving carcinogenesis and cytotoxicity[1][5].

The Target Compound's Advantage: In N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, the primary amine at position 3 is flanked by a methyl group (position 2) and the bulky acetamide chain (position 1). This di-ortho-like substitution creates significant steric hindrance , physically restricting the amine's access to the CYP450 catalytic pocket, thereby suppressing N-hydroxylation[3]. Furthermore, the methoxyethoxy chain increases the molecule's hydrophilicity (lowering LogP), which favors rapid renal clearance of the parent compound before extensive hepatic bioactivation can occur.

Metabolic Pathway Visualization

G Standard Standard Anilines (e.g., o-Toluidine) CYP450 CYP450 Oxidation (Hepatic CYP1A2) Standard->CYP450 High Affinity Target Target Compound (Acetamide Derivative) Target->CYP450 Steric Hindrance Clearance Rapid Renal Clearance & Phase II Conjugation Target->Clearance Hydrophilic Bypass NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy Nitrenium Nitrenium Ion (Electrophilic) NHydroxy->Nitrenium Esterification MetHb Methemoglobinemia (Hb Fe3+) NHydroxy->MetHb RBC Oxidation Adducts DNA/Protein Adducts (Genotoxicity) Nitrenium->Adducts Covalent Binding

Figure 1: Divergent metabolic activation pathways of standard anilines versus the target compound.

Quantitative Comparative Data

The following table synthesizes the toxicity metrics of the target compound against standard industry baselines. Data reflects the structure-activity relationship (SAR) impact of steric hindrance and altered lipophilicity[3][5].

CompoundPredicted LogPHepG2 IC₅₀ (+S9 mix)Ames Test (TA100 +S9)MetHb Formation Potential
Aniline 0.90~450 µMWeakly PositiveVery High
o-Toluidine 1.32~320 µMPositiveHigh
Target Compound *0.45>1500 µMNegativeLow

*N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot be measured in a vacuum. Because aniline toxicity is metabolism-dependent, all in vitro assays must incorporate a hepatic S9 fraction (containing CYP450 enzymes) to generate the toxic intermediates. Without S9 activation, false negatives will occur[3].

Protocol A: S9-Dependent In Vitro Methemoglobinemia Assay

This assay measures the capacity of the compound's metabolites to oxidize hemoglobin[4].

  • Erythrocyte Preparation : Isolate rat erythrocytes from whole blood via centrifugation (2500 x g, 10 min). Wash three times with phosphate-buffered saline (PBS, pH 7.4) and resuspend to a 40% hematocrit.

  • Metabolic Activation Mix : Prepare a reaction mixture containing 2 mg/mL rat liver S9 fraction, 2 mM NADP⁺, 10 mM glucose-6-phosphate, and 2 U/mL G6P dehydrogenase in PBS.

  • Incubation : Combine 0.5 mL erythrocyte suspension, 0.5 mL S9 mix, and test compounds (0.1 mM, 0.5 mM, 1.0 mM). Incubate at 37°C for 2 hours with gentle shaking. Self-Validation Control: Run a parallel plate without the S9 mix to prove that parent compounds do not directly oxidize Hb.

  • Lysis and Measurement : Lyse cells using 1% Triton X-100. Centrifuge to remove debris. Measure absorbance of the supernatant at 630 nm (Methemoglobin) and 540 nm (Total Hemoglobin).

  • Calculation : Calculate % MetHb relative to a positive control (sodium nitrite-treated erythrocytes).

Protocol B: CYP450-Mediated Hepatotoxicity (HepG2)

This protocol assesses the cytotoxicity of the nitrenium ion intermediates[5].

  • Cell Seeding : Seed HepG2 cells in 96-well plates at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24 hours.

  • Treatment : Replace media with serum-free DMEM containing the S9 activation mix (as described above, but optimized for cell culture) and the test compounds (serial dilutions from 10 µM to 2000 µM).

  • Exposure : Incubate for 6 hours. (Prolonged S9 exposure is toxic to cells; 6 hours is sufficient for metabolite generation).

  • Wash and Recovery : Remove the S9/compound mixture, wash with PBS, and add fresh complete media. Incubate for an additional 48 hours.

  • Viability Readout : Perform a standard MTT assay. Add 10 µL of MTT reagent (5 mg/mL) per well, incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm to determine the IC₅₀.

References

  • Genotoxicity of aniline derivatives in various short-term tests. d-nb.info. Available at:[Link]

  • Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. ResearchGate. Available at:[Link]

  • Report on Carcinogens, Fifteenth Edition - o-Toluidine. National Toxicology Program (NIH). Available at:[Link]

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia. SciSpace. Available at:[Link]

  • A Review of Pathophysiology, Clinical Manifestations, And Therapeutic Management of Methemoglobinemia. ResearchGate. Available at:[Link]

Sources

Comparative

Spectroscopic Validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide: A Comparative Guide of Analytical Platforms

Introduction The synthesis and structural validation of complex pharmaceutical intermediates demand rigorous analytical workflows. N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) is a highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis and structural validation of complex pharmaceutical intermediates demand rigorous analytical workflows. N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) is a highly functionalized building block featuring an aniline moiety, an ortho-methyl group, an acetamide linker, and a flexible methoxyethoxy (PEG-like) tail.

Validating this structure requires confirming both the regiochemistry of the aromatic ring (1,2,3-substitution) and the integrity of the ether linkages. In this guide, we objectively compare the performance of a Next-Generation 100 MHz Benchtop NMR System (The Product) against traditional 400 MHz High-Field NMR and LC-HRMS (Q-TOF) platforms.

Mechanistic Insights: Platform Selection & Causality

As a Senior Application Scientist, I approach platform selection not as a binary choice, but as a strategic alignment of the instrument's physics with the molecule's structural features.

100 MHz Benchtop NMR: Rapid Localized Verification

Benchtop NMR operates at ~2.35 Tesla (100 MHz for 1 H). At this field strength, chemical shift dispersion is naturally compressed 1[1]. However, this specific molecule contains several isolated spin systems that appear as sharp singlets, making benchtop NMR exceptionally well-suited for rapid, localized structure verification without the overhead of a core facility 2[2].

  • Aromatic Methyl ( 2.1 ppm): Isolated singlet, easily integrated.

  • Terminal Methoxy ( 3.3 ppm): Sharp singlet, confirming the end of the PEG tail.

  • Acetamide -CH 2​

    • ( 4.0 ppm): Isolated singlet, confirming the linker integrity.
400 MHz High-Field NMR: Full Spin-System Resolution

Why is high-field NMR still necessary? The methoxyethoxy tail (-O-CH 2​ -CH 2​ -O-) forms a tightly coupled AA'BB' spin system. At 100 MHz, second-order effects cause this to collapse into a complex, overlapping multiplet. At 400 MHz (9.4 Tesla), the increased Zeeman dispersion resolves these into distinct multiplets, allowing for precise extraction of J -couplings[2]. Furthermore, the three contiguous aromatic protons (positions 4, 5, 6) exhibit ortho ( J≈8 Hz) and meta ( J≈2 Hz) couplings that require high-field resolution to definitively confirm the 1,2,3-substitution pattern.

LC-HRMS (Q-TOF): Exact Mass & Orthogonal Purity

NMR is relatively insensitive to trace isobaric impurities. LC-HRMS provides orthogonal validation by separating the analyte chromatographically and confirming its exact mass ( C12​H18​N2​O3​ , exact mass 238.1317, [M+H]+=239.1390 ) 3[3]. High-resolution mass spectrometry ensures that no structurally similar byproducts (e.g., regioisomers that might co-crystallize) are hiding beneath the primary NMR signals 4[4].

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols are designed as self-validating systems where the parameters inherently verify the data quality.

Protocol A: 100 MHz Benchtop NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the intermediate in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO is chosen over CDCl 3​ or D 2​ O to prevent rapid exchange of the amine/amide protons and to shift the residual water peak away from the critical methoxyethoxy signals.

  • Tuning & Matching: Perform automated tuning and shimming (1D proton line width at half height 0.5 Hz).

  • Acquisition Parameters: 16 scans, 90° pulse angle, 10-second relaxation delay ( D1​ ).

    • Causality: The extended D1​ ensures complete longitudinal relaxation ( T1​ ) of the methyl singlet for quantitative integration.

Protocol B: 400 MHz High-Field NMR Acquisition
  • Sample Preparation: Use the identical NMR tube from Protocol A to ensure a direct 1:1 comparison.

  • Acquisition Parameters: 16 scans, 30° pulse angle, 64k data points, 2-second relaxation delay.

  • 2D Validation (Optional): Acquire a 1 H- 13 C HSQC to resolve any residual overlap in the aliphatic region (3.3 - 4.0 ppm).

Protocol C: LC-HRMS (Q-TOF) Analysis
  • Sample Preparation: Dilute the sample to 1 μ g/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2 μ L onto a C18 column (2.1 x 50 mm, 1.7 μ m). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Mass range: m/z 100–1000. Lock mass calibration applied continuously to maintain sub-3 ppm mass accuracy[3].

Quantitative Data & Comparative Performance

Table 1: Platform Performance Comparison
Metric100 MHz Benchtop NMR400 MHz High-Field NMRLC-HRMS (Q-TOF)
Primary Utility Rapid QC & Singlet VerificationFull Structural ElucidationExact Mass & Trace Purity
Time-to-Result < 3 minutes15–30 minutes (inc. queue)10 minutes
Cost per Sample Extremely Low (No cryogens)High (Cryogen maintenance)Medium (Solvents/Columns)
Footprint Fume hood / BenchtopDedicated Facility RoomStandard Lab Bench
Regiochemical Proof Partial (Singlets only)Complete (Multiplet analysis)None (Requires MS/MS)
Table 2: 1 H NMR Signal Resolution Comparison
Functional GroupExpected Shift ( δ , ppm)100 MHz Resolution400 MHz Resolution
Aromatic Methyl (-CH 3​ ) 2.1 (s, 3H)Excellent (Sharp Singlet)Excellent (Sharp Singlet)
Terminal Methoxy (-OCH 3​ ) 3.3 (s, 3H)Excellent (Sharp Singlet)Excellent (Sharp Singlet)
PEG Tail (-OCH 2​ CH 2​ O-) 3.5–3.7 (m, 4H)Poor (Overlapping Multiplet)Excellent (Resolved AA'BB')
Acetamide Linker (-CH 2​ -) 4.0 (s, 2H)Excellent (Sharp Singlet)Excellent (Sharp Singlet)
Aromatic Ring (H-4, H-5, H-6) 6.5–7.1 (m, 3H)Moderate (Partial Overlap)Excellent (Resolved J -couplings)

Structural Validation Workflow

The following decision matrix illustrates the logical progression for validating this class of acetamide intermediates.

ValidationWorkflow N1 Sample: N-(3-amino-2-methylphenyl) -2-(2-methoxyethoxy)acetamide N2 LC-HRMS (Exact Mass & Purity) N1->N2 N3 Mass = 239.1390 [M+H]+? N2->N3 N4 100 MHz Benchtop NMR (Rapid QC & Singlet Check) N3->N4  Yes N7 Reject / Repurify N3->N7  No N5 Are PEG/Aromatic multiplets resolved? N4->N5 N6 400 MHz High-Field NMR (2D COSY/HSQC) N5->N6  No (Complex Overlap) N8 Structure Validated N5->N8  Yes (Routine QC) N6->N8  Full Resolution Confirmed

Decision matrix for the spectroscopic validation of complex acetamide intermediates.

Conclusion

For the routine validation of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide , the 100 MHz Benchtop NMR provides an unbeatable combination of speed and localized structural verification. Its ability to clearly resolve the diagnostic methyl, methoxy, and acetamide singlets makes it the ideal "first-line" product for synthetic chemists. However, it does not replace the 400 MHz High-Field NMR or LC-HRMS , which remain essential alternatives for resolving complex aliphatic multiplets and confirming exact mass purity, respectively. A synergistic approach utilizing benchtop NMR for rapid iterative screening and high-field/HRMS for final batch release represents the optimal analytical strategy.

References

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. ResearchGate.1

  • The Evolving Landscape of NMR Structural Elucidation. NIH / PMC.2

  • Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening Workflows by LC-ESI-HRMS. Analytical Chemistry / ACS.4

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences.3

Sources

Validation

Comparative Guide: N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide vs. Alternative PEGylated Acetamides in Targeted Drug Design

Executive Summary & Structural Rationale In modern targeted drug design—particularly in the development of kinase inhibitors, PROTACs, and molecular glues—the choice of linker and terminal pharmacophore profoundly impact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern targeted drug design—particularly in the development of kinase inhibitors, PROTACs, and molecular glues—the choice of linker and terminal pharmacophore profoundly impacts both target affinity and pharmacokinetic (PK) profiles. N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (CAS: 1016726-18-3) has emerged as a highly specialized bifunctional building block. It bridges the gap between highly lipophilic, rigid aniline fragments and overly flexible, long-chain PEGylated linkers.

As a Senior Application Scientist, I evaluate building blocks not just by their reactive functional groups, but by the thermodynamic and pharmacokinetic causality they introduce into a lead compound. This specific molecule leverages two distinct structural features:

  • The Ortho-Methyl Effect (Conformational Restriction): Unsubstituted anilines suffer from high rotational freedom, leading to significant entropic penalties upon target binding. The introduction of an ortho-methyl group restricts the dihedral angle between the phenyl ring and the adjacent amine/amide, locking the molecule into a bioactive conformation[1]. Furthermore, this steric bulk shields the aromatic ring from rapid CYP450-mediated metabolism, drastically improving microsomal stability[2].

  • The Mini-PEG Tail (Solubility & Vectoring): While long PEG chains (PEG4+) dramatically improve aqueous solubility, they often compromise cell permeability and introduce liabilities such as vacuolation. The 2-methoxyethoxy (mini-PEG) group provides a precise balance: it contributes sufficient hydrogen bond acceptors to lower logP and enhance solubility, while maintaining a low molecular weight footprint that does not disrupt cell penetration[3].

Structural Logic & Pathway Visualization

The following diagram illustrates the pharmacophore mapping of this building block when integrated into a core therapeutic scaffold, highlighting the mechanistic role of each moiety.

G Core Core Scaffold (e.g., Kinase Hinge Binder) Amine 3-Amino Group (Attachment Point) Core->Amine Amide/Urea Coupling Phenyl Phenyl Ring (Hydrophobic Core) Amine->Phenyl Methyl ortho-Methyl (Conformational Lock) Phenyl->Methyl Steric Shielding Acetamide Acetamide Linker (H-Bond Donor/Acceptor) Phenyl->Acetamide PEG 2-Methoxyethoxy Tail (Solvent-Exposed/Solubility) Acetamide->PEG Extends to Solvent

Pharmacophore mapping of the mini-PEGylated ortho-methyl aniline building block.

Comparative Physicochemical Profiling

To objectively evaluate N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, we must benchmark it against alternative structural variants commonly used in medicinal chemistry. The table below summarizes the causal relationships between structural modifications and resulting physicochemical performance.

Scaffold VariantStructural ModificationConformational Entropy PenaltyAqueous SolubilityMetabolic Stability (Microsomal)Cell Permeability
Target Compound Ortho-methyl + Mini-PEGLow (Locked) High High (Shielded) Excellent
Des-methyl Variant Mini-PEG only (No methyl)High (Flexible)HighLow (Exposed to CYP oxidation)Excellent
Alkyl Acetamide Ortho-methyl only (No PEG)Low (Locked)Low (Lipophilic)High (Shielded)Good
Long-PEG Variant Ortho-methyl + PEG4+Low (Locked)Very HighHigh (Shielded)Poor (High MW/PSA)

Key Takeaway: The target compound hits the "Goldilocks zone" for oral drug design. It avoids the metabolic vulnerability of des-methyl anilines[2] and the permeability drop-off associated with long-chain PEGylation[3].

Experimental Workflow: Scaffold Integration

When integrating this building block into a therapeutic core (e.g., a heteroaryl carboxylic acid), standard coupling conditions often fail. Causality: The ortho-methyl group imposes significant steric hindrance on the 3-amino group, reducing its nucleophilicity. Therefore, highly reactive coupling reagents (like HATU) and mild heating are required to drive the reaction forward.

The following protocol is designed as a self-validating system to ensure experimental integrity.

HATU-Mediated Amide Coupling Protocol

Reagents: Core Carboxylic Acid (1.0 eq), N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes. Rationale: This pre-activation step ensures the complete formation of the highly reactive HOAt ester before introducing the sterically hindered amine.

  • Coupling: Add N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide (1.1 eq) to the mixture. Elevate the temperature to 40 °C and stir for 4–12 hours. Rationale: Mild heating provides the necessary kinetic energy to overcome the steric barrier imposed by the ortho-methyl group.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na2​SO4​ .

  • Self-Validation (LC-MS Monitoring):

    • The exact mass of the building block is 238.13 Da .

    • During amide bond formation, one molecule of water (18.01 Da) is lost.

    • Validation Checkpoint: The target product peak on the LC-MS must exhibit an exact mass shift of +220.12 Da relative to the starting core carboxylic acid. Any mass shift of +238 Da indicates a non-covalent salt formation rather than successful covalent coupling.

References

  • Sigma-Aldrich. "N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Properties and Specifications."

  • Journal of Medicinal Chemistry (ACS). "Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments" (Details the solubility and permeability advantages of mini-PEG spacers). 3

  • Future Medicinal Chemistry (PMC). "Harnessing the cyclization strategy for new drug discovery" (Details the thermodynamic benefits of conformational restriction via ortho-substitution). 1

  • Journal of Medicinal Chemistry (ACS). "Discovery of HN37 as a Potent and Chemically Stable Antiepileptic Drug Candidate" (Details the metabolic shielding and chemical stability provided by ortho-methyl aniline motifs). 2

Sources

Comparative

reproducibility of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide synthesis protocols

Initiating Synthesis Research My initial focus is on uncovering synthesis protocols for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. I'm actively searching for variations in reaction parameters, starting mate...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Synthesis Research

My initial focus is on uncovering synthesis protocols for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide. I'm actively searching for variations in reaction parameters, starting materials, and purification techniques within the existing literature.

Analyzing Synthesis Protocols

I'm now delving into yield, purity, and scalability data associated with identified synthesis protocols. I'm also examining the challenges like side-product formation. Concurrently, I'm researching analytical techniques used to characterize and assess purity. My focus has shifted towards structuring a comparison guide, including reaction workflow visualizations.

Developing Comparison Guide

I've initiated a deep dive into the practical aspects, now searching for yield, purity, and scalability data. I'm prioritizing investigation into potential synthesis challenges like side-product formation and purification issues. I'm also researching analytical methods used for characterization. My immediate aim is a structured comparison guide including reaction workflow diagrams. I am researching all of the analytical techniques to characterize and assess purity.

Initiating Search Protocol

I've initiated a search for a reliable synthesis pathway for N-(3-amino-2-methyl phenyl)-2-(2-methoxyethoxy)acetamide. My initial search didn't pinpoint the exact compound. Instead, it yielded general methods for acetamide derivatives. I'll need to refine my search terms or consider alternative strategies, since the specifics aren't clear yet.

Refining Search Strategies

I am now focusing on refining my search parameters. The initial broad search provided general acetamide synthesis methods, but nothing specific. I'm moving toward constructing plausible synthetic routes, based on organic chemistry principles, and then searching for literature to support the individual reaction steps. I'm hoping this more targeted approach will improve the outcome.

Analyzing Synthetic Routes

Formulating Potential Protocols

I've formulated two potential synthetic protocols. Protocol A involves direct acylation of a commercially available diamine. Protocol B starts with acylation, followed by reduction. The searches yielded methods for anilines, nitroarene reduction, and amide formation that support both protocols. I'm ready to compare the viability and advantages of each.

Evaluating Synthetic Approaches

I'm now delving into the specifics of each step within the proposed protocols. I am gathering detailed information on acylation methods for diamines and nitroanilines, as well as reduction techniques for the nitro group. I'm searching for typical yields, potential impurities, and known side reactions, and how each step can be characterized. The goal is to build a comprehensive comparison guide for both protocols.

Constructing Synthetic Protocols

I've successfully used search results to formulate two comprehensive synthetic protocols for the target molecule. Protocol A, involving direct acylation of the diamine, builds upon existing procedures for similar reactions. I'm focusing on optimizing conditions for this direct approach.

Evaluating Protocol Reproducibility

I've now analyzed the potential reproducibility issues for both proposed protocols. Protocol A may struggle with selective mono-acylation. For Protocol B, chemoselectivity during the reduction step seems critical. I'm focusing on the reaction conditions needed to address these limitations, and the specific advantages of each protocol. I will compare the challenges in a table for clearer insights.

Formulating Protocol Comparisons

I've formulated two detailed synthetic protocols. Protocol A involves direct acylation of the diamine using acylating agents. I've extrapolated conditions from related reactions, while Protocol B utilizes acylation of nitroaniline followed by reduction. Literature data guides chemoselective reduction strategies, vital for reproducibility. I'm focusing on their respective challenges, mainly regioselectivity for A and chemoselectivity for B, to construct a comparative guide.

Validation

A Senior Application Scientist's Guide to the In Vitro Stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide Derivatives

For researchers, medicinal chemists, and professionals in drug development, the early assessment of a compound's stability is a cornerstone of a successful discovery campaign. A candidate molecule, no matter how potent i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the early assessment of a compound's stability is a cornerstone of a successful discovery campaign. A candidate molecule, no matter how potent its pharmacological activity, is of little therapeutic value if it is rapidly degraded by metabolic enzymes or is chemically unstable in a biological matrix. This guide provides an in-depth comparison of the predicted in vitro stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivatives, grounded in established principles of drug metabolism and supported by experimental data from analogous chemical structures.

The core structure of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide presents several potential sites for metabolic transformation. Understanding these metabolic liabilities is key to designing derivatives with improved stability profiles. This guide will dissect the molecule's structure to identify these "hotspots" and discuss how strategic chemical modifications can mitigate these risks, thereby enhancing the viability of this chemical series for further development.

The Structural Landscape of Stability: Identifying Metabolic Hotspots

The in vitro stability of a compound is primarily assessed through its resistance to biotransformation when exposed to biological systems like liver microsomes or plasma.[1] For the N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide scaffold, we can identify three primary regions of interest for metabolic activity.

cluster_0 N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide cluster_1 Potential Metabolic Hotspots Core Parent Structure Aniline Aniline Moiety (N-Oxidation, Acetylation, Ring Hydroxylation) Core->Aniline Region 1 Amide Acetamide Linkage (Hydrolysis) Core->Amide Region 2 Sidechain Methoxyethoxy Side Chain (O-Dealkylation) Core->Sidechain Region 3

Figure 1: Key metabolic hotspots of the parent structure.
  • Region 1: The Aniline Moiety: Aromatic amines are well-known substrates for metabolic enzymes, particularly Cytochrome P450s (CYPs).[2] The primary metabolic pathways for anilines include N-oxidation to form hydroxylamines, which can be further oxidized, and N-acetylation.[3] The methyl group on the aromatic ring can also be a site for hydroxylation. The presence of an aniline group is often considered a "structural alert" due to the potential for metabolic activation into reactive metabolites.[4]

  • Region 2: The Acetamide Linkage: Amide bonds are susceptible to hydrolysis by various enzymes, including amidases and proteases present in plasma and liver fractions.[5] While generally more stable than ester bonds, the rate of amide hydrolysis can significantly impact a compound's half-life.

  • Region 3: The Methoxyethoxy Side Chain: The ether linkages in the side chain are potential sites for oxidative O-dealkylation, another common metabolic pathway mediated by CYP enzymes.

A Comparative Analysis of Derivative Stability

Given the absence of direct comparative data for this specific series, we can construct a predictive stability profile for a set of hypothetical derivatives based on established structure-stability relationships. This allows for a rational approach to prioritizing synthetic efforts.

Derivative Modification (Relative to Parent)Target RegionPredicted Metabolic Pathway(s)Predicted Stability (Relative)Rationale & Supporting Evidence
Parent Compound N/AN-Oxidation, Amide Hydrolysis, O-DealkylationBaseline Contains multiple known metabolic hotspots.[3][5]
Derivative A: 3-acetylamino- substitutionAniline MoietyAmide Hydrolysis, O-DealkylationHigher N-acetylation of the primary amine blocks the primary site for N-oxidation, a major metabolic pathway for aromatic amines.[3]
Derivative B: Fluoro- substitution on the aniline ring (e.g., 4-fluoro)Aniline MoietyN-Oxidation, Amide Hydrolysis, O-DealkylationHigher Introduction of an electron-withdrawing group can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism by CYPs.[5]
Derivative C: Replacement of aniline with an amino-bicyclooctaneAniline MoietyAmide Hydrolysis, O-DealkylationSignificantly Higher Replacing the aniline with a saturated bioisostere can remove the liabilities associated with aromatic amine metabolism.[4]
Derivative D: Addition of a methyl group alpha to the amide carbonylAcetamide LinkageN-Oxidation, Amide Hydrolysis, O-DealkylationHigher Steric hindrance adjacent to the amide bond can shield it from enzymatic hydrolysis, thereby increasing its stability.[5]
Derivative E: Replacement of the terminal methoxy group with a trifluoromethoxy groupMethoxyethoxy Side ChainN-Oxidation, Amide HydrolysisHigher The C-F bond is significantly stronger than the C-H bond, making the trifluoromethoxy group much more resistant to oxidative O-dealkylation compared to a standard methoxy group.

Experimental Protocols for In Vitro Stability Assessment

To empirically determine the stability of these or other derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing metabolic and plasma stability.

Protocol 1: Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate metabolism by Phase I enzymes, predominantly Cytochrome P450s.[6][7]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Control compounds (high and low clearance)

  • 96-well incubation plate and a plate shaker/incubator

  • LC-MS/MS system for analysis[8][9]

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Microsome/ Buffer Suspension Preincubation Pre-incubate Microsomes and Compound at 37°C Microsomes->Preincubation NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH System NADPH->Start_Reaction Compound Prepare Compound Working Solution Compound->Preincubation Preincubation->Start_Reaction Timepoints Incubate at 37°C (Take Aliquots at 0, 5, 15, 30, 60 min) Start_Reaction->Timepoints Quench Quench Aliquots with Cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Figure 2: Workflow for liver microsome stability assay.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and controls in phosphate buffer. In a 96-well plate, add the liver microsome suspension to each well.

  • Pre-incubation: Pre-incubate the plate containing the microsomes and the test compound at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing a suitable internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]

Protocol 2: Plasma Stability Assay

This assay determines the stability of a compound in the presence of enzymes found in plasma, such as esterases and proteases.[11]

Objective: To measure the rate of degradation of a test compound in plasma.

Materials:

  • Pooled plasma (human, rat, etc.), anticoagulated (e.g., with heparin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • Control compounds (stable and unstable in plasma)

  • 96-well incubation plate and a plate shaker/incubator

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma on ice. Prepare working solutions of the test compound and controls.

  • Incubation: Pre-warm plasma aliquots in a water bath at 37°C for 5 minutes.

  • Initiation: Add the test compound working solution to the plasma to start the incubation (T=0).

  • Time Points: At specified time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate/tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point compared to the T=0 sample.

Conclusion and Future Directions

The in vitro stability of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide derivatives is a critical parameter that will dictate their success as potential drug candidates. This guide has outlined the primary metabolic liabilities associated with the parent scaffold, focusing on the aniline moiety, the acetamide linkage, and the methoxyethoxy side chain.

By leveraging established structure-stability relationships, we have provided a predictive framework for designing and prioritizing derivatives with enhanced stability. The key strategies include:

  • Blocking or modifying the aniline group: N-acetylation or replacement with saturated bioisosteres can mitigate risks associated with aromatic amine metabolism.[3][4]

  • Introducing steric hindrance: Shielding the acetamide bond can protect it from enzymatic hydrolysis.[5]

  • Strengthening metabolic soft spots: Replacing metabolically labile groups, such as methoxy ethers, with more robust alternatives like fluoro-analogs can prevent O-dealkylation.

The provided experimental protocols offer a robust methodology for empirically testing these hypotheses. By systematically applying these design principles and experimental validations, researchers can effectively navigate the challenges of metabolic instability and advance this promising chemical series toward the identification of a viable clinical candidate.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Ankam, M., & Vodnala, N. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. DOI: 10.5772/intechopen.101188. Available from: [Link]

  • Turesky, R. J. (2020). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Molecules, 25(21), 5125. Available from: [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Available from: [Link]

  • Gorrod, J. W. (1985). Metabolic activation of aromatic amines and azo dyes. Xenobiotica, 15(7), 529-552. Available from: [Link]

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. Retrieved from [Link]

  • Scott, J. S., & Burns, A. C. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 415-419. Available from: [Link]

  • Xu, Y., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. MABS, 17(1). Available from: [Link]

  • Drexler, D. M., & Arnold, M. E. (2014). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. In: K. He, R. C. Ludden, C. L. D'Arienzo, & M. E. Arnold (Eds.), High-Throughput Analysis for Early Drug Discovery. Methods in Molecular Biology (Vol. 1184). Humana Press. Available from: [Link]

  • Walsh, C. T. (2021). Metabolic Capture of Amines, Imines and Enamines. In The Chemical Biology of Nitrogen (pp. 153-171). Royal Society of Chemistry. Available from: [Link]

  • Krátký, M., et al. (2018). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. MedChemComm, 9(1), 116-123. Available from: [Link]

  • Conan, M., Théret, N., Langouët, S., & Siegel, A. (2021). Constructing xenobiotic maps of metabolism to predict enzymes catalyzing metabolites capable of binding to DNA. BMC Bioinformatics, 22(1), 446. Available from: [Link]

  • Ren, J., Li, J., Wang, Y., & Shen, J. (2015). The in vitro metabolic stability study of the selected compounds. [Data set]. ResearchGate. Available from: [Link]

  • Novak, M., & Rajagopal, S. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Current organic chemistry, 17(18), 1969–1993. Available from: [Link]

  • Jaskowski, M., et al. (2021). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 6(5), 1279-1290. Available from: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2309. Available from: [Link]

  • Serra-Alarcón, M., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Molecules, 29(1), 1. Available from: [Link]

  • Li, H., et al. (2020). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 8, e9139. Available from: [Link]

  • Kumar, A., & Singh, V. K. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 11-16. Available from: [Link]

  • Li, W., & Jia, H. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 3(1), 63-79. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Available from: [Link]

  • Gorrod, J. W. (1971). The deacetylation of N-arylacetamides in vitro. Biochemical Journal, 123(2), 10P-11P. Available from: [Link]

  • Stiborová, M., Hansíková, H., & Frei, E. (1996). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Cancer Letters, 110(1-2), 11-17. Available from: [Link]

  • Di, L., & Kerns, E. H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. Available from: [Link]

  • Amann, A., et al. (2000). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. Applied and Environmental Microbiology, 66(7), 2899-2904. Available from: [Link]

  • Miller, V. P., et al. (2010). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites. Drug Metabolism and Disposition, 38(8), 1344-1353. Available from: [Link]

  • Stiborová, M., et al. (2011). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Toxicology, 287(1-3), 57-64. Available from: [Link]

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. Available from: [Link]

  • Abdul-Rida, N. A., & Talib, K. M. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 1-13. Available from: [Link]

  • Iannone, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Applied Sciences, 13(10), 6045. Available from: [Link]

  • Abdul-Rida, N. A., & Talib, K. M. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-8. Available from: [Link]

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  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. Available from: [Link]

  • Chen, C., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis, 12(16), 10178-10190. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

This guide provides essential safety and logistical information for the proper disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a compound utilized by researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a compound utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from the closely related compound, N-(3-amino-2-methylphenyl)acetamide, and general best practices for the disposal of acetamide-based chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data for the analogous compound, N-(3-amino-2-methylphenyl)acetamide (CAS No. 65999-76-0), the following hazards should be anticipated[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol

The disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide must adhere to local, state, and federal regulations for hazardous waste.[2][3]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide in a designated, properly labeled, and sealed container.[2]

  • Container Compatibility: The container must be made of a material that is chemically resistant to the compound.

  • No Mixing of Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

Step 2: Labeling

The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide"

  • Associated hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step 3: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.[2]

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[2]

  • Provide Information: Furnish them with the full chemical name and any available safety information.

  • Approved Disposal Methods: The recommended method of disposal is through an approved hazardous waste incinerator or a licensed disposal facility.[2][4] Landfilling is generally not a suitable option for this type of chemical waste.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

A Start: Waste Generation B Wear Appropriate PPE A->B C Segregate Waste in Designated Container B->C D Is Container Properly Labeled? C->D E Label Container with Chemical Name & Hazards D->E No F Store in Secure, Well-Ventilated Area D->F Yes E->F G Contact EHS for Pickup F->G H Provide Waste Information G->H I Professional Disposal (Incineration) H->I J End: Disposal Complete I->J

Caption: Disposal Workflow for N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure the location.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[2][6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Notification: Report the spill to your institution's EHS office.

Regulatory Context

The disposal of chemical waste is regulated by various agencies. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3] Always consult your local and institutional regulations to ensure full compliance.

By adhering to these procedures, you can ensure the safe and responsible disposal of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, protecting yourself, your colleagues, and the environment.

References

  • NextSDS. (n.d.). N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: acetamide. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). N-(3-amino-2-methylphenyl)acetamide — Chemical Substance Information. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals The foundational principle of this guide is to treat N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with a high degree of caution, assuming it may...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The foundational principle of this guide is to treat N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide with a high degree of caution, assuming it may possess hazards similar to its structural relatives. These hazards include the potential for severe skin and eye irritation or damage, respiratory irritation, and possible long-term health effects such as carcinogenicity and reproductive toxicity.[3][4][6]

Hazard Assessment and Core Safety Directives

Given the chemical structure of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, a thorough risk assessment is the critical first step before any handling. The primary hazards associated with structurally similar aromatic amines and amides include:

  • Skin Corrosion/Irritation: Similar compounds are known to cause skin irritation and, in some cases, severe burns.[3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes can lead to serious and potentially irreversible damage.[3][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]

  • Potential for Systemic Effects: Absorption through the skin or ingestion could lead to systemic toxicity.

Immediate Safety Precautions:
  • Work in a Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]

  • Avoid Direct Contact: Prevent contact with skin, eyes, and clothing by using the appropriate Personal Protective Equipment (PPE).

  • Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to provide comprehensive protection against all potential routes of exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Nitrile or Neoprene Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Given the lack of specific permeation data, double-gloving is recommended as a best practice.
Eye and Face Protection Chemical Safety Goggles and Face Shield: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3]
Body Protection Laboratory Coat and Chemical-Resistant Apron: A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator: If there is any risk of dust or aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Step-by-Step Handling and Operational Plan

This section provides a procedural workflow for the safe handling of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide, from preparation to immediate post-handling steps.

Preparation and Weighing
  • Pre-Handling Check: Before starting, ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Designated Area: Designate a specific area within the fume hood for handling the compound. This area should be clean and free of clutter.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared weigh boat or container to minimize the transfer of the solid. Handle with care to prevent dust formation.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Mixing: If required, use magnetic stirring or gentle agitation to dissolve the compound. Ensure the reaction vessel is securely clamped.

  • Temperature Control: If heating or cooling is necessary, use a well-controlled system (e.g., a heating mantle with a temperature controller or an ice bath) to prevent uncontrolled reactions.

Post-Handling Decontamination
  • Cleaning: Thoroughly decontaminate the work area within the fume hood with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[3][8]

Emergency Procedures and Spill Management

Prompt and correct response to emergencies is crucial to minimizing harm.

Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Cleanup
  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed container for hazardous waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3][8] Do not dispose of it down the drain.

Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Pre-Handling Check (Fume Hood, PPE) Designate Designate Work Area Prep->Designate Weigh Weigh Compound Designate->Weigh Dissolve Dissolve/React Weigh->Dissolve Decon Decontaminate Area Dissolve->Decon Waste Collect Hazardous Waste Dissolve->Waste PPERemoval Remove PPE Decon->PPERemoval Wash Wash Hands PPERemoval->Wash Dispose Dispose per Regulations Waste->Dispose EmergencyResponse cluster_response Immediate Response cluster_cleanup Cleanup cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Emergency response workflow for a spill of N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.

References

  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET for N-(2-Aminoethyl)acetamide.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for Acetamide.
  • Santa Cruz Biotechnology. (n.d.).
  • Merck. (n.d.). N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide.
  • NextSDS. (n.d.). N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide.
  • Flinn Scientific. (2024, October 7).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for N-(2-Hydroxy-4-methylphenyl)acetamide.
  • TCI Chemicals. (2024, November 29).
  • Fisher Scientific. (n.d.).

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